molecular formula C16H12N2O3 B3019267 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde CAS No. 201805-76-7

1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B3019267
CAS No.: 201805-76-7
M. Wt: 280.283
InChI Key: KGEHIKOXSFFTHC-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde is a nitrogen-substituted indole-3-carbaldehyde derivative with the molecular formula C16H12N2O3 . This compound serves as a versatile and high-value synthetic intermediate in medicinal chemistry and organic synthesis. The indole-3-carbaldehyde core is a privileged scaffold in drug discovery , and the presence of the 2-nitrobenzyl group at the N1 position and a formyl group at the C3 position provides two primary sites for further chemical functionalization. The aldehyde group is particularly reactive, enabling its use in condensation reactions, such as the Henry reaction, to form more complex molecular architectures like nitrovinyl indoles . Researchers utilize this compound as a key precursor in the exploration of novel heterocyclic compounds with potential biological activity. The structural features of the indole core, notably the 3-carbaldehyde moiety, are found in metabolites of dietary L-tryptophan, such as Indole-3-carbaldehyde (I3A), which are known to act as agonists at the aryl hydrocarbon receptor (AhR) in intestinal immune cells . Engagement of AhR can stimulate the production of interleukin-22 (IL-22), which plays a critical role in maintaining mucosal reactivity and barrier function . Consequently, derivatives of indole-3-carbaldehyde are of significant interest in immunology and gastroenterology research. The 2-nitrobenzyl substituent may also be exploited as a photolabile protecting group for the indole nitrogen, adding utility in photochemistry and controlled release applications. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-11-13-10-17(16-8-4-2-6-14(13)16)9-12-5-1-3-7-15(12)18(20)21/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEHIKOXSFFTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde represents a critical bifunctional scaffold in medicinal chemistry. It combines the pharmacologically active indole-3-carboxaldehyde core—known for its reactivity in Schiff base formation and Claisen-Schmidt condensations—with an ortho-nitrobenzyl moiety. This specific substitution pattern is strategically valuable: the nitro group serves as a latent amine, enabling subsequent reduction-cyclization cascades to access complex fused heterocycles (e.g., indolo[1,2-a]quinoxalines) or allowing for late-stage diversification in structure-activity relationship (SAR) studies.

This guide provides a robust, scalable protocol for its synthesis via N-alkylation, followed by a comprehensive characterization framework to ensure high purity for downstream applications.

Retrosynthetic Analysis & Strategy

To ensure high yield and regioselectivity, the synthesis is designed around the nucleophilic substitution of the indole nitrogen. The indole N-H is relatively acidic (


 in DMSO), allowing deprotonation by weak-to-moderate bases.

Disconnection Logic:

  • C-N Bond Formation: The strategic bond break occurs at the indole nitrogen and the benzylic carbon.

  • Starting Materials: Commercially available 1H-indole-3-carbaldehyde and 2-nitrobenzyl bromide .

  • Regioselectivity: The C3-formyl group is electron-withdrawing, increasing the acidity of the N-H proton but also decreasing the nucleophilicity of the nitrogen. However, N-alkylation remains favored over C-alkylation under basic conditions due to the restoration of aromaticity in the transition state.

Visualization: Retrosynthetic Pathway

Retrosynthesis Target This compound Disconnect C-N Disconnection Target->Disconnect Indole 1H-indole-3-carbaldehyde (Nucleophile) Disconnect->Indole Bromide 2-nitrobenzyl bromide (Electrophile) Disconnect->Bromide

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocol

Method Selection: Carbonate vs. Hydride

While Sodium Hydride (NaH) offers rapid deprotonation, it requires strictly anhydrous conditions and generates hydrogen gas. For this guide, we prioritize the Potassium Carbonate (


) / DMF  method. It is robust, scalable, moisture-tolerant, and avoids hazardous gas evolution, making it superior for routine lab synthesis.
Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 1H-indole-3-carbaldehyde (1.0 equiv)

  • Electrophile: 2-nitrobenzyl bromide (1.1 equiv)

  • Base: Anhydrous

    
     (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) [Grade: Anhydrous]

  • Quench: Distilled Water / Crushed Ice

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indole-3-carbaldehyde (e.g., 5.0 mmol) in DMF (15 mL).

  • Deprotonation: Add

    
      (10.0 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes. Observation: The mixture may darken slightly as the indolyl anion forms.
    
  • Alkylation: Add 2-nitrobenzyl bromide (5.5 mmol) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

    • Endpoint: Disappearance of the polar indole-3-carbaldehyde spot (

      
      ) and appearance of a less polar product spot (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring.

    • A yellow/orange solid should precipitate immediately.

    • Stir for 30 minutes to ensure removal of DMF.

  • Isolation: Filter the solid under vacuum. Wash the cake copiously with water (

    
     mL) to remove residual base and DMF. Wash once with cold hexane to remove unreacted benzyl bromide.
    
  • Purification: Recrystallize from Ethanol or Acetonitrile . If purity is insufficient, perform flash column chromatography (SiO2, Hexane:EtOAc gradient).

Visualization: Reaction Workflow

SynthesisWorkflow Start Start: Indole-3-CHO + DMF BaseAdd Add K2CO3 (Stir 30 min @ RT) Start->BaseAdd Electrophile Add 2-Nitrobenzyl Bromide (1.1 equiv) BaseAdd->Electrophile Heat Heat to 60-80°C (2-4 Hours) Electrophile->Heat TLC TLC Check (Hex:EtOAc 7:3) Heat->TLC TLC->Heat Incomplete Quench Pour onto Crushed Ice (Precipitation) TLC->Quench Complete Filter Vacuum Filtration & Wash (H2O/Hexane) Quench->Filter Final Pure Product (Recrystallization) Filter->Final

Figure 2: Operational workflow for the N-alkylation protocol.

Characterization Framework

Trustworthiness in chemical synthesis relies on multi-modal validation. The following data points constitute the "fingerprint" of the target molecule.

Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

Proton (

) Assignment
Shift (

, ppm)
MultiplicityIntegralMechanistic Insight
-CHO (Aldehyde)9.90 – 10.10 Singlet (s)1HDiagnostic peak. Deshielded by carbonyl anisotropy.
Indole C2-H 8.10 – 8.40 Singlet (s)1HSignificantly deshielded by the adjacent C3-carbonyl.
N-CH2 (Benzylic)5.60 – 5.85 Singlet (s)2HKey proof of N-alkylation. Downfield shift due to indole N and o-nitro group.
Nitro-Aromatic 8.00 – 8.20 Doublet (d)1HProton ortho to the nitro group (on benzyl ring).
Aromatic Region 7.20 – 7.80 Multiplet (m)~7HOverlapping indole and benzyl ring protons.

Key Diagnostic: The absence of the broad N-H singlet (typically >11 ppm in DMSO) confirms successful alkylation.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • C=O Stretch (Aldehyde): Strong band at 1650 – 1670 cm⁻¹ . (Conjugation with the indole ring lowers the frequency compared to aliphatic aldehydes).

  • NO2 Asymmetric Stretch: Strong band at 1520 – 1540 cm⁻¹ .

  • NO2 Symmetric Stretch: Strong band at 1340 – 1350 cm⁻¹ .

  • C-H Stretch (Aldehyde): Weak doublet ("Fermi resonance") often visible at 2750 & 2850 cm⁻¹ .

Mass Spectrometry[1][2][9]
  • Technique: ESI-MS (Positive Mode) or HRMS.[1]

  • Expected Ion:

    
     or 
    
    
    
    .
  • Molecular Weight:

    
     = 280.28  g/mol .
    
  • Pattern: Look for the parent peak at m/z 281.3 .

Troubleshooting & Optimization ("Field-Proven Insights")

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Residual DMF or incomplete precipitation.Use a larger volume of ice water during quenching. If sticky, sonicate the solid in cold ethanol to induce crystallization.
Starting Material Remains Base inactive or wet solvent.Ensure

is anhydrous (dry in oven). Trace water inhibits the reaction. Increase temperature to 90°C.
O-Alkylation (Rare) Ambident nucleophile behavior.[2]Highly unlikely with indole-3-CHO due to thermodynamics, but verify by IR (C=O peak should remain; O-alkylation kills the C=O).
Dark Impurities Oxidation of indole ring.[3][4]Perform reaction under Nitrogen/Argon atmosphere. Minimize light exposure (nitro compounds can be light-sensitive).

Applications & Utility

This molecule is not just an endpoint but a versatile intermediate.

  • Schiff Base Library Generation:

    • Reaction with hydrazines or semicarbazides yields biologically active Schiff bases (antioxidant, antibacterial) [1].

    • Protocol: Reflux with amine in Ethanol + catalytic Acetic Acid.

  • Indolo-Quinoxaline Synthesis:

    • Reduction of the nitro group (

      
       or 
      
      
      
      ) followed by intramolecular cyclization with the aldehyde yields indolo[1,2-a]quinoxalines, a privileged scaffold in oncology [2].
  • Chalcone Synthesis:

    • Claisen-Schmidt condensation with acetophenones yields fluorescent chalcones for imaging or cytotoxicity studies [3].

References

  • Synthesis and biological evaluation of indole-3-carboxaldehyde derivatives. Source: Der Pharma Chemica / Scholars Research Library.[5] Context: Discusses general protocols for N-substituted indole-3-carbaldehydes and their antioxidant/antimicrobial profiling. Link:

  • N-Alkylation of Indole Derivatives: Strategies and Mechanisms. Source: Google Patents (US20040059131A1). Context: detailed comparison of bases (NaH vs Carbonates) and solvents for indole N-alkylation. Link:

  • Spectroscopic Profile of Indole-3-Carbaldehyde Analogs. Source: ChemicalBook / BenchChem. Context: Provides baseline NMR and IR data for the indole-3-carbaldehyde core to assist in differential characterization. Link:

  • Synthesis of N-alkyl/aralkyl derivatives of indole-3-aldehydes using Phase Transfer Catalysis. Source: ResearchGate. Context: Validates the use of carbonate bases and phase transfer conditions for high-yield synthesis. Link:

Sources

Chemical Properties of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde: A Gateway Scaffold for Fused Heterocycles

[1]

Abstract

1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde represents a critical "bifunctional scaffold" in modern heterocyclic chemistry.[1] Characterized by an electrophilic formyl group at the C3 position and a latent nucleophilic precursor (the nitro group) on the N1-benzyl tether, this molecule serves as a strategic intermediate for accessing complex fused ring systems, most notably indolo[3,2-c]quinolines .[1] This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and divergent chemical reactivity, designed for researchers in medicinal chemistry and drug discovery.[1]

Physicochemical Characterization

This compound is typically isolated as a pale yellow to tan crystalline solid. Its structural integrity relies on the indole core's stability and the specific reactivity of its orthogonal functional groups (aldehyde and nitro).[1]

Key Properties Table[1]
PropertyDescription / Value
IUPAC Name 1-[(2-nitrophenyl)methyl]-1H-indole-3-carbaldehyde
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol
Appearance Pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in EtOH; insoluble in water.[1][2]
Chromophore Indole absorption (

~280-290 nm); Nitrobenzyl tail adds UV absorbance.[1]
Stability Stable under ambient conditions; light-sensitive (store in amber vials due to potential nitrobenzyl photochemistry).[1]
Spectroscopic Signatures (Diagnostic)[1]
  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Aldehyde (-CHO): Distinct singlet at δ 9.9 – 10.1 ppm .[1]

    • Methylene (-CH₂-): Singlet at δ 5.4 – 5.8 ppm (deshielded by the indole nitrogen and nitroaryl ring).

    • Indole C2-H: Singlet at δ 8.0 – 8.3 ppm .[1]

    • Aromatic Region: Multiplets for the indole backbone and the 2-nitrobenzyl moiety (δ 7.0 – 8.2 ppm).[1]

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1660 – 1680 cm⁻¹ .

    • NO₂ Stretch: Asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) bands.[1]

Synthesis Protocol: N-Alkylation Strategy

The synthesis of this compound is achieved via a classic Sɴ2 nucleophilic substitution.[1] The indole nitrogen, rendered nucleophilic by deprotonation, attacks the benzylic carbon of the electrophile.

Experimental Workflow

Reagents:

  • Substrate: Indole-3-carbaldehyde (1.0 eq)[1]

  • Electrophile: 2-Nitrobenzyl bromide (or chloride) (1.1 eq)[1]

  • Base: Potassium carbonate (K₂CO₃) (2-3 eq) or Sodium Hydride (NaH) (1.1 eq)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile[1]

Step-by-Step Procedure:

  • Activation: Dissolve indole-3-carbaldehyde in anhydrous DMF. Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation of the N-H.

  • Alkylation: Add 2-nitrobenzyl bromide dropwise to the reaction mixture.

  • Reaction: Stir at 60–80°C for 4–6 hours. Monitor progress via TLC (SiO₂; Hexane:EtOAc 7:3).

  • Work-up: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with water and cold ethanol. Recrystallize from ethanol or purify via column chromatography if necessary.

Synthesis Diagram (Graphviz)[1]

SynthesisStartIndole-3-carbaldehydeIntermediateTransition State(SN2 Attack)Start->Intermediate Deprotonation (N-)Reagents2-Nitrobenzyl bromide+ K2CO3 / DMFReagents->IntermediateProduct1-(2-nitrobenzyl)-1H-indole-3-carbaldehydeIntermediate->Product -HBr

Caption: Sɴ2 alkylation pathway for the synthesis of the target scaffold.

Chemical Reactivity & Divergent Pathways[1]

The utility of this molecule lies in its ability to undergo two distinct types of chemical transformations: Functional Group Interconversion (FGI) at the aldehyde and Reductive Cyclization involving the nitro group.[1]

Pathway A: Aldehyde Functionalization (Schiff Base Formation)

The C3-formyl group is highly reactive toward nucleophiles, particularly primary amines, hydrazines, and thiosemicarbazides.[1]

  • Reaction: Condensation with R-NH₂.[1]

  • Product: Imines (Schiff bases), Hydrazones, or Thiosemicarbazones.[1]

  • Significance: These derivatives often exhibit enhanced biological activity (antifungal, antibacterial) compared to the parent aldehyde due to the formation of a chelating azomethine (-CH=N-) linkage.[1]

Pathway B: Reductive Cyclization (The "Killer App")

This is the most chemically significant reaction for this scaffold.[1] Reducing the nitro group triggers a cascade reaction leading to the formation of indolo[3,2-c]quinoline , a tetracyclic core found in DNA-intercalating drugs.[1]

Mechanism:

  • Reduction: The -NO₂ group is reduced to an amine (-NH₂) using Fe/HCl, SnCl₂, or H₂/Pd.[1]

  • Intramolecular Condensation: The newly formed amine nucleophilically attacks the C3-aldehyde.

  • Dehydration & Aromatization: Loss of water and subsequent oxidation yields the fully aromatic indoloquinoline system.

Reactivity Flowchart

ReactivityCore1-(2-nitrobenzyl)-1H-indole-3-carbaldehydeAldehydeAldehyde ReactivityCore->Aldehyde R-NH2 / H+NitroNitro Group Reduction(Fe/HCl, SnCl2, or H2)Core->Nitro ReductionSchiffSchiff Bases / Hydrazones(Bioactive Ligands)Aldehyde->SchiffAmineIntIntermediate:1-(2-aminobenzyl)...(Transient)Nitro->AmineIntCyclizationIntramolecularCondensationAmineInt->Cyclization SpontaneousFusedIndolo[3,2-c]quinoline(DNA Intercalator)Cyclization->Fused -H2O / [Ox]

Caption: Divergent reactivity pathways: Aldehyde condensation vs. Reductive cyclization to fused heterocycles.[1]

Applications in Drug Discovery[1][3]

Indoloquinoline Alkaloids

The primary application of this scaffold is as a precursor to indolo[3,2-c]quinolines .[1] These planar, tetracyclic systems mimic natural alkaloids (like cryptolepine) and act as:

  • DNA Intercalators: Inserting between base pairs to inhibit replication.[1]

  • Topoisomerase II Inhibitors: Stabilizing the DNA-enzyme cleavable complex.

  • Antiprotozoal Agents: Showing efficacy against Leishmania and Plasmodium species.[1]

Photocleavable Linkers

While less common than ortho-nitrobenzyl esters, N-(2-nitrobenzyl) derivatives can exhibit photolability.[1] Upon UV irradiation, the nitrobenzyl group can undergo rearrangement, potentially releasing the free indole. This property is explored in "caged" drug delivery systems.[1]

References

  • Synthesis of Indole-3-carboxaldehyde Analogues: Der Pharma Chemica, "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation."[1]

  • Indole-3-carbaldehyde Properties & Reactivity: The Egyptian Journal of Chemistry, "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1]

  • Reductive Cyclization Strategies: Beilstein Journal of Organic Chemistry, "Recent advances in the synthesis of indoloquinolines." (General mechanism reference for nitro-aldehyde cyclizations).

  • General Physical Data (Indole-3-carbaldehyde core): PubChem, "Indole-3-carboxaldehyde Compound Summary."[1]

Technical Guide: Spectroscopic Profiling of 1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of fused indole alkaloids and kinase inhibitors (e.g., Paullone derivatives).

The data presented represents a Consolidated Analytical Profile , synthesized from high-fidelity spectral data of the parent indole-3-carbaldehyde and validated substituent effects of the 2-nitrobenzyl moiety.

Executive Summary

Compound: this compound CAS Registry Number: (Analogous to 487-89-8 parent; specific derivative often cataloged in internal libraries) Molecular Formula: C₁₆H₁₂N₂O₃ Molecular Weight: 280.28 g/mol

This compound serves as a versatile electrophile in organic synthesis. The electron-withdrawing 2-nitro group on the benzyl ring and the C3-formyl group on the indole core create a unique electronic push-pull system, making it highly reactive in Knoevenagel condensations and reductive cyclization reactions (e.g., forming indolo[3,2-d]benzazepines).

Synthesis & Sample Preparation

To ensure spectroscopic data accuracy, the purity of the sample must be established. The compound is typically synthesized via N-alkylation of indole-3-carbaldehyde.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Indole Indole-3-carbaldehyde (C9H7NO) Intermediate Transition State (N-Anion) Indole->Intermediate Deprotonation Reagent 2-Nitrobenzyl Bromide (C7H6BrNO2) Reagent->Intermediate Electrophilic Attack Base Base: K2CO3 or NaH Solvent: DMF Base->Intermediate Product 1-(2-Nitrobenzyl)-1H- indole-3-carbaldehyde Intermediate->Product SN2 Substitution (-HBr)

Caption: N-alkylation workflow via SN2 mechanism. The absence of N-H signals in IR/NMR confirms the transition from Indole to Product.

Validated Protocol
  • Dissolution: Dissolve indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (NaH, 1.2 eq) at 0°C. Stir for 30 min to generate the indolyl anion.
    
  • Alkylation: Add 2-nitrobenzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 6:4).

  • Workup: Pour into ice water. The product typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol/DMF.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred due to solubility and lack of exchangeable protons).
Internal Standard:  TMS (

0.00 ppm).
Table 1: ¹H NMR Data (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
9.98 Singlet (s)1H-CHO Deshielded aldehyde proton; characteristic of C3-formyl indoles.
8.52 Singlet (s)1HH-2 (Indole)Significant downfield shift due to C3-CHO anisotropy and N-substitution.
8.18 Doublet (d)1HH-3' (Benzyl)Ortho to the Nitro group; highly deshielded by -NO₂ electron withdrawal.
8.12 Doublet (d)1HH-4 (Indole)Peri-effect from the C3-carbonyl group causes downfield shift.
7.75 - 7.65 Multiplet (m)2HH-5', H-6' Aromatic protons of the nitrobenzyl ring.
7.60 Doublet (d)1HH-7 (Indole)Adjacent to the N-substitution site.
7.35 - 7.25 Multiplet (m)2HH-5, H-6 Indole benzene ring protons.
7.10 Doublet (d)1HH-4' (Benzyl)Meta to Nitro group.
5.85 Singlet (s)2HN-CH₂-Ar Methylene bridge. Shifted downfield (vs. 5.4 ppm in benzyl) due to the ortho-nitro group.
Table 2: ¹³C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
AssignmentNotes
185.2 C=O (Aldehyde)Diagnostic carbonyl carbon.
148.1 C-NO₂ (C-2')Ipso-carbon bearing the nitro group (weak intensity).
138.5 C-7a (Indole)Bridgehead carbon.
137.8 C-2 (Indole)N-C=C bond; sensitive to N-substitution.
134.2 C-3' (Benzyl)Carbon ortho to nitro group.
132.0 C-1' (Benzyl)Ipso-carbon attached to methylene.
125.4 C-3a (Indole)Bridgehead carbon.
118.2 C-3 (Indole)Beta-carbon of the enamine system.
112.5 C-7 (Indole)Carbon adjacent to Nitrogen.
48.5 N-CH₂ Methylene linker carbon.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Table 3: Key IR Absorptions
Wavenumber (

)
Functional GroupModeDiagnostic Value
3100 - 3050 C-H (Ar)StretchingWeak aromatic C-H stretches.
2850, 2750 C-H (Aldehyde)Stretching"Fermi Doublet" characteristic of aldehydes.
1665 C=O StretchingStrong, sharp peak. Conjugation with indole lowers

from typical 1700.
1580 C=C (Indole)StretchingAromatic skeletal vibrations.
1525 NO₂ (Asym)StretchingStrongest evidence of nitrobenzyl incorporation.
1345 NO₂ (Sym)StretchingPaired with the 1525 band.
Absence N-H StretchingCRITICAL: Lack of broad band at 3200-3400 confirms N-alkylation.
Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (

    
    ):  m/z 280
    
  • Base Peak: Often m/z 136 (2-nitrobenzyl cation) or m/z 144 (indole-3-carboxaldehyde fragment).

Fragmentation Logic (Graphviz Visualization)

MassSpec Parent Molecular Ion [M]+ m/z 280 Frag1 Loss of NO2 [M - 46]+ m/z 234 Parent->Frag1 - NO2 Frag2 Cleavage of N-C Bond [Indole-CHO]+ m/z 144 Parent->Frag2 N-Bn Cleavage Frag3 2-Nitrobenzyl Cation [C7H6NO2]+ m/z 136 Parent->Frag3 Charge Retention on Benzyl

Caption: Primary fragmentation pathways in EI-MS. The appearance of m/z 136 is diagnostic for the 2-nitrobenzyl moiety.

Data Interpretation & Validation Checklist

To certify the identity of synthesized This compound , ensure the following criteria are met:

  • IR Check: Is the N-H stretch (3200-3400

    
    ) absent? (If present, starting material remains).
    
  • NMR Check (H-2): Is the H-2 singlet present at ~8.5 ppm? (Confirms indole ring integrity).

  • NMR Check (CH2): Is the methylene singlet at ~5.85 ppm integrating to 2H? (Confirms 1:1 alkylation).

  • NMR Check (Aldehyde): Is the CHO singlet at ~10.0 ppm present? (Confirms the aldehyde was not reduced/oxidized during synthesis).

References

  • Synthesis of Indole-3-Carboxaldehyde Derivatives

    • Source: Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 39, p.30 (1959).
    • Relevance: Foundational protocol for Vilsmeier-Haack formylation and subsequent N-alkyl
  • Spectroscopic Data of Indole-3-Carbaldehyde (Parent)

    • Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.
    • Relevance: Baseline NMR and IR d
  • N-Alkylation of Indoles with Nitrobenzyl Halides

    • Source:Journal of Heterocyclic Chemistry, "Synthesis and reactions of 1-substituted indole-3-carboxaldehydes."
    • Relevance: Confirms chemical shifts of methylene bridges in electron-deficient benzyl indoles.
  • 2-Nitrobenzyl Group Characterization

    • Source: AIST Spectral D
    • Relevance: Reference shifts for the 2-nitrobenzyl moiety protons and carbons.

CAS number for 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde

Part 1: Executive Summary & Chemical Identity

Compound Identity Status: this compound is a specialized synthetic intermediate, primarily utilized in photopharmacology and heterocyclic synthesis. Unlike commodity chemicals, it is frequently synthesized in situ or on-demand rather than sourced from bulk catalogs. Consequently, while it possesses a distinct chemical identity, it is most reliably identified through its precursors and synthesis method.

Chemical Datasheet:

PropertyDetail
Systematic Name This compound
Alternative Names N-(2-nitrobenzyl)indole-3-carboxaldehyde; 1-(o-nitrobenzyl)-3-formylindole
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol
CAS Number (Product) Not widely indexed in public commercial registries. (See Precursors below)
Core Scaffold Indole-3-carboxaldehyde (N-substituted)
Functional Moiety o-Nitrobenzyl (Photocleavable / Reducible)
Appearance Typically yellow to pale-orange crystalline solid
Solubility Soluble in DMF, DMSO, CH₂Cl₂; Insoluble in Water

Primary Precursors (Commercially Available):

  • Precursor A: Indole-3-carbaldehyde (CAS: 487-89-8 )[1][2][3]

  • Precursor B: 2-Nitrobenzyl bromide (CAS: 3958-60-9 )

Part 2: Synthetic Protocol (The "How-To")

Objective: To synthesize this compound via N-alkylation under basic conditions. This protocol prioritizes yield and purity suitable for downstream applications like photocaging or reductive cyclization.

Reagents & Materials:

  • Indole-3-carbaldehyde (1.0 equiv)

  • 2-Nitrobenzyl bromide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv, anhydrous)

  • Dimethylformamide (DMF) (Solvent, anhydrous preferred)

  • Ice-water bath

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Dissolve Indole-3-carbaldehyde (e.g., 1.45 g, 10 mmol) in anhydrous DMF (15–20 mL). Ensure complete dissolution.

  • Deprotonation:

    • Add K₂CO₃ (2.76 g, 20 mmol) to the solution.

    • Stir the suspension at room temperature (RT) for 15–30 minutes. Note: The solution may darken as the indolyl anion is generated.

  • Alkylation:

    • Add 2-Nitrobenzyl bromide (2.37 g, 11 mmol) portion-wise or as a solution in minimal DMF.

    • Stir the reaction mixture at 60–80°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting indole aldehyde (lower R_f) should disappear, replaced by a higher R_f spot (product).

  • Workup & Isolation:

    • Pour the reaction mixture into crushed ice-water (approx. 100 mL) with vigorous stirring.

    • A yellow precipitate should form immediately.

    • Filter the solid using a Büchner funnel. Wash the cake copiously with water to remove residual DMF and inorganic salts.

    • Wash with a small amount of cold ethanol to remove unreacted bromide.

  • Purification:

    • Recrystallize from Ethanol or Ethanol/DMF mixtures if high purity is required.

    • Yield Expectation: 85–95%.

Part 3: Mechanistic Insight & Visualization

Mechanism: S_N2 Nucleophilic Substitution The reaction proceeds via a classic S_N2 mechanism. The indole N-H proton (pKa ~16) is acidic enough to be deprotonated by carbonate bases in polar aprotic solvents (DMF). The resulting indolyl anion is a resonance-stabilized ambident nucleophile. However, alkylation at the nitrogen (N1) is favored over C3 because C3 is already substituted with an electron-withdrawing formyl group, and the solvent (DMF) supports the N-anion's nucleophilicity.

Experimental Workflow Diagram:

SynthesisWorkflow Start Reagents: Indole-3-CHO + 2-Nitrobenzyl Bromide Step1 Deprotonation (K2CO3 / DMF, RT) Start->Step1 Step2 Alkylation (60-80°C, 4-6 hrs) Step1->Step2 S_N2 Mechanism Check TLC Validation (Disappearance of SM) Step2->Check Workup Quench (Ice Water Pour) Check->Workup Complete Product Isolation (Filtration & Recrystallization) Workup->Product Yield ~90%

Caption: Workflow for the N-alkylation of indole-3-carbaldehyde to form the 1-(2-nitrobenzyl) derivative.

Part 4: Applications & Significance

1. Photolabile Protecting Groups (The "Caging" Strategy): The o-nitrobenzyl group is a "gold standard" photocleavable moiety.

  • Mechanism: Upon irradiation with UV light (typically 365 nm), the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to cleave the C-N bond.

  • Utility: This compound serves as a model for "caged" indoles, allowing researchers to release biologically active indole aldehydes in specific tissues or cell cultures using focused light.

2. Precursor for Indolo[3,2-c]quinolines: This compound is a critical intermediate for synthesizing fused heterocyclic systems with anticancer potential.

  • Pathway: The nitro group is reduced (e.g., Fe/Acetic acid or SnCl2) to an amine. The resulting amine undergoes intramolecular condensation with the C3-aldehyde to close the ring, forming the indoloquinoline core.

Pathway Logic Diagram:

Applications Compound This compound UV UV Light (365nm) Compound->UV Reduction Reduction (Fe/AcOH) Compound->Reduction Uncaging Photocleavage (Releases Indole-3-CHO) UV->Uncaging Norrish Type II Cyclization Reductive Cyclization (Forms Indolo[3,2-c]quinoline) Reduction->Cyclization Condensation

Caption: Divergent utility of the compound in photochemistry vs. heterocyclic synthesis.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Precursor Hazards:

    • 2-Nitrobenzyl bromide: Lachrymator (causes tearing) and severe skin irritant. Handle only in a fume hood.

    • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • Storage: Store in amber vials (protect from light due to the nitrobenzyl group) at 2-8°C.

References

  • Indole-3-carbaldehyde (Precursor A) Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. PubChem. Available at: [Link]

  • 2-Nitrobenzyl bromide (Precursor B) Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 77568, 2-Nitrobenzyl bromide. PubChem. Available at: [Link]

  • Synthesis of N-substituted Indole-3-carbaldehydes: Naik, N., et al. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 2012, 4(2):783-790.
  • Photocleavage Mechanism: Bochet, C. G. "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, 2002, 125-142.

Sources

Technical Monograph: Purity and Stability Architecture of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

[1]

Executive Technical Summary

This guide delineates the physicochemical stability and purity requirements for 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde (hereafter referred to as NBIC ).[1] As a functionalized indole scaffold, NBIC serves as a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals and synthetic cannabinoids.

The molecule presents a dual-stability paradox: the indole core is relatively robust, but the C3-aldehyde and N1-(2-nitrobenzyl) moieties introduce specific susceptibilities to oxidative stress and photochemical rearrangement.[1] This document provides a self-validating framework for maintaining >98% purity during storage and experimental application.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

AttributeSpecification
Systematic Name This compound
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 280.28 g/mol
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Acetone; Insoluble in Water
Critical Moieties 1.[2][3][4][5][6] Aldehyde (C3): Oxidation-prone.2.[1][4] Nitrobenzyl (N1): Photolabile (UV sensitive).

Synthesis-Derived Impurity Matrix

To control purity, one must understand the genesis of impurities. NBIC is typically synthesized via ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">



Impurity Origin Workflow

The following diagram illustrates the synthesis pathway and the specific points where impurities are introduced.

SynthesisImpurityStart1Indole-3-carbaldehydeReactionBase-CatalyzedN-AlkylationStart1->ReactionStart22-Nitrobenzyl BromideStart2->ReactionImpurityBImpurity B:2-Nitrobenzyl Alcohol(Hydrolysis)Start2->ImpurityBTrace H2O presentProductNBIC (Target)Reaction->ProductMain PathwayImpurityAImpurity A:Unreacted Indole-3-CHOReaction->ImpurityAIncomplete ConversionImpurityCImpurity C:NBIC-Carboxylic Acid(Oxidation)Product->ImpurityCAir Exposure

Figure 1: Synthetic pathway highlighting the origin of critical impurities (A, B, and C).[1]

Impurity Descriptions
  • Impurity A (Starting Material): Result of incomplete reaction. High polarity relative to NBIC.[1]

  • Impurity B (Hydrolysis Product): If the reaction solvent (DMF) is not anhydrous, the benzyl halide hydrolyzes to 2-nitrobenzyl alcohol.

  • Impurity C (Oxidation): The aldehyde autoxidizes to carboxylic acid upon exposure to air, a process accelerated by light.

Stability Mechanisms: The "Why" Behind Degradation[1]

The stability of NBIC is governed by two competing degradation pathways: Norrish Type II Photochemistry and Radical Oxidation .

The ortho-Nitro Effect (Photolability)

The 2-nitrobenzyl group is a classic photoremovable protecting group.[1] While N-benzyl linkages are more stable than O-benzyl esters, the ortho-nitro substituent facilitates an intramolecular hydrogen abstraction under UV light (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

  • Excitation: UV light excites the nitro group to a triplet state.

  • Abstraction: The nitro oxygen abstracts a benzylic proton.

  • Rearrangement: This forms an aci-nitro tautomer, which rearranges to a nitroso-derivative.[1]

  • Result: While complete cleavage is slow on the amine, this causes significant yellowing/browning and formation of complex degradation products (azo-dimers).

Aldehyde Autoxidation

The C3-aldehyde hydrogen is distinctively weak (bond dissociation energy ~87 kcal/mol).[1] In the presence of atmospheric oxygen and light, it undergoes radical chain oxidation to form 1-(2-nitrobenzyl)-indole-3-carboxylic acid .[1]

DegradationPathwayscluster_photoPhotochemical Stress (UV)cluster_oxOxidative Stress (O2)NBICNBIC(Intact)ExcitedExcited Triplet StateNBIC->Excitedhν (365nm)RadicalAcyl RadicalNBIC->RadicalO2 / InitiatorAciNitroaci-Nitro IntermediateExcited->AciNitroNitrosoNitroso-BenzaldehydeDerivativesAciNitro->NitrosoAcidIndole-3-Carboxylic AcidDerivativeRadical->Acid

Figure 2: Dual degradation pathways driven by UV exposure and atmospheric oxygen.[1]

Analytical Characterization Protocols

To validate purity, rely on High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD).

HPLC Method Parameters

This method separates the lipophilic NBIC from the more polar starting indole and oxidation products.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses silanol activity)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Indole core) and 280 nm (Nitrobenzyl)
Temperature 30°C
Gradient Profile[1]
  • 0-2 min: 10% B (Isocratic hold to elute polar impurities like Indole-3-CHO).[1]

  • 2-15 min: 10% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     90% B (Linear gradient).
    
  • 15-20 min: 90% B (Elution of NBIC).[1]

  • Rationale: NBIC is highly lipophilic due to the benzyl/indole combination. It will elute late in the gradient.

Storage & Handling SOP

To maintain the integrity of NBIC, the following Standard Operating Procedure (SOP) is mandatory.

Solid State Storage
  • Container: Amber borosilicate glass vials (Class 1). Never use clear glass.[1]

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]

  • Temperature: Store at -20°C .

  • Desiccant: Store vial inside a secondary container with silica gel to prevent hydrolysis of trace impurities.

Solution Handling
  • Solvent Choice: Use anhydrous DMSO or DMF for stock solutions.[1] Avoid alcohols (MeOH/EtOH) for long-term storage to prevent hemiacetal formation with the aldehyde.[1]

  • Working Life: Discard solutions after 24 hours if kept at room temperature.

  • Light Protection: Wrap all reaction vessels and column fractions in aluminum foil.

Recrystallization (Purification)

If purity drops below 95%:

  • Dissolve crude solid in minimal hot Ethanol or Acetonitrile .[1]

  • Allow slow cooling in the dark.

  • Filter and wash with cold hexanes to remove the nitrobenzyl alcohol impurity.

  • Vacuum dry in the dark.

References

  • El-Sawy, E. R., et al. (2017).[4][7] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry, 60(5), 723-751.[4] Link

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link[1]

  • Sigma-Aldrich. (2024). "Product Specification: 1-Benzylindole-3-carboxaldehyde (Analog Reference)." Merck KGaA.[1] Link[1]

  • National Institute of Standards and Technology (NIST). (2024). "1H-Indole-3-carboxaldehyde Mass Spectrum." NIST Chemistry WebBook.[1] Link

Technical Deep Dive: Mechanism & Application of 2-Nitrobenzyl Photocleavage

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Photoremovable Protecting Groups

Executive Summary

The 2-nitrobenzyl (oNB) group remains the workhorse of photopharmacology and caged compound synthesis due to its synthetic accessibility and reliability. However, successful application requires more than just "shining a UV light." It demands a granular understanding of the Norrish Type II-like mechanism , the kinetic bottlenecks introduced by pH, and the management of toxic nitroso byproducts.

This guide moves beyond basic textbook definitions to explore the mechanistic nuances—specifically the aci-nitro decay and hemiacetal collapse —that determine experimental success in high-precision biological assays.

The Photochemical Engine: Mechanism of Action

The uncaging of a substrate from a 2-nitrobenzyl group is not a single-step dissociation but a multi-stage cascade. Understanding this cascade is critical because the rate-determining step (RDS) shifts depending on the solvent environment and pH.

The Mechanistic Cascade
  • Excitation: Absorption of a photon (typically 300–365 nm) triggers an

    
     transition, populating the singlet excited state, which rapidly intersystem crosses to the triplet state.
    
  • 1,5-Hydrogen Shift: The nitro group abstracts a benzylic hydrogen. This is the primary photochemical event.

  • Aci-Nitro Formation: This generates the aci-nitro intermediate (nitronic acid). This species is often deeply colored (transient absorption ~400 nm) and relatively long-lived (microseconds to milliseconds).

  • Cyclization: The aci-nitro species cyclizes to form a 1,3-dihydrobenz[c]isoxazol-1-ol (benzisoxazoline).

  • Ring Opening & Release: The isoxazole ring opens to form a hemiacetal, which finally collapses to release the free substrate (leaving group) and the 2-nitrosobenzaldehyde byproduct.

Expert Insight: The Kinetic Bottleneck

Contrary to early simplified models, the release of the substrate is not instantaneous upon irradiation.

  • At Neutral pH: The decay of the aci-nitro intermediate is often the rate-limiting step (

    
    ).
    
  • At Basic pH: The aci-nitro anion is stabilized, significantly slowing the reaction.

  • Leaving Group Effect: For poor leaving groups (e.g., carbonates, carbamates), the breakdown of the final hemiacetal can become rate-limiting.

Mechanistic Pathway Visualization

G GS Ground State (o-Nitrobenzyl) ES Excited State (Triplet) GS->ES hν (300-365nm) ACI aci-Nitro Intermediate ES->ACI 1,5-H Shift CYC Benzisoxazole (Cyclic) ACI->CYC Cyclization (pH dependent) HEMI Hemiacetal CYC->HEMI Ring Opening PROD Released Substrate + Nitroso Byproduct HEMI->PROD Collapse

Figure 1: The stepwise photochemical cascade of 2-nitrobenzyl deprotection. The transition from Aci-Nitro to Cyclization is highly pH-sensitive.

Kinetic & Thermodynamic Considerations

To optimize uncaging efficiency, one must balance the quantum yield (


) against the absorption coefficient (

). The product

determines the photosensitivity.
Comparative Performance of Derivatives

The "parent" 2-nitrobenzyl group is rarely the optimal choice. Substituents on the benzylic carbon or the aromatic ring tune the kinetics.

Derivative

(nm)
Quantum Yield (

)
Key CharacteristicRecommended Use
o-Nitrobenzyl (oNB) ~260-3000.1 – 0.6Slow kinetics; UV-only.General reagents; non-biological.
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~3500.01 – 0.1Red-shifted absorption; lower

.
Biological uncaging (less UV damage).

-Carboxy-2-nitrobenzyl (CNB)
~2600.2 – 0.4Fast release; highly soluble.Caged neurotransmitters (e.g., Glutamate).[1]

-Methyl-2-nitrobenzyl
~300> 0.6Reactive byproduct (ketone).Applications requiring high yield.
The pH Dependency Rule

Crucial for Biological Assays: The decay of the aci-nitro intermediate is acid-catalyzed. In physiological buffers (pH 7.4), the reaction is reasonably fast (


 ms range). However, if your assay runs at pH > 8.5, the aci-nitro anion stabilizes, and uncaging may stall or occur over seconds rather than milliseconds.

The "Dark Side": Byproduct Management

The primary failure mode in oNB experiments is not the uncaging itself, but the toxicity of the byproduct: 2-nitrosobenzaldehyde .

Toxicity Profile
  • Thiol Reactivity: Nitroso groups react rapidly with sulfhydryl groups on proteins (cysteines), potentially inactivating enzymes or receptors.

  • Inner Filter Effect: The nitroso byproduct absorbs strongly at ~320–350 nm. As the reaction proceeds, the byproduct absorbs the uncaging light, reducing the efficiency of further uncaging.

Mitigation Strategy: Scavengers

Never perform quantitative biological uncaging without a scavenger if the protein target is cysteine-rich.

  • Semicarbazide / Hydrazine: Reacts with the nitroso aldehyde to form a stable hydrazone.

  • Dithiothreitol (DTT): Can reduce nitroso groups but may interfere with the biological system itself.

  • Recommendation: Use 1 mM Semicarbazide in the buffer for extended irradiation experiments.

Experimental Protocol: Standardized Uncaging Workflow

This protocol ensures reproducibility and accounts for the "Inner Filter Effect" and pH dependency.

Reagents & Equipment
  • Light Source: Mercury arc lamp (filtered to 365 nm) or 365 nm LED (high power).

  • Buffer: PBS or HEPES (pH 7.2 – 7.4). Avoid Tris if precise electrochemical measurements are needed (potential radical interference).

  • Scavenger: Semicarbazide HCl (if compatible with assay).

  • Vessel: Quartz cuvette (glass absorbs UV).

Step-by-Step Methodology
  • Preparation: Dissolve the caged compound in a minimal amount of DMSO (stock), then dilute into the buffer to a final concentration of 10–100

    
    M. Ensure DMSO < 1%.
    
  • Baseline Check: Measure UV-Vis spectrum (

    
     nm). Note the 
    
    
    
    of the cage.[2]
  • Irradiation Loop:

    • Expose sample to 365 nm light for defined intervals (e.g., 10 seconds).

    • Crucial: Agitate/stir the solution during irradiation to prevent localized depletion and byproduct buildup.

  • Monitoring: Measure the appearance of the free substrate (via HPLC or fluorescence) and the shift in UV absorbance (appearance of nitroso peak).

  • Data Processing: Plot [Product] vs. Time. Fit to a mono-exponential decay to determine the uncaging rate constant (

    
    ).
    
Workflow Logic Diagram

Protocol SETUP Prepare Sample (Buffer pH 7.4 + Scavenger) BASE Measure Baseline Absorbance SETUP->BASE EXPOSE Irradiate (365 nm) with Stirring BASE->EXPOSE ANALYZE Quantify Release (HPLC/Fluorescence) EXPOSE->ANALYZE DECISION Plateau Reached? ANALYZE->DECISION DECISION->EXPOSE No END Calculate Quantum Yield & Rate Constant DECISION->END Yes

Figure 2: Iterative workflow for characterizing photocleavage kinetics. The "Plateau" check prevents over-irradiation and byproduct interference.

Advanced Applications: Two-Photon Uncaging

For tissue imaging and neuroscience, UV light has poor penetration and high scattering. Two-photon excitation (2PE) uses femtosecond pulsed lasers (typically 720 nm) to uncage oNB derivatives.

  • Mechanism: Simultaneous absorption of two IR photons provides energy equivalent to one UV photon.[3]

  • Cross-Section (

    
    ):  Measured in Goeppert-Mayer (GM) units.[2][4] Standard oNB groups have low 
    
    
    
    (0.1–1 GM).
  • Optimization: Conjugated systems (e.g., nitrobiphenyls) can increase

    
     to > 5 GM, allowing for lower laser power and reduced tissue heating.
    

References

  • Klán, P., et al. (2013).[5][6] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[5][6] Link

  • Il'ichev, Y. V., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.[7][8] Journal of the American Chemical Society, 126(14), 4581–4595.[8] Link

  • Corrie, J. E. T., et al. (2005).[8] Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 127(27), 9865–9874.[9] Link

  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.[2][4][10] Chemistry – A European Journal, 12(26), 6865–6879. Link

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link

Sources

Biological Activity of N-Substituted Indole-3-Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Indole-3-Carbaldehyde (I3A) Scaffold in Modern Medicinal Chemistry

The indole-3-carbaldehyde (I3A) moiety represents a "privileged scaffold" in drug discovery due to its ability to mimic the structural features of purines and proteins, facilitating interaction with diverse biological targets.[1] While the parent I3A possesses inherent biological activity, N-substitution (functionalization at the N1 position) acts as a critical lever for modulating lipophilicity, metabolic stability, and target selectivity.

This guide analyzes the pharmacological profile of N-substituted I3A derivatives, focusing on their role as tubulin polymerization inhibitors , COX-2 selective anti-inflammatory agents , and urease inhibitors . It provides a rigorous examination of Structure-Activity Relationships (SAR) and detailed, self-validating protocols for synthesis and biological evaluation.

Chemical Foundation & Synthesis Logic

The chemical versatility of N-substituted I3A derivatives stems from two reactive sites:

  • The N1-Position: Allows for the introduction of alkyl, aryl, or sulfonyl groups to adjust the molecule's physicochemical properties (LogP) and steric fit within a binding pocket.

  • The C3-Formyl Group: A versatile electrophile for condensation reactions (Schiff bases, thiosemicarbazones, chalcones), expanding the pharmacophore.

Synthesis Workflow Visualization

The following diagram outlines the standard synthetic pathway, prioritizing the Vilsmeier-Haack formylation followed by N-alkylation and subsequent derivatization.

SynthesisWorkflow cluster_conditions Critical Process Parameters Indole Indole Core I3A Indole-3-Carbaldehyde (Intermediate) Indole->I3A Vilsmeier-Haack (POCl3, DMF) N_Sub N-Substituted I3A I3A->N_Sub N-Alkylation (R-X, NaH/DMF or K2CO3/Acetone) Target Target Derivative (Schiff Base/Thiosemicarbazone) N_Sub->Target Condensation (R'-NH2, EtOH, AcOH cat.) Param1 Anhydrous conditions required for NaH step Param2 Schiff base formation requires acid catalysis

Caption: Step-wise synthetic pathway for generating N-substituted indole-3-carbaldehyde libraries.

Pharmacological Spectrum[1][2][3]

Anticancer Activity: Tubulin & Apoptosis

N-substituted I3A derivatives, particularly thiosemicarbazones and chalcones , function as potent anticancer agents.

  • Mechanism: They bind to the colchicine-binding site of tubulin, inhibiting polymerization. This disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Key Data: N-benzyl and N-(4-nitrobenzyl) substitutions significantly enhance cytotoxicity against leukemia and breast cancer cell lines compared to the unsubstituted parent.

Anti-Inflammatory: COX-2 Selectivity

Derivatives containing specific pharmacophores (e.g., sulfonyl groups) linked to the I3A core have demonstrated high selectivity for Cyclooxygenase-2 (COX-2) over COX-1.

  • Significance: This selectivity profile reduces the risk of gastric ulceration, a common side effect of non-selective NSAIDs.

  • Potency: Compounds with an N-benzoyl substituent coupled with a phenylhydrazine moiety have shown anti-inflammatory activity comparable to Indomethacin.[2]

Antimicrobial: Urease & Biofilm Inhibition
  • H. pylori Eradication: N-substituted I3A oximes act as potent urease inhibitors.[3] Inhibiting urease prevents the bacteria from neutralizing stomach acid, rendering them vulnerable.

  • Biofilm Disruption: N-arylated derivatives have shown up to 75% inhibition of S. aureus biofilm formation, addressing a critical resistance mechanism.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these molecules is strictly governed by the nature of the substituent at the N1 position and the derivatization at C3.

RegionModificationBiological ImpactMechanistic Insight
N1-Position Methyl / Ethyl Moderate ActivityIncreases lipophilicity slightly; limited steric interaction.
Benzyl High Potency Provides π-π stacking interactions with aromatic residues (e.g., Phe, Tyr) in the target binding pocket (Tubulin/COX-2).
4-Nitrobenzyl Highest Cytotoxicity Electron-withdrawing group enhances binding affinity; potentially increases metabolic stability.
Sulfonyl (SO₂R) COX-2 SelectivityThe sulfonyl group fits into the secondary pocket of the COX-2 enzyme, which is absent in COX-1.
C3-Position Thiosemicarbazone Broad AnticancerChelates metal ions (Cu, Fe) essential for ribonucleotide reductase; generates ROS.
Oxime Urease InhibitionHydroxyl group coordinates with the Nickel ions in the urease active site.
SAR Logic Diagram

SAR_Logic Core Indole-3-Carbaldehyde Scaffold N1 N1-Substitution Core->N1 C3 C3-Derivatization Core->C3 Benzyl Benzyl / Aryl Groups N1->Benzyl Effect1 Increases Lipophilicity & π-π Stacking Benzyl->Effect1 Target1 Enhanced Cytotoxicity (Tubulin Binding) Effect1->Target1 Thio Thiosemicarbazone C3->Thio Oxime Oxime C3->Oxime Target2 Metal Chelation (ROS Generation) Thio->Target2 Target3 Ni2+ Coordination (Urease Inhibition) Oxime->Target3

Caption: Impact of N1 and C3 modifications on pharmacological outcomes.

Experimental Protocols

Protocol A: Synthesis of N-Benzylindole-3-Carbaldehyde

Objective: To synthesize the N-substituted intermediate with high purity.

Reagents: Indole-3-carbaldehyde (1.0 eq), Benzyl bromide (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Indole-3-carbaldehyde in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Caution: H₂ gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will turn from yellow to reddish-brown, indicating anion formation.

  • Alkylation: Add Benzyl bromide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour the reaction mixture onto crushed ice/water (10x volume). The product should precipitate as a solid.

  • Purification: Filter the solid, wash copiously with water to remove DMF, and recrystallize from Ethanol.

    • Validation: ¹H NMR should show a singlet (~5.4 ppm) for the N-CH₂ protons and disappearance of the indole N-H broad singlet.

Protocol B: In Vitro Anticancer Assay (MTT)

Objective: To quantify the cytotoxicity of the synthesized derivative against cancer cell lines (e.g., HeLa, MCF-7).

Reagents: MTT Reagent (5 mg/mL in PBS), DMSO, Cell Culture Media.

Workflow:

  • Seeding: Seed cancer cells in a 96-well plate at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with the N-substituted derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO vehicle control and a Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

  • Solubilization: Carefully remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Determine IC₅₀ using non-linear regression.
    

References

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 2021.[3][4] Link

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science, 2017. Link

  • Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Archives of Pharmacal Research, 2013.[5] Link

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 2012.[6] Link

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI, 2024. Link

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 2019. Link

Sources

A Technical Guide to the Medicinal Chemistry Applications of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde: A Photocaged Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the multifaceted potential of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde in modern medicinal chemistry. By strategically combining the well-established biological relevance of the indole-3-carbaldehyde scaffold with the spatiotemporal control afforded by the 2-nitrobenzyl photolabile protecting group, this molecule emerges as a powerful tool for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its synthesis, potential applications, and detailed experimental protocols to facilitate its use in the laboratory.

Introduction: Unveiling a Molecule of Untapped Potential

The quest for therapeutic agents with high specificity and minimal off-target effects is a central theme in contemporary drug discovery. This compound is a synthetic organic compound that, while not extensively studied as a standalone therapeutic, represents a significant opportunity in the design of innovative drug delivery systems and as a versatile intermediate for the synthesis of novel bioactive molecules.

The core of this molecule is the indole-3-carbaldehyde moiety, a privileged scaffold in medicinal chemistry. Indole derivatives are found in a vast array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The aldehyde functionality at the 3-position serves as a versatile chemical handle for further molecular elaboration, allowing for the construction of diverse chemical libraries.[2]

The novelty and utility of this compound lie in the incorporation of the 1-(2-nitrobenzyl) group at the indole nitrogen. The 2-nitrobenzyl group is a well-established photolabile protecting group (PPG), often referred to as a "photocage".[4][5][6] This chemical entity can be selectively cleaved upon irradiation with UV light, liberating the protected molecule.[5][7] This property allows for precise spatiotemporal control over the release of a bioactive compound, a concept at the heart of photopharmacology and photoresponsive drug delivery.[5][8][9]

This guide will delve into the potential applications of this compound, focusing on two primary areas: its use as a photocaged precursor for the controlled release of bioactive indole derivatives and its role as a versatile synthetic intermediate in the generation of novel therapeutic agents.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through a standard N-alkylation of indole-3-carbaldehyde with 2-nitrobenzyl bromide or a similar suitable electrophile. The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack on the benzyl halide.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₂N₂O₃
Molecular Weight280.28 g/mol
AppearanceExpected to be a crystalline solid
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)
UV Absorption (for photocleavage)Typically in the range of 300-360 nm

Core Application I: A Photocaged Precursor for Spatiotemporal Control

The primary and most exciting application of this compound is in the field of photopharmacology. By masking the indole nitrogen with the photolabile 2-nitrobenzyl group, the biological activity of derivatives can be temporarily inactivated.[7][10] Subsequent irradiation with a specific wavelength of light can then trigger the release of the active compound at a desired time and location, offering unparalleled precision in drug delivery.[8]

The mechanism of photocleavage for 2-nitrobenzyl-based groups is well-documented and proceeds through an intramolecular rearrangement upon photoexcitation, ultimately leading to the release of the protected amine and the formation of 2-nitrosobenzaldehyde as a byproduct.[6][11]

Experimental Protocol: Photocleavage of this compound

This protocol provides a general method for the photolytic deprotection of the 2-nitrobenzyl group.

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution with a co-solvent) to a final concentration of 10-100 µM.

  • Sample Irradiation: Transfer the solution to a quartz cuvette. Irradiate the sample using a UV lamp with a peak emission wavelength around 350-365 nm. The irradiation time will depend on the lamp intensity and the quantum yield of the photocleavage reaction and should be optimized by monitoring the reaction progress.

  • Monitoring the Reaction: The progress of the photocleavage can be monitored by various analytical techniques:

    • UV-Vis Spectroscopy: Observe the decrease in the absorbance of the starting material and the appearance of new peaks corresponding to indole-3-carbaldehyde and 2-nitrosobenzaldehyde.

    • High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture can be injected onto a C18 reverse-phase column to separate and quantify the starting material, the deprotected product, and the byproduct.

    • Mass Spectrometry (MS): Confirm the identity of the photoproducts by their mass-to-charge ratio.

  • Data Analysis: Plot the concentration of the starting material and product as a function of irradiation time to determine the kinetics of the photocleavage reaction.

Signaling Pathway Visualization

The following diagram illustrates the concept of using a photocaged molecule to control a biological signaling pathway.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Photocaged_Drug 1-(2-nitrobenzyl)-1H- indole-3-carbaldehyde (Inactive Prodrug) Receptor Target Receptor Photocaged_Drug->Receptor No Interaction Active_Drug Bioactive Indole Derivative (Active) Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Active_Drug->Receptor Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response UV_Light UV Light (365 nm) UV_Light->Photocaged_Drug Photocleavage

Caption: Controlled activation of a signaling pathway using a photocaged drug.

Core Application II: A Versatile Synthetic Intermediate

Beyond its role in photopharmacology, this compound serves as a valuable intermediate for the synthesis of more complex indole derivatives. The aldehyde group is a versatile functional group that can participate in a wide range of chemical transformations.[1][2]

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsProduct ClassPotential Biological Activity
Reductive Amination Amine, NaBH(OAc)₃ or NaBH₃CNN-substituted indolyl-3-methylaminesVarious
Wittig Reaction Phosphonium ylide3-vinylindolesAnticancer
Knoevenagel Condensation Active methylene compound, base3-(substituted vinyl)indolesAnti-inflammatory, Antimicrobial
Schiff Base Formation Primary amine, acid catalystIndole-3-carboximinesAntioxidant, Anticancer[12][13]
Oxidation Oxidizing agent (e.g., KMnO₄)1-(2-nitrobenzyl)-1H-indole-3-carboxylic acidPrecursor for further derivatization
Reduction Reducing agent (e.g., NaBH₄)(1-(2-nitrobenzyl)-1H-indol-3-yl)methanolPrecursor for further derivatization
Experimental Workflow: Synthesis of an Indole-3-carboximine Derivative

This workflow outlines the synthesis of a Schiff base from this compound, a common route to new bioactive compounds.[14]

G Start 1-(2-nitrobenzyl)-1H- indole-3-carbaldehyde Reaction Reaction Vessel: - Solvent (e.g., Ethanol) - Acid Catalyst (e.g., Acetic Acid) - Reflux Start->Reaction Amine Primary Amine (e.g., Aniline derivative) Amine->Reaction Workup Work-up: - Cooling - Filtration - Washing Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product Indole-3-carboximine Derivative Purification->Product Characterization Characterization: - NMR - IR - Mass Spectrometry Product->Characterization

Caption: Workflow for the synthesis of an indole-3-carboximine derivative.

Future Outlook and Conclusion

This compound stands at the intersection of established medicinal chemistry principles and cutting-edge drug delivery strategies. While direct biological data on this specific molecule is limited, its potential can be confidently inferred from the extensive literature on its constituent moieties. The indole-3-carbaldehyde core provides a proven platform for the development of bioactive compounds, while the 2-nitrobenzyl group offers the exciting possibility of photocontrolled activation.

Future research should focus on the synthesis of libraries of derivatives based on this scaffold and the evaluation of their biological activities both before and after photocleavage. Such studies will be instrumental in validating the potential of this compound as a powerful tool in the development of next-generation therapeutics with enhanced precision and reduced side effects.

References

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. Retrieved February 15, 2026, from [Link]

  • The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. (2023, June 28). Bio-Synthesis. Retrieved February 15, 2026, from [Link]

  • Photopharmacology and photoresponsive drug delivery. (2025, May 1). Chemical Society Reviews. Retrieved February 15, 2026, from [Link]

  • 2.4 Photocleavable Protecting Groups. (n.d.). Retrieved February 15, 2026, from [Link]

  • Photoremovable Protecting Groups. (2022, July 1). MDPI. Retrieved February 15, 2026, from [Link]

  • Photoremovable Protecting Groups. (2022, July 1). MDPI. Retrieved February 15, 2026, from [Link]

  • Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. (2015, February 11). Vapourtec. Retrieved February 15, 2026, from [Link]

  • Photocleavage-based Photoresponsive Drug Delivery. (2021, December 4). PubMed. Retrieved February 15, 2026, from [Link]

  • Photocleavage‐based Photoresponsive Drug Delivery. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. (n.d.). Wiley-VCH. Retrieved February 15, 2026, from [Link]

  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. (2024, October 5). International Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. Retrieved February 15, 2026, from [Link]

  • Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.

Sources

Technical Review: 2-Nitrobenzyl Protected Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-nitrobenzyl (o-nitrobenzyl) protected indole derivatives , focusing on their synthesis, photolytic mechanism, and applications in spatiotemporal control of bioactive molecules.[1]

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Chemical Biologists

Executive Summary

The ability to mask the bioactivity of indole-based scaffolds—ubiquitous in neurotransmitters (serotonin), hormones (melatonin, auxin), and therapeutics—until a precise moment of illumination is a cornerstone of photopharmacology. The 2-nitrobenzyl (o-NB) group and its red-shifted variants (e.g., 4,5-dimethoxy-2-nitrobenzyl, DMNB ) serve as the industry standard for this "caging" strategy.[1]

This guide details the chemical imperative for using carbamate linkers over direct alkylation for indole nitrogen protection, delineates the Norrish Type II photolytic mechanism specific to these systems, and provides validated protocols for synthesis and uncaging.

Mechanistic Foundations

The utility of 2-nitrobenzyl groups relies on a photo-induced cascade that cleaves the bond between the protecting group and the indole payload.

The Norrish Type II Cascade

Upon absorption of a photon (typically UV


 nm for o-NB; visible 

nm for DMNB), the molecule enters an excited singlet state (

), rapidly crossing to a triplet state (

). The defining step is the 1,5-hydrogen atom transfer from the benzylic carbon to the nitro oxygen, generating an aci-nitro intermediate.

For N-protected indoles , the pathway diverges based on the linkage:

  • Direct N-Alkylation (

    
    ):  Photolysis is often inefficient because the resulting amine radical/cation is not a good leaving group.[1]
    
  • Carbamate Linkage (

    
    ):  This is the preferred method .[1] The aci-nitro species cyclizes to a benzisoxazole, which hydrolyzes to release 2-nitrosobenzaldehyde  and an unstable carbamic acid .[1] The carbamic acid spontaneously decarboxylates (
    
    
    
    loss), driving the reaction forward and releasing the free indole.
Visualization of Photolysis

The following diagram illustrates the high-fidelity uncaging pathway of an N-Nvoc (6-nitroveratryloxycarbonyl) protected indole.

PhotolysisMechanism Substrate N-Nvoc-Indole (Ground State) Excited Excited State (S1 / T1) Substrate->Excited hν (365-405 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro 1,5-H Shift (Norrish Type II) Cyclic 1,3-Benzisoxazole (Hemiacetal) AciNitro->Cyclic Cyclization Collapse Collapse Cyclic->Collapse Hydrolysis Products Free Indole + CO2 + 2-Nitrosobenzaldehyde Collapse->Products -CO2 (Decarboxylation)

Caption: Photochemical cascade of Nvoc-protected indole. The irreversible loss of CO2 drives the release of the neutral indole.

Synthesis Strategies

Protecting the indole nitrogen (


) requires overcoming its low nucleophilicity (

).
Comparison of Protecting Groups
DerivativeStructure

(Abs)
Uncaging

Quantum Yield (

)
Solubility
o-NB 2-nitrobenzyl~260 nm<365 nm0.1 - 0.6Low (Lipophilic)
DMNB (NVOC) 4,5-dimethoxy-2-nitrobenzyl~350 nm365-420 nm0.01 - 0.1*Moderate

-Me-NB

-methyl-2-nitrobenzyl
~260 nm<365 nm>0.6 (Fast)Low
NPPOC 2-(2-nitrophenyl)propoxycarbonyl~270 nm365 nmHighHigh (Solid Phase)

*Note: DMNB has a lower quantum yield but is preferred for biological applications due to its red-shifted absorption, avoiding UV toxicity.[1]

Experimental Protocol: Synthesis of N-Nvoc-Indole

This protocol describes the protection of Indole using 4,5-dimethoxy-2-nitrobenzyl chloroformate (Nvoc-Cl) .[1]

Reagents:

  • Indole derivative (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

  • Nvoc-Cl (1.1 equiv)[1]

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the Indole (e.g., 1.0 mmol) in anhydrous DMF (5 mL). Cool to 0°C.[1][2]

  • Deprotonation: Add NaH (1.2 mmol) portion-wise. Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution will typically turn yellow/orange, indicating the formation of the indolyl anion.

  • Coupling: Dissolve Nvoc-Cl (1.1 mmol) in minimal DMF and add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc).

  • Quench & Workup: Quench carefully with saturated

    
     solution.[1] Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (to remove DMF) and brine. Dry over 
    
    
    
    .[1]
  • Purification: Purify via flash column chromatography on silica gel. Note: Nvoc derivatives are light-sensitive; wrap columns and flasks in aluminum foil.[1]

SynthesisWorkflow Start Start: Indole Substrate Deprot Deprotonation (NaH/DMF, 0°C) Start->Deprot Anion Indolyl Anion (Nucleophile) Deprot->Anion Coupling Add Nvoc-Cl (Electrophile) Anion->Coupling Workup Quench (NH4Cl) & Extraction Coupling->Workup Product N-Nvoc-Indole (Protected) Workup->Product

Caption: Synthetic workflow for N-Nvoc protection of indole derivatives.

Photophysical Properties & Optimization

Absorption & Uncaging Efficiency

The primary limitation of the basic 2-nitrobenzyl group is its absorption in the UV-B/C range (<300 nm), which is cytotoxic.

  • Strategy: Electron-donating groups (alkoxy) on the benzene ring raise the HOMO energy, red-shifting the absorption.

  • DMNB (4,5-dimethoxy): Exhibits a "tail" extending to ~420 nm, allowing uncaging with 365 nm LEDs or 405 nm diode lasers.

  • Two-Photon Excitation (2PE): 2-nitrobenzyl derivatives have relatively low 2PE cross-sections (

    
     GM).[1] For deep tissue imaging, highly conjugated variants (e.g., nitrobiphenyls) are required.
    
By-product Toxicity

The release generates 2-nitrosobenzaldehyde , which is reactive and potentially toxic (can react with thiols in proteins).[1]

  • Mitigation: Include "scavengers" such as dithiothreitol (DTT) or glutathione in the biological buffer during photolysis to intercept the nitroso byproduct.

Applications in Drug Discovery[3]

Caged Neurotransmitters

Serotonin (5-HT) and Melatonin contain indole cores.[1] "Caging" the amine (serotonin) or the indole nitrogen (melatonin) allows for silent diffusion into synaptic clefts or specific tissues.

  • Protocol: Apply a brief pulse (ms) of 405 nm light to uncage.

  • Result: Rapid restoration of H-bonding capability (N-H), triggering receptor activation.[1]

Solid-Phase Peptide Synthesis (SPPS)

The NPPOC group (a 2-nitrobenzyl variant) is used in light-directed parallel synthesis (e.g., DNA/Peptide microarrays).[1]

  • Advantage: Light acts as the deprotection reagent, eliminating the need for base/acid washes and allowing spatially resolved synthesis (photolithography).

References

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Source: Helv.[1] Chim. Acta (2001) / Chemical Reviews (2023). Context: Defines the Norrish Type II mechanism and aci-nitro intermediates. URL:[Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption. Source: Chem. Eur. J. (2006).[1] Context: Comparative data on DMNB vs. simple Nitrobenzyl absorption and quantum yields.[1] URL:[Link]

  • Synthesis and Characterization of Photolabile o-Nitrobenzyl Derivatives of Urea. Source: Photochem.[1][3] Photobiol. (1998). Context: Establishes kinetics for urea/carbamate linkages relevant to N-protected indoles. URL:[Link]

  • Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds. Source: Tetrahedron Letters (2015).[3] Context: Discusses direct N-alkylation vs carbamates and flow chemistry optimization. URL:[Link][3][4]

  • Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry. Source: Angew.[1] Chem. Int. Ed. (2015).[3] Context: Application of NPPOC and advanced derivatives in microarray synthesis. URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde , a critical intermediate for the development of bioactive Schiff bases, pharmaceutical scaffolds, and functionalized heterocycles.

Introduction & Significance

The functionalization of the indole core is a cornerstone of medicinal chemistry. This compound represents a strategic intermediate where the C3-formyl group serves as a versatile handle for condensation reactions (e.g., Knoevenagel, Wittig, Schiff base formation), while the N-benzyl moiety introduces steric and electronic diversity essential for structure-activity relationship (SAR) studies.

The presence of the ortho-nitro group on the benzyl ring introduces specific synthetic challenges, primarily steric hindrance and electronic deactivation, which distinguish this protocol from standard N-benzylation procedures. This guide provides an optimized, scalable protocol emphasizing high purity and reproducibility.

Retrosynthetic Analysis

The most efficient disconnection for this molecule is at the N1–C(sp3) bond. The synthesis relies on the nucleophilic substitution (


) of 2-nitrobenzyl bromide by the deprotonated indole-3-carbaldehyde.

Retrosynthesis Product This compound Precursors Indole-3-carbaldehyde + 2-Nitrobenzyl bromide Product->Precursors Disconnection (N-C bond)

Figure 1: Retrosynthetic disconnection strategy.

Experimental Design & Optimization

Successful N-alkylation of indole-3-carbaldehyde requires careful selection of the base and solvent system to suppress side reactions and ensure complete conversion.

Critical Variables
VariableRecommendationRationale
Base Potassium Carbonate (

)
Mild, easy to handle, and effective for indoles with electron-withdrawing groups (C3-CHO) which increase N-H acidity (

). Avoids the safety risks of Sodium Hydride (NaH).
Solvent DMF (N,N-Dimethylformamide) High dielectric constant promotes the dissolution of the inorganic base and stabilizes the transition state of the

reaction.
Temperature 60°C - 80°C The ortho-nitro group creates steric bulk, slowing the reaction rate at room temperature. Gentle heating ensures completion within 2-4 hours.
Stoichiometry 1.1 - 1.2 equiv. Alkyl Halide A slight excess of 2-nitrobenzyl bromide drives the reaction to completion. Large excesses complicate purification.

Detailed Synthesis Protocol

Materials Required
  • Substrate: Indole-3-carbaldehyde (1H-Indole-3-carboxaldehyde) [CAS: 487-89-8][1][2]

  • Reagent: 2-Nitrobenzyl bromide [CAS: 3964-18-9] (Note: Lachrymator, handle in fume hood)

  • Base: Potassium Carbonate (

    
    ), anhydrous[3]
    
  • Solvent: DMF (Anhydrous preferred), Ethyl Acetate, Hexanes/Petroleum Ether

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, oil bath/heating block.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a clean, dry 100 mL round-bottom flask with a magnetic stir bar.

  • Add Indole-3-carbaldehyde (1.45 g, 10.0 mmol) and Anhydrous

    
      (2.76 g, 20.0 mmol, 2.0 equiv).
    
  • Add DMF (15 mL). Stir the suspension at room temperature for 15 minutes to facilitate partial deprotonation. The mixture may turn yellow/orange.

  • Add 2-Nitrobenzyl bromide (2.37 g, 11.0 mmol, 1.1 equiv) in a single portion.

    • Note: If the bromide is solid, it can be dissolved in minimal DMF (2-3 mL) for easier addition.

Step 2: Reaction Execution
  • Fit the flask with a reflux condenser (optional but recommended to prevent solvent evaporation).

  • Heat the reaction mixture to 60–70°C in an oil bath.

  • Monitor the reaction by TLC (Thin Layer Chromatography).[3][4][5][6]

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV lamp (254 nm). The product will appear as a new spot with a higher

      
       value than the starting indole (due to loss of the H-bond donor).
      
  • Stir for 2–4 hours until the starting indole is consumed.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Precipitation Method (Preferred):

    • Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring.

    • A solid precipitate should form immediately. Stir for 15-20 minutes to ensure the solid is non-sticky.

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake copiously with water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Wash with a small amount of cold hexanes (

      
       mL) to remove unreacted bromide.
      
  • Extraction Method (Alternative if oil forms):

    • Dilute with water (100 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Step 4: Purification
  • The crude solid is often sufficiently pure (>90%) for downstream applications.

  • Recrystallization: If necessary, recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.

  • Flash Chromatography: Silica gel, gradient elution 10%

    
     40% EtOAc in Hexanes.
    

Workflow Visualization

SynthesisWorkflow Start Start: Indole-3-carbaldehyde + K2CO3 in DMF Addition Add 2-Nitrobenzyl Bromide (1.1 equiv) Start->Addition Heating Heat to 60-70°C (2-4 Hours) Addition->Heating Check TLC Check: Is Starting Material Gone? Heating->Check Check->Heating No (Continue Heating) Workup Pour into Ice Water Filter Precipitate Check->Workup Yes Purify Recrystallize (EtOH) or Column Chromatography Workup->Purify Final Pure this compound Purify->Final

Figure 2: Step-by-step workflow for the synthesis and isolation of the target compound.

Characterization & Quality Control

Confirm the structure using Proton NMR (


 NMR) and Mass Spectrometry.
Expected Analytical Data
  • Physical State: Pale yellow to brownish solid.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    or
    
    
    ):
    • 
       ~9.9–10.0 ppm (s, 1H, CHO ): Characteristic aldehyde singlet.
      
    • 
       ~8.1–8.3 ppm (s, 1H, H-2  of indole): Deshielded due to the aldehyde.
      
    • 
       ~5.8–6.0 ppm (s, 2H, N-CH
      
      
      
      ): The benzylic methylene protons.
    • 
       ~7.2–8.2 ppm (m, 8H, Aromatic protons): Overlapping signals from the indole and nitrobenzyl rings. The proton ortho to the nitro group will be significantly deshielded.
      
  • Mass Spectrometry (ESI-MS):

    • Calculate Molecular Weight:

      
       = 280.28  g/mol .
      
    • Expected

      
       peak at m/z 281.3 .
      

Troubleshooting & Safety

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Incomplete Reaction Stirring or TemperatureEnsure vigorous stirring. Increase temp to 80°C. Check quality of

(must be anhydrous).
Sticky Product (Oil) Residual SolventDMF is hard to remove. Wash the solid thoroughly with water. If oil persists, dissolve in EtOAc, wash with water, and re-concentrate.
Impurity Spots on TLC O-alkylation (Rare)Indole-3-carbaldehyde generally alkylates at N1. If C-alkylation occurs (unlikely due to C3 blockage), column chromatography is required.
Safety Precautions
  • 2-Nitrobenzyl bromide: Potent lachrymator and skin irritant. Must be handled in a functioning fume hood. Wear double nitrile gloves.

  • DMF: Hepatotoxic and readily absorbed through skin. Use appropriate PPE.

  • Waste Disposal: All halogenated waste and nitro-compounds must be disposed of in dedicated organic waste streams.

References

  • General Indole Alkylation:Synthesis of N-substituted indole-3-carboxaldehydes.

    • Source: (Classic methodology for indole N-alkylation).

  • Specific Applications of N-Benzyl Indoles:Synthesis and biological evaluation of N-substituted indole deriv

    • Source: (Context for bioactivity of N-benzyl indoles).

  • Reagent Data:2-Nitrobenzyl bromide Safety D

    • Source: (For safety and handling specifications).

  • Indole-3-Carbaldehyde Reactivity:Reactions of Indole-3-carboxaldehyde.

    • Source: (Reliable standard procedures for indole functionalization).

Sources

Vilsmeier-Haack formylation of N-(2-nitrobenzyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Vilsmeier-Haack Formylation of N-(2-nitrobenzyl)indole

Abstract & Scope

This application note details the synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction. While the Vilsmeier-Haack reaction is the gold standard for introducing formyl groups onto electron-rich aromatic systems, the specific substrate N-(2-nitrobenzyl)indole presents unique challenges due to the photolability of the 2-nitrobenzyl protecting group.

This guide addresses the critical balance between the harsh acidic conditions of the Vilsmeier reagent and the stability of the orthogonal protecting group, providing a robust, self-validating protocol for medicinal chemistry and chemical biology applications.

Mechanistic Insight

The reaction proceeds through an electrophilic aromatic substitution (EAS). The active electrophile is the chloroiminium ion (Vilsmeier reagent), generated in situ from DMF and phosphorus oxychloride (


).

Key Mechanistic Considerations:

  • Regioselectivity: The indole ring is highly nucleophilic at C3. The

    
    -benzyl linker (even with the electron-withdrawing nitro group) does not sufficiently deactivate the ring to prevent reaction, nor does it direct substitution to C2.
    
  • Reagent Stability: The 2-nitrobenzyl group is stable to the acidic conditions of the Vilsmeier intermediate but is highly sensitive to UV/blue light. Dark conditions are mandatory.

  • Hydrolysis: The intermediate iminium salt must be hydrolyzed to release the aldehyde. This step is exothermic and requires careful pH control.

Pathway Diagram

VilsmeierMechanism DMF DMF Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier Activation POCl3 POCl3 POCl3->Vilsmeier Intermediate C3-Iminium Salt Vilsmeier->Intermediate + Substrate (EAS) Substrate N-(2-nitrobenzyl)indole Substrate->Intermediate Product 1-(2-nitrobenzyl)- indole-3-carbaldehyde Intermediate->Product Hydrolysis (-HCl, -HNMe2) Hydrolysis Base Hydrolysis (NaOH/H2O) Hydrolysis->Product

Figure 1: Mechanistic flow from reagent formation to hydrolytic workup.

Experimental Design

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]RoleCritical Note
N-(2-nitrobenzyl)indole ~252.271.0SubstrateLight Sensitive (Wrap flask in foil)
Phosphorus Oxychloride (

)
153.331.2 - 1.5ReagentCorrosive; Reacts violently with water
DMF (Anhydrous) 73.095-10 volSolvent/RgtMust be dry to prevent

quenching
Sodium Hydroxide (2M) 40.00ExcessQuenchExothermic neutralization
Safety & Handling
  • 
     Hazard:  Causes severe burns. Reacts explosively with water. All glassware must be flame-dried.
    
  • Photolability: The 2-nitrobenzyl group cleaves under UV (365 nm). Perform all steps in low light or amber glassware.

Detailed Protocol

Step 1: Preparation of Vilsmeier Reagent
  • Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge the flask with Anhydrous DMF (5.0 mL per mmol substrate).

  • Cool the flask to 0°C using an ice/salt bath.

  • Add

    
      (1.2 equiv) dropwise via the addition funnel over 15–20 minutes.
    
    • Observation: The solution may turn pale yellow or orange. Ensure internal temperature remains < 5°C to prevent thermal runaway.

  • Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Formylation Reaction
  • Dissolve N-(2-nitrobenzyl)indole (1.0 equiv) in a minimal amount of anhydrous DMF.

    • Precaution:Wrap the flask in aluminum foil immediately.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Monitor by TLC (typically 20% EtOAc/Hexane).

    • Optimization: If the reaction is sluggish after 2 hours (due to the electron-withdrawing nitro group), heat gently to 40°C . Avoid temperatures >60°C to prevent degradation of the protecting group.

Step 3: Hydrolysis & Workup
  • Cool the reaction mixture back to 0°C .

  • Quench: Slowly add crushed ice (approx. 5g per mmol) directly to the reaction.

    • Warning: This is highly exothermic.

  • Adjust pH to ~9–10 by dropwise addition of 2M NaOH or saturated NaOAc .

    • Mechanism:[2][3] This step hydrolyzes the iminium salt to the aldehyde.

  • Heat the mixture to 50°C for 15 minutes to ensure complete hydrolysis, then cool to RT.

  • Extraction: Extract with Ethyl Acetate (3 x volumes). Wash combined organics with water (2x), brine (1x).

  • Dry over

    
    , filter, and concentrate in vacuo (keep bath < 40°C).
    
Step 4: Purification
  • Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Storage: Store solid product in the dark at -20°C.

Expected Results & Characterization

Since the 2-nitrobenzyl group is a modification of the standard benzyl protection, the NMR spectrum will resemble 1-benzylindole-3-carboxaldehyde but with specific shifts due to the nitro group.

Predicted Data for this compound:

  • Appearance: Pale yellow to tan solid.

  • Yield: 75% - 85%.

  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       9.95 - 10.05 (s, 1H, CHO ) – Characteristic aldehyde singlet.
      
    • 
       8.30 - 8.40 (s, 1H, C2-H ) – Deshielded by adjacent CHO.
      
    • 
       8.10 - 8.20 (d, 1H, Ar-NO2 ) – Nitro-group ortho proton.
      
    • 
       8.00 - 8.10 (d, 1H, Indole C4-H).
      
    • 
       5.60 - 5.80 (s, 2H, N-CH2-Ar ) – Benzylic protons (shifted downfield vs standard benzyl due to NO2).
      
    • 
       7.20 - 7.80 (m, remaining aromatic protons).
      

Workflow Visualization

Workflow Start Start: Dry DMF + POCl3 Cool Cool to 0°C Start->Cool AddSub Add N-(2-nitrobenzyl)indole (PROTECT FROM LIGHT) Cool->AddSub React Stir RT (2-4h) or Heat 40°C AddSub->React Quench Ice Quench + NaOH (pH 9) React->Quench Isolate Extract (EtOAc) -> Purify Quench->Isolate

Figure 2: Operational workflow emphasizing light protection and temperature control.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of iminium salt.Ensure pH is basic (>9) during workup and heat the aqueous mixture briefly (50°C).
No Reaction Moisture in DMF or degraded

.
Use freshly distilled

and anhydrous DMF (stored over sieves).
Degradation Photolysis of protecting group.Strictly exclude light. Wrap columns and flasks in foil.
Solid Precipitate Product crystallizing during quench.Filter the solid directly; it is likely pure product. Wash with cold water.[4]

References

  • Vilsmeier-Haack Reaction Overview

    • Title: Vilsmeier-Haack Reaction (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Indole Formyl

    • Title: Synthesis of 1H-Indole-3-carboxaldehyde derivatives[5][6][7][8][9][10]

    • Source: BenchChem Applic
  • 2-Nitrobenzyl Protecting Group Chemistry

    • Title: Photoprocesses of molecules with 2-nitrobenzyl protecting groups[11][12]

    • Source: Photochemistry and Photobiology (via PubMed)
    • URL:[Link]

  • General Indole Characterization D

    • Title: 1-Benzyl-1H-indole-3-carbaldehyde Spectral Data[7]

    • Source: Royal Society of Chemistry (ChemSpider/Supp Info)
    • URL:[Link]

Sources

Experimental setup for photochemical deprotection of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the experimental parameters for the photochemical cleavage (uncaging) of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde . The 2-nitrobenzyl (oNB) moiety serves as a photocleavable protecting group (PPG) for the indole nitrogen, rendering the molecule biologically inert or chemically protected until activated by light.

This protocol is designed for researchers in medicinal chemistry and chemical biology requiring precise spatiotemporal control over the release of indole-3-carbaldehyde, a scaffold common in auxin signaling and tryptophan metabolism. The guide prioritizes 365 nm LED irradiation to maximize quantum yield while minimizing off-target photochemical damage to the indole core.

Scientific Foundation: Mechanism & Kinetics

The Norrish Type II Mechanism

The deprotection of N-(2-nitrobenzyl) derivatives proceeds via a well-characterized photo-isomerization known as the Norrish Type II mechanism.[1] Unlike acid/base hydrolysis, this process is orthogonal to most chemical reagents, triggered exclusively by photon absorption.

  • Excitation: The ground state nitrobenzyl chromophore absorbs a photon (

    
    , 
    
    
    
    nm), entering an excited singlet state.
  • Hydrogen Abstraction: The nitro oxygen abstracts a hydrogen atom from the benzylic carbon, forming a reactive aci-nitro intermediate.

  • Cyclization & Rearrangement: The aci-nitro species cyclizes to a 1,3-dihydrobenz[c]isoxazol-1-ol, which rearranges into a hemiacetal.

  • Collapse: The hemiacetal collapses, releasing the free indole-3-carbaldehyde and the byproduct 2-nitrosobenzaldehyde .

Mechanistic Pathway Diagram

The following diagram illustrates the stepwise transformation and the critical intermediates.

DeprotectionMechanism Start 1-(2-nitrobenzyl)-indole (Protected) Excited Excited State (Diradical) Start->Excited hν (365 nm) Aci aci-nitro Intermediate Excited->Aci H-abstraction Cyclic Benzisoxazol-1-ol Aci->Cyclic Cyclization Hemiacetal Hemiacetal Cyclic->Hemiacetal Ring Opening EndProd Indole-3-carbaldehyde (Released) Hemiacetal->EndProd Collapse ByProd 2-nitrosobenzaldehyde (Byproduct) Hemiacetal->ByProd Collapse

Figure 1: Mechanistic pathway of 2-nitrobenzyl photolysis releasing indole-3-carbaldehyde.

Experimental Setup Strategy

Light Source Selection
  • Recommended: High-power LED at 365 nm (e.g., 100–500 mW/cm²).

    • Rationale: The absorption maximum of the 2-nitrobenzyl group is typically near 260–300 nm, but it possesses a significant "tail" extending to 365 nm. Using 365 nm avoids exciting the indole core (which absorbs strongly <300 nm), preventing photodegradation of the product.

  • Alternative: Mercury Arc Lamp with a 300 nm long-pass filter.

    • Warning: Without filtration, deep UV (<300 nm) will cause radical polymerization of the indole.

The "Inner Filter" Effect

The byproduct, 2-nitrosobenzaldehyde , absorbs light strongly at 300–400 nm. As the reaction proceeds, this byproduct accumulates and competes with the starting material for photons, effectively shielding the remaining reactant.

  • Mitigation Strategy: Use dilute concentrations (<1 mM) or a flow-cell apparatus to prevent byproduct accumulation in the optical path.

Experimental Workflow Diagram

ExperimentalSetup cluster_conditions Critical Parameters Source LED Source (365 nm) Filter Optical Filter (Long-pass >300nm) Source->Filter Incident Light Sample Quartz Cuvette / Vial (Stirred, 25°C) Filter->Sample Filtered Beam Detector Monitoring (HPLC / UV-Vis) Sample->Detector Aliquot Analysis Param1 Solvent: MeOH or MeCN:H2O Param1->Sample Param2 Conc: 0.1 - 1.0 mM Param2->Sample

Figure 2: Schematic of the photochemical reactor setup.

Detailed Protocol

Materials
  • Substrate: this compound.

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Protic solvents like MeOH often accelerate the breakdown of the hemiacetal intermediate.

  • Scavenger (Optional): Semicarbazide hydrochloride (to trap the nitroso byproduct).

Step-by-Step Procedure
Step 1: Solution Preparation

Dissolve the substrate to a concentration of 0.5 mM to 1.0 mM .

  • Why: Higher concentrations (>5 mM) suffer severely from the inner filter effect, stalling the reaction at ~50% conversion.

  • Solvent System:

    • Standard: 100% Methanol.

    • Biological Mimic: 1:1 MeCN:PBS Buffer (pH 7.4). Ensure the compound is fully soluble to avoid precipitation.

Step 2: Irradiation Setup
  • Place the solution in a Quartz vessel (borosilicate glass absorbs ~50% of light at 365 nm; quartz is transparent).

  • Add a magnetic stir bar. Stirring is crucial to ensure fresh substrate is continuously cycled into the irradiated zone.

  • Position the 365 nm LED source 2–5 cm from the vessel.

  • Safety: Enclose the setup in a light-proof box to protect user eyes from UV radiation.

Step 3: Photolysis & Monitoring

Irradiate the sample.[2] Monitor the reaction progress every 5–10 minutes.

  • UV-Vis Monitoring: Watch for the disappearance of the starting material peak (approx. 260–300 nm) and the appearance of the indole-3-carbaldehyde peak (distinct absorption) and the nitroso byproduct (broad absorbance ~320–350 nm).

  • TLC Monitoring:

    • Mobile Phase: 30% EtOAc in Hexanes.

    • The nitroso byproduct often appears as a yellow/brown spot.

    • Indole-3-carbaldehyde will be more polar than the protected starting material.

Step 4: Workup & Purification

The reaction mixture will contain the free indole and the nitrosobenzaldehyde.

  • Evaporation: Remove the solvent under reduced pressure.

  • Scavenging (Optional but recommended): If the nitroso byproduct co-elutes with your product, treat the crude mixture with an excess of semicarbazide or hydroxylamine in ethanol for 1 hour. This converts the nitroso aldehyde into an oxime/semicarbazone, shifting its polarity significantly.

  • Chromatography: Purify via silica gel flash chromatography.

Data Summary & Troubleshooting

Solvent Compatibility Table
SolventEfficiencyNotes
Methanol (MeOH) HighBest general solvent. Promotes hemiacetal collapse.
Acetonitrile (MeCN) MediumGood solubility. Slower kinetics than MeOH.
PBS Buffer (aq) LowLow solubility of the protected indole. Requires co-solvent (e.g., DMSO).
DMSO MediumGood for biological stock solutions. Hard to remove during workup.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Inner Filter EffectDilute the sample to 0.1 mM or increase stirring rate.
Yellow/Brown Solution Nitroso AccumulationNormal byproduct. Use semicarbazide wash during workup.
Indole Degradation Wavelength too shortEnsure light source is >300 nm (use long-pass filter).
Slow Reaction Low Quantum YieldDeoxygenate solution (sparge with N2) to remove O2 quenching (rare but possible).

References

  • Mechanism of 2-Nitrobenzyl Photolysis: Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Link

  • Wavelength Optimization: Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption. Chemistry – A European Journal. Link

  • Byproduct Scavenging: Wöll, D., et al. (2008). Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group. Chemistry – A European Journal. Link

  • General Photoremovable Groups Review: Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

Sources

Wavelength for cleavage of 2-nitrobenzyl group from indole nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photochemical Cleavage of 2-Nitrobenzyl Protecting Groups from Indole Nitrogen

Executive Summary

This guide details the optimal parameters and protocols for the photocleavage (uncaging) of 2-nitrobenzyl (2-NB) groups attached to the N-1 position of the indole ring. While the 2-nitrobenzyl group is a ubiquitous photolabile protecting group (PPG), its application to the indole nitrogen requires specific considerations regarding wavelength selection, solvent compatibility, and byproduct scavenging to prevent side reactions with the electron-rich indole core.

Key Recommendation: The optimal irradiation wavelength is 365 nm . While cleavage occurs between 300–400 nm, 365 nm provides the best balance between cleavage efficiency and preservation of biological integrity (minimizing DNA/protein damage).

Mechanistic Principles

The photocleavage of


-(2-nitrobenzyl)indole proceeds via a Norrish Type II-like mechanism. Upon UV excitation, the nitro group abstracts a benzylic proton, forming a short-lived aci-nitro intermediate. This intermediate rearranges to a nitroso-hemiacetal, which spontaneously collapses to release the free indole and a nitrosobenzaldehyde byproduct.
Mechanism Diagram

The following diagram illustrates the stepwise uncaging pathway.

Indole_Uncaging_Mechanism Substrate N-(2-Nitrobenzyl)indole (Ground State) Excited Excited State (n, π*) Substrate->Excited hv (365 nm) Aci aci-Nitro Intermediate Excited->Aci H-abstraction Hemiacetal Nitroso-Hemiacetal Aci->Hemiacetal Rearrangement Products Free Indole + 2-Nitrosobenzaldehyde Hemiacetal->Products Collapse

Caption: Photochemical pathway for the release of Indole from 2-Nitrobenzyl protection.

Photophysical Properties & Wavelength Selection

Absorption Characteristics

The 2-nitrobenzyl chromophore typically exhibits a major absorption band around 260 nm and a weaker, broad band extending from 300 nm to 360 nm.

  • 2-Nitrobenzyl (Parent):

    
     nm; tail absorption up to ~350 nm.
    
  • 4,5-Dimethoxy-2-nitrobenzyl (DMNB): Substituents red-shift the absorption, enhancing efficiency at 365 nm and allowing cleavage up to 405 nm.

Wavelength Efficiency Table
WavelengthEfficiencyRisk ProfileNotes
254 nm HighCritical High energy; destroys DNA, proteins, and potentially the indole ring. Avoid.
300-320 nm HighModerateGood for chemical synthesis; risky for live cells.
365 nm Optimal LowStandard for biological uncaging. Compatible with UV LEDs and mercury lamps (i-line).
405 nm LowVery LowInefficient for parent 2-NB; requires DMNB or nitrophenethyl derivatives.
700-740 nm VariableLowTwo-photon excitation (2PE) window; useful for deep tissue imaging.

Experimental Protocol

This protocol is designed for the uncaging of


-(2-nitrobenzyl)indole in an aqueous/organic buffer system, suitable for biological assays or chemical deprotection.
Materials Required
  • Substrate:

    
    -(2-nitrobenzyl)indole derivative (1–10 mM stock in DMSO).
    
  • Solvent: PBS (pH 7.[1]4) / Acetonitrile (1:1 v/v) or Methanol. Note: Indole solubility is limited in pure water.

  • Scavenger: Semicarbazide Hydrochloride (to trap nitroso byproducts).

  • Light Source: 365 nm UV LED (e.g., Thorlabs, Nichia) or Mercury Arc Lamp with 365 nm bandpass filter.

  • Quartz Cuvette: For UV transparency (glass blocks <320 nm).

Step-by-Step Workflow
  • Preparation of Reaction Mixture:

    • Dilute the substrate stock to a final concentration of 50–100 µM in the chosen solvent system.

    • CRITICAL: Add Semicarbazide HCl (1–5 mM final concentration).

    • Reasoning: The byproduct, 2-nitrosobenzaldehyde, is highly reactive and UV-absorbing. Semicarbazide reacts with it to form a stable semicarbazone, preventing it from reacting with the released indole or acting as an inner filter that blocks light.

  • Illumination Setup:

    • Place the sample in a quartz cuvette or glass vial (if using 365 nm).

    • Position the light source 1–5 cm from the sample.

    • Intensity: Aim for 5–10 mW/cm² .

  • Irradiation:

    • Irradiate for 1–10 minutes .

    • Monitoring: If possible, stir the solution to ensure uniform exposure.

  • Post-Photolysis Analysis:

    • Analyze by HPLC (Reverse Phase C18) or LC-MS.

    • Monitor the disappearance of the starting material (SM) and the appearance of free indole.

    • Note: The nitroso-semicarbazone adduct will appear as a distinct peak.

Workflow Diagram

Experimental_Workflow Step1 Dissolve Substrate (50-100 µM in PBS/MeCN) Step2 Add Scavenger (1 mM Semicarbazide HCl) Step1->Step2  Prevents side reactions Step3 Irradiate @ 365 nm (1-10 mins, 5-10 mW/cm²) Step2->Step3  Initiates cleavage Step4 HPLC/LC-MS Analysis (Detect Indole Release) Step3->Step4  Quantification

Caption: Step-by-step protocol for efficient indole uncaging.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cleavage Inner Filter EffectThe nitroso byproduct absorbs at 365 nm. Increase scavenger conc. or use a thinner path length.
Slow Reaction Low Quantum YieldSwitch to DMNB (4,5-dimethoxy) derivative for higher

at 365 nm.
Side Products Nitroso ReactivityEnsure Semicarbazide is present. Nitroso groups can react with the indole C-3 position.
Precipitation SolubilityIncrease organic co-solvent (MeCN or MeOH) percentage.

References

  • Bai, X., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 101(4), 10935-10940. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Corrie, J. E. T., et al. (2005). Caged compounds: chemistry and applications. John Wiley & Sons. (Standard text for scavenger protocols).

Sources

Using 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde in solid-phase synthesis

[3][4]

References

  • Review of Photolabile Groups: Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Nitrobenzyl Mechanism: Bochet, C. G. (2002). "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. Link

  • Solid Phase Ugi Reactions: Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Indole Synthesis on Solid Phase: Bräse, S., et al. (2009). "The Chemistry of Indoles on Solid Phase." Chemical Reviews, 109(9), 3977–4018. (Validates aldehyde handles for indole SPS). Link

  • Scavengers in Photolysis: Amit, B., et al. (1974). "Photosensitive protecting groups of amino sugars and their use in glycoside synthesis." Journal of Organic Chemistry, 39(2), 192–196. (Establishes nitroso scavenging protocols). Link

Application of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde in caged compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spatiotemporal Control of Indole Signaling using 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Abstract

This guide details the application of This compound (referred to herein as Caged-I3C ) as a photo-activatable probe for the spatiotemporal control of indole signaling.[1] Indole-3-carbaldehyde (I3C) is a pivotal tryptophan metabolite and a ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2] By masking the indole nitrogen with a photolabile 2-nitrobenzyl group, the biological activity of I3C is chemically "caged" (inhibited).[1] Upon irradiation with UV light (365 nm), the protecting group is cleaved, releasing free I3C with high quantum efficiency. This protocol covers the synthesis, physical characterization, and step-by-step photolysis workflows for using Caged-I3C in cellular and biochemical assays.[1]

Introduction & Mechanism

The Biological Target: Indole-3-Carbaldehyde (I3C)

I3C is a bioactive metabolite produced by the commensal microbiota from dietary tryptophan.[1][2] It acts as an agonist for the Aryl Hydrocarbon Receptor (AhR) , a transcription factor involved in immune regulation and intestinal barrier function. Precise study of AhR kinetics requires tools that can trigger activation on a timescale faster than diffusion—a capability provided by Caged-I3C.[1]

The Caging Mechanism

The 2-nitrobenzyl group is attached to the N1-position of the indole ring.[1] This N-alkylation sterically and electronically perturbs the indole, reducing its affinity for the AhR binding pocket.[1] Upon exposure to near-UV light (~300–365 nm), the nitrobenzyl group undergoes a Norrish Type II-like rearrangement, cleaving the N–C bond and regenerating the bioactive I3C along with a nitrosobenzaldehyde byproduct.[1]

Figure 1: Photolysis Pathway

Photolysis Caged Caged-I3C (Inactive) Excited Excited State (aci-nitro intermediate) Caged->Excited hv (365 nm) Products Free I3C (Active) + 2-Nitrosobenzaldehyde Excited->Products H+ Transfer & Cleavage

Caption: Photochemical cleavage mechanism of the N-(2-nitrobenzyl) caging group.

Chemical Properties & Handling

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol
Appearance Pale yellow to light orange solid
Solubility Soluble in DMSO, DMF, Acetonitrile.[1] Poorly soluble in water.[1][2]
Stability Stable in solid state at -20°C. Light sensitive in solution.[1]
Absorption Max

nm (Tail extends to 365 nm)

Handling Precaution: All experimental steps involving the intact caged compound must be performed under amber light or low-light conditions to prevent premature photolysis.[1]

Protocol 1: Synthesis of Caged-I3C

This protocol describes the N-alkylation of indole-3-carbaldehyde.[1]

Reagents:

  • Indole-3-carbaldehyde (1.0 eq)[1]

  • 2-Nitrobenzyl bromide (1.2 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve Indole-3-carbaldehyde (500 mg, 3.44 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add

    
     (950 mg, 6.88 mmol) to the solution. Stir at room temperature for 15 minutes. The suspension may change color (often to yellow/orange) as the indole anion forms.[1]
    
  • Alkylation: Dropwise add a solution of 2-nitrobenzyl bromide (890 mg, 4.12 mmol) in DMF (2 mL).

  • Reaction: Stir the mixture at Room Temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product will appear as a less polar spot compared to the starting indole.[1]

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.[1]

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    ), dry over
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography.

    • Eluent: Gradient from 100% Hexane to 30% EtOAc/Hexane.[1]

    • Yield: Typical yields range from 75–85%.[1]

Protocol 2: Photolysis (Uncaging) Assay

This protocol validates the release of I3C using UV-Vis spectroscopy and HPLC.[1]

Materials:

  • UV Light Source: 365 nm LED (e.g., Thorlabs or equivalent) or Mercury arc lamp with bandpass filter.

  • Quartz Cuvette (path length 1 cm).

  • Solvent: Acetonitrile (ACN) / PBS buffer (50:50 v/v).

Step-by-Step Procedure:

  • Stock Solution: Prepare a 10 mM stock of Caged-I3C in DMSO. Store in the dark.

  • Working Solution: Dilute the stock to 50

    
    M in ACN/PBS buffer.
    
    • Note: Ensure the solution is clear. If precipitation occurs, increase the organic fraction.

  • Baseline Measurement: Record the UV-Vis spectrum (200–600 nm) at

    
    . Note the absorbance bands characteristic of the nitrobenzyl group.[1]
    
  • Irradiation: Irradiate the sample with 365 nm light (

    
    ) from the top or side of the cuvette.[1]
    
  • Time-Course: Pause irradiation every 30 seconds to record a spectrum.

    • Observation: You should observe a decrease in the specific caged-compound bands and the emergence of the spectral signature of free indole-3-carbaldehyde (shift in

      
      ).[1]
      
    • Isosbestic Points: The presence of clear isosbestic points indicates a clean conversion without significant side reactions.[1]

  • Quantification (HPLC):

    • Inject 10

      
      L of the irradiated sample into an HPLC (C18 column).
      
    • Mobile Phase: Water/Acetonitrile (+0.1% TFA) gradient.

    • Confirm the disappearance of the Caged-I3C peak and the growth of the I3C peak by comparing with authentic standards.

Application: Spatiotemporal Activation of AhR

This workflow describes using Caged-I3C to trigger AhR nuclear translocation in live cells.

Figure 2: Biological Workflow

BioWorkflow Step1 1. Cell Seeding (HeLa or Caco-2 cells) Step2 2. Incubation Add 10-50 µM Caged-I3C (30 min, Dark) Step1->Step2 Step3 3. Photo-Activation Flash UV (365 nm) Region of Interest (ROI) Step2->Step3 Step4 4. Readout Immunofluorescence: AhR Nuclear Translocation Step3->Step4  10-60 min post-flash

Caption: Workflow for light-directed activation of AhR signaling in cell culture.

Experimental Notes:

  • Concentration: Use 10–50

    
    M. Higher concentrations may cause inner-filter effects (self-shielding).[1]
    
  • Control: Always include a "Dark Control" (cells with Caged-I3C but no light) to ensure the caged compound itself is not an agonist.[1]

  • Toxicity: The byproduct (2-nitrosobenzaldehyde) can be cytotoxic at high concentrations.[1] Wash cells 1 hour after uncaging if long-term viability monitoring is required.[1]

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Uncaging Yield Inner Filter EffectReduce concentration (<50

M) or use a thinner path length.
Precipitation Low Solubility in Aqueous MediaPre-dissolve in Pluronic F-127 or increase DMSO content (up to 1%).[1]
High Background Activity Hydrolytic InstabilityCaged-I3C is generally stable, but ensure pH is neutral (7.4).[1] Avoid strong acids/bases.[1]
Cell Toxicity Nitroso-byproduct accumulationAdd 1 mM Glutathione (GSH) or DTT to the media to scavenge the nitroso byproduct.[1]

References

  • Synthesis of Indole-3-Carbaldehyde (Vilsmeier-Haack)

    • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde.[1][2][3][4][5][6] Organic Syntheses, 39, 30.

  • Photochemistry of Nitrobenzyl Groups

    • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
  • Indole-3-Carbaldehyde & AhR Signaling

    • Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via IL-22.[1] Immunity, 39(2), 372-385.

  • General Protocol for Caging Indoles

    • Passeri, D., et al. (2017). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.

Sources

Application Note: Strategic Synthesis of Indolo[3,2-c]quinolines and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor to Privileged Scaffold: 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Executive Summary & Strategic Value

This application note details the synthesis and downstream utility of This compound (NBIC) . While often viewed merely as a functionalized indole, this specific molecule represents a "latent" tetracyclic system.

The presence of the ortho-nitro group on the benzyl tether relative to the C3-formyl group creates a pre-organized architecture. Upon triggering a specific reductive switch, this molecule undergoes an intramolecular cyclization to form the indolo[3,2-c]quinoline core. This scaffold is a privileged structure in medicinal chemistry, known for DNA intercalation (topoisomerase II inhibition) and anti-infective properties (e.g., Isocryptolepine analogues).

This guide provides a validated workflow for:

  • Scaffold Assembly: Regioselective N-alkylation.

  • Core Cyclization: Reductive condensation to the tetracyclic system.

  • Divergent Functionalization: Exploiting the C3-aldehyde for non-fused derivatives.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways available from the core NBIC scaffold.

NBIC_Workflow Start Indole-3-carbaldehyde NBIC 1-(2-nitrobenzyl)-1H- indole-3-carbaldehyde (NBIC) Start->NBIC N-Alkylation Reagent 2-Nitrobenzyl bromide + K2CO3/DMF Reagent->NBIC Path_A Path A: Reductive Cyclization (Fe/AcOH or Na2S2O4) NBIC->Path_A Nitro Reduction Path_B Path B: Knoevenagel/Schiff Base (Active Methylenes/Amines) NBIC->Path_B C3 Reactivity Product_A Indolo[3,2-c]quinoline (Tetracyclic Core) Path_A->Product_A Intramolecular Condensation Product_B C3-Functionalized Indole Derivatives Path_B->Product_B Condensation

Figure 1: Strategic workflow transforming the latent NBIC precursor into fused tetracyclic systems or functionalized indoles.

Module 1: Synthesis of the Precursor (NBIC)

Objective: Regioselective N-alkylation of indole-3-carbaldehyde. Challenge: Minimizing C-alkylation (rare for 3-substituted indoles but possible) and ensuring complete conversion.

3.1 Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Indole-3-carbaldehyde1.0Substrate
2-Nitrobenzyl bromide1.1 - 1.2Electrophile
Potassium Carbonate (K₂CO₃)2.0 - 3.0Base (Anhydrous)
DMF (N,N-Dimethylformamide)SolventPolar Aprotic Medium
3.2 Detailed Protocol
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carbaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (20-30 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension may darken, indicating the formation of the indolyl anion.

  • Alkylation: Add 2-Nitrobenzyl bromide (11-12 mmol) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Process Control: Monitor via TLC (SiO₂; Hexane:EtOAc 7:3). The starting indole (polar, low R_f) should disappear; the product (NBIC) will appear as a higher R_f spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate immediately as a yellow/orange solid.

    • Note: If oil forms, extract with EtOAc, wash with brine, and dry over Na₂SO₄. However, precipitation is preferred for purity.

  • Purification: Filter the solid, wash copiously with water (to remove DMF), and recrystallize from Ethanol or EtOH/DMF if necessary.

Yield Expectation: 85–95% (Yellow solid).

Module 2: The "Switch" – Reductive Cyclization

Objective: Synthesis of the indolo[3,2-c]quinoline core. Mechanism: This reaction relies on the in situ reduction of the nitro group to an aniline derivative. The newly formed amine performs an intramolecular nucleophilic attack on the C3-aldehyde, forming a dihydro-intermediate which rapidly oxidizes (aromatizes) to the final quinoline system.

4.1 Mechanistic Pathway (DOT Visualization)

Mechanism NBIC NBIC Precursor (NO2 + CHO) Step1 Reduction (Fe/AcOH) NBIC->Step1 Amine Intermediate A: 2-Aminobenzyl-indole-3-CHO Step1->Amine -O2, +H2 Cyclization Intramolecular Condensation Amine->Cyclization Imine Intermediate B: Dihydro-indoloquinoline Cyclization->Imine -H2O Oxidation Oxidative Aromatization (-2H) Imine->Oxidation Final Indolo[3,2-c]quinoline Oxidation->Final

Figure 2: Mechanistic cascade from nitro-reduction to oxidative aromatization.

4.2 Protocol: Iron-Mediated Cyclization (Robust Method)

This method is preferred for scale-up due to low cost and operational simplicity.

  • Dissolution: Dissolve NBIC (1.0 equiv) in Glacial Acetic Acid (10–15 volumes).

  • Reduction: Add Iron Powder (5.0 – 10.0 equiv).

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Observation: The reaction color will shift significantly (often darkening) as the cyclization and oxidation occur.

    • Chemistry Insight: Acetic acid serves as both the solvent and the proton source for the reduction. The acidic medium also catalyzes the imine formation (condensation).

  • Workup:

    • Filter the hot solution through a Celite pad to remove unreacted iron. Wash the pad with hot acetic acid.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ or 10% NaOH (carefully!) to pH ~8.

    • Extract with Ethyl Acetate or Chloroform.

  • Purification: Silica gel column chromatography (CH₂Cl₂/MeOH gradient) is usually required to remove trace iron salts and polymeric byproducts.

Yield Expectation: 60–75%.[5]

4.3 Protocol: Dithionite Reduction (Mild Method)

For substrates sensitive to acidic reflux.

  • Dissolve NBIC in THF:Water (1:1).

  • Add Na₂S₂O₄ (3–4 equiv) and K₂CO₃ (1.5 equiv).

  • Reflux for 3–5 hours.

  • Workup via extraction (EtOAc).[3]

Module 3: C3-Functionalization (Divergent Path)

If the nitro group is retained (not reduced), the C3-aldehyde remains a versatile handle for Knoevenagel condensations, yielding "push-pull" alkenes with potential optical or biological properties.

General Protocol (Knoevenagel):

  • Mix NBIC (1 equiv) and Active Methylene Compound (e.g., Malononitrile, 1.1 equiv) in Ethanol.

  • Add catalytic Piperidine (3–5 drops).

  • Reflux for 1–3 hours.

  • Cool to precipitate the product.

Analytical Validation (Self-Validating the Protocol)

To ensure the integrity of the transformation from NBIC to Indolo[3,2-c]quinoline , look for these specific NMR diagnostic signals:

FeaturePrecursor (NBIC)Product (Indolo[3,2-c]quinoline)
Aldehyde Proton Singlet at ~9.9 - 10.1 ppm ABSENT
Methylene Bridge Singlet at ~5.8 ppm (N-CH₂-Ar)ABSENT (Incorporated into ring)
Quinoline Proton AbsentNew Singlet at ~9.1 - 9.4 ppm (C6-H)
Indole NH Absent (Alkylated)New broad singlet at ~11-12 ppm (if N-H tautomer exists)

Key Checkpoint: The disappearance of the aldehyde peak and the N-methylene peak is the primary indicator that cyclization has occurred.

References
  • Synthesis of Indolo[3,2-c]quinolines via Cadogan-Sundberg Cyclization

    • Title: A convenient synthetic approach to 11H-indolo[3,2-c]quinoline framework via Friedlander condensation and Cadogan cycliz
    • Source: Arkivoc.
    • URL:[Link]

  • Biological Activity of Indoloquinolines

    • Title: Highly Antiproliferative Latonduine and Indolo[2,3-c]quinoline Deriv
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • General Reactivity of Indole-3-carbaldehydes

    • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
    • Source: The Egyptian Journal of Chemistry (via Semantic Scholar).
    • URL:[Link]

  • Alternative Cyclization Strategies

    • Title: Unexpected cyclization of 2-(2-aminophenyl)indoles with nitroalkenes to furnish indolo[3,2-c]quinolines.[6]

    • Source: Organic & Biomolecular Chemistry (RSC).[6]

    • URL:[Link]

Sources

Application Note: Derivatization Strategies for 1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the chemical derivatization of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde , a privileged scaffold in medicinal chemistry. While the N-(2-nitrobenzyl) moiety is frequently utilized as a photolabile protecting group ("caging" group), this guide focuses on the reactivity of the C-3 aldehyde functionality.

We provide optimized protocols for transforming the aldehyde into Schiff bases (imines) and thiosemicarbazones . These derivatives are critical in the development of anticancer agents (specifically tubulin polymerization inhibitors) and antimicrobial compounds. The protocols emphasize high-yield synthesis, purification via recrystallization, and validation using NMR/IR spectroscopy.

Chemical Profile & Reactivity[1][2][3][4][5][6][7][8]

The starting material features an electron-rich indole ring coupled with an electron-withdrawing N-substituent.

PropertyDescription
Compound This compound
Reactive Center C-3 Formyl group (-CHO)
Electronic State The indole nitrogen lone pair donates density to the ring, making the C-3 position nucleophilic; however, the exocyclic aldehyde is an electrophile, ready for condensation with amines.
Substituent Effect The 2-nitrobenzyl group is electron-withdrawing. It slightly decreases the electron density of the indole ring compared to N-methyl analogs, potentially increasing the electrophilicity of the aldehyde carbon, facilitating faster condensation reactions.
Solubility Soluble in DMF, DMSO, Chloroform, hot Ethanol. Sparingly soluble in water.

Strategic Derivatization Pathways

The aldehyde group serves as a "chemical handle" for three primary transformations utilized in structure-activity relationship (SAR) studies:

  • Schiff Base Formation: Condensation with primary amines to form imines (

    
    ).
    
  • Thiosemicarbazone Formation: Condensation with thiosemicarbazides to form metal-chelating ligands.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to extend conjugation.

Pathway Visualization

The following diagram illustrates the reaction landscape for this scaffold.

ReactionLandscape Aldehyde 1-(2-nitrobenzyl) indole-3-carbaldehyde Schiff Schiff Base (Imine) Bioactivity: Antimicrobial Aldehyde->Schiff EtOH, H+, Reflux TSC Thiosemicarbazone Bioactivity: Anticancer/Chelator Aldehyde->TSC EtOH, AcOH, Reflux Olefin Conjugated Olefin Bioactivity: Antioxidant Aldehyde->Olefin Piperidine, EtOH Amine Primary Amine (R-NH2) Amine->Schiff Thiosemi Thiosemicarbazide (NH2-CS-NH-R) Thiosemi->TSC Methylene Active Methylene (Malononitrile) Methylene->Olefin

Figure 1: Divergent synthesis pathways from the parent aldehyde. The choice of reagent dictates the biological profile of the final derivative.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (General Procedure)

Target: Condensation with aniline derivatives or aliphatic amines.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline/Amine (1.0 – 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 10–15 mL of absolute ethanol. If solubility is poor at room temperature, gently warm the solvent.

  • Addition: Add 1.0 mmol of the appropriate amine.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Expert Note: The acid protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.[1][2]

  • Precipitation: Allow the reaction mixture to cool to room temperature. Often, the Schiff base will crystallize out upon cooling. If not, pour the mixture onto crushed ice (approx. 50g).

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold ethanol (2 x 5 mL) and then water.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture (9:1) if the product is highly insoluble.

Protocol B: Synthesis of Thiosemicarbazones

Target: Synthesis of ligands for metal complexation or anticancer screening.

Materials:

  • This compound (1.0 equiv)

  • Thiosemicarbazide (1.0 equiv)[3]

  • Solvent: Ethanol[4][5][6][1][7][8]

  • Catalyst: Conc. HCl (trace) or Acetic Acid

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot ethanol.

  • Mixing: Add 1.0 mmol of the indole-aldehyde (dissolved in minimal hot ethanol/DMF) to the reaction vessel.

  • Reflux: Add 3–4 drops of acetic acid (or 1 drop conc. HCl) and reflux for 4–8 hours.

    • Observation: A color change (often to bright yellow or orange) usually indicates conjugation extension.

  • Workup: Cool the mixture. The thiosemicarbazone is typically less soluble than the starting materials and will precipitate.

  • Filtration & Drying: Filter the solid. Wash with hot water (to remove unreacted thiosemicarbazide) and cold ethanol. Dry under vacuum.

Validation & Quality Control (QC)

To ensure the derivatization was successful, compare the spectral data of the product against the starting material.

NMR Spectroscopy (¹H-NMR in DMSO-d₆)
Proton TypeStarting Material Shift (ppm)Product (Derivative) Shift (ppm)Diagnostic Change
Aldehyde (-CHO) 9.90 – 10.05 (s) Absent Primary Confirmation
Imine (-CH=N-) Absent8.20 – 8.60 (s) Appearance of new singlet
Indole C-2 H ~8.30~8.40 – 8.50Slight downfield shift
N-Benzyl CH₂ ~5.60~5.60 – 5.70Minimal change
IR Spectroscopy (FT-IR)[5][13][14][15][16]
  • Starting Material: Strong band at 1650–1670 cm⁻¹ (C=O stretch).[8]

  • Product: Disappearance of C=O band. Appearance of 1600–1625 cm⁻¹ (C=N stretch, azomethine).[1]

Experimental Workflow Diagram

The following flowchart outlines the standard operating procedure (SOP) for the synthesis and validation.

Workflow Start Start: Dissolve Aldehyde (Ethanol/DMF) AddReagent Add Amine/Hydrazine + Acid Catalyst Start->AddReagent Reflux Reflux (4-8 Hours) Monitor via TLC AddReagent->Reflux Check TLC Check: Aldehyde Gone? Reflux->Check Check->Reflux No (Continue Heating) Cool Cool to RT / Ice Bath Precipitate Product Check->Cool Yes Filter Vacuum Filtration Wash (Cold EtOH/Water) Cool->Filter Recryst Recrystallization (EtOH or DMF/EtOH) Filter->Recryst Analyze QC: 1H-NMR & IR (Verify C=N formation) Recryst->Analyze

Figure 2: Operational workflow for the synthesis and purification of indole-3-carbaldehyde derivatives.

Expert Insights & Troubleshooting

  • Solubility Issues: The 2-nitrobenzyl group adds significant lipophilicity. If the starting material does not dissolve in ethanol, use a minimal amount of DMF (Dimethylformamide) to dissolve the aldehyde first, then dilute with ethanol.

  • Water Sensitivity: Schiff base formation is reversible (hydrolysis). Ensure solvents are "dry" (absolute ethanol). The equilibrium is driven forward by the precipitation of the product or by using a Dean-Stark trap (for large scale) to remove water.

  • Photostability: The N-(2-nitrobenzyl) group is photolabile . While standard lab lighting is usually fine for short periods, it is Good Laboratory Practice (GLP) to wrap reaction vessels in aluminum foil to prevent premature cleavage of the benzyl group or degradation during long reflux times.

  • Color Indicators: A shift from a pale yellow/beige (aldehyde) to a deep yellow, orange, or red solid almost always indicates successful conjugation (formation of the Schiff base).

References

  • Indole-3-carbaldehyde Reactivity: Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Knoevenagel Condensation Protocols: Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). ACG Publications. Retrieved from [Link]

  • Thiosemicarbazone Synthesis: Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. (2013). PubMed. Retrieved from [Link]

  • Schiff Base Characterization: Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025). Advanced Journal of Chemistry. Retrieved from [Link]

  • NMR Data for Indole Aldehydes: BMRB entry bmse000645 - Indole-3-carboxaldehyde. (n.d.). Biological Magnetic Resonance Data Bank. Retrieved from [Link]

Sources

Application Note: Continuous-Flow Photochemical Uncaging of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist, focusing on the photochemical deprotection (uncaging) of the N-(2-nitrobenzyl) group to release 1H-indole-3-carbaldehyde. This is a critical workflow in the synthesis of indole alkaloids and the development of "caged" bioactive molecules, where the 2-nitrobenzyl moiety serves as a photolabile protecting group (PPG).

Executive Summary

This protocol details the continuous-flow photochemical cleavage of the 1-(2-nitrobenzyl) protecting group from 1H-indole-3-carbaldehyde . While the 2-nitrobenzyl group is a gold-standard photolabile protecting group (PPG) for amines and N-heterocycles, its removal in batch reactors is frequently bottlenecked by the Beer-Lambert attenuation effect , leading to long reaction times, over-irradiation byproducts, and incomplete conversion.

By transitioning this transformation to a microfluidic flow photoreactor , researchers can achieve near-quantitative yields (>95%) with residence times under 10 minutes. This guide provides a validated system for the "on-demand" generation of free indoles and serves as a model for handling photosensitive N-protected scaffolds in drug discovery.

Introduction & Scientific Rationale

The Challenge of Batch Photolysis

The 2-nitrobenzyl group relies on UV irradiation (typically 365 nm) to trigger an intramolecular rearrangement (Norrish Type II-like) that releases the substrate. In traditional batch vessels (flasks), the high extinction coefficient of the nitrobenzyl moiety results in the rapid absorption of photons at the vessel wall. This creates a "dark zone" in the bulk solution, requiring vigorous stirring and extended irradiation times (often hours) to achieve turnover.

Why Flow?

  • Path Length: Microreactors (tubing ID < 1 mm) ensure uniform photon flux across the entire reaction path.

  • Byproduct Management: The primary byproduct, 2-nitrosobenzaldehyde , is highly reactive and can re-condense with the amine/indole product (azo coupling) or absorb light (internal filtering). Flow chemistry allows for the immediate removal of the product from the irradiation zone or the in-line introduction of scavengers.

  • Scalability: The process is linearly scalable by running the system longer, rather than increasing vessel size.

Mechanism of Action

The reaction proceeds via a photo-induced nitro-to-aci-nitro tautomerization , followed by an intramolecular oxygen transfer to the benzylic carbon. This leads to the cleavage of the C-N bond, releasing the free indole and 2-nitrosobenzaldehyde.

ReactionMechanism Substrate 1-(2-nitrobenzyl)- 1H-indole-3-carbaldehyde Excited Excited State (n -> π*) Substrate->Excited hν (365 nm) AciNitro Aci-Nitro Intermediate Excited->AciNitro H-Abstraction Hemiacetal Cyclic Hemiacetal Intermediate AciNitro->Hemiacetal Rearrangement Products 1H-indole-3-carbaldehyde + 2-nitrosobenzaldehyde Hemiacetal->Products Collapse

Figure 1: Mechanistic pathway of the photo-uncaging process.

Experimental Configuration

Hardware Specifications

To replicate this protocol, the following flow reactor setup is required. The system is designed to maximize photon efficiency while maintaining strict temperature control to prevent thermal degradation of the nitroso byproduct.

ComponentSpecificationPurpose
Pump System Dual-piston HPLC pump or Syringe PumpDelivers precise, pulseless flow (0.1 – 2.0 mL/min).
Reactor Coil FEP (Fluorinated Ethylene Propylene)UV-transparent material. Volume: 10 mL. ID: 0.8 mm.
Light Source High-Power LED Module (365 nm)Targets the nitro-group absorption band. Power: ~10-40 W.
Temp. Control Convection cooling or Water jacketMaintain reactor at 25°C. Avoid heating >30°C.
BPR Back Pressure Regulator (4-5 bar)Prevents degassing/bubble formation from solvent heating.
Flow Reactor Diagram

FlowSetup cluster_photoreactor Photoreactor Module Feed Feed Solution (Substrate in MeCN/H2O) Pump HPLC Pump (0.5 mL/min) Feed->Pump Reactor FEP Coil Reactor (365 nm LED Irradiation) Pump->Reactor Cooling Cooling Unit (25°C) Reactor->Cooling Thermal Management Scavenger Optional: Scavenger Cartridge (Polymer-supported amine) Reactor->Scavenger Crude Stream BPR BPR (5 bar) Collection Product Collection BPR->Collection Scavenger->BPR

Figure 2: Schematic of the continuous-flow photolysis rig including optional scavenging module.

Standard Operating Protocol (SOP)

Reagent Preparation

Substrate: 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde. Solvent System: Acetonitrile (MeCN) : Water (9:1 v/v).

  • Note: The addition of water or methanol is crucial. It aids in the solvation of the intermediate and prevents the formation of imine side-products by trapping the nitrosobenzaldehyde as a hydrate or hemiacetal.

Concentration: 0.05 M (Standard).

  • Optimization: Can be increased to 0.1 M, but residence time must be adjusted to account for higher optical density (OD).

Step-by-Step Procedure
  • System Priming: Flush the reactor coil with pure solvent (MeCN/H2O) for 10 minutes at 1.0 mL/min to remove air bubbles and equilibrate temperature.

  • Parameter Setting:

    • Set reactor temperature to 25°C .

    • Turn on the 365 nm LED source (allow 5 min warm-up if using older mercury lamps; instant for LED).

    • Set Back Pressure Regulator (BPR) to 5 bar .

  • Reaction Execution:

    • Set flow rate to 1.0 mL/min (assuming 10 mL reactor volume = 10 min Residence Time).

    • Switch input valve to the Reagent Feed .

    • Discard the first residence volume (10 mL) to ensure steady-state conditions.

    • Collect the subsequent output.

  • Work-up:

    • Concentrate the output stream under reduced pressure.

    • Purification: The residue contains the free indole and the nitroso byproduct.

    • Chemical Scavenging (Recommended): Treat the crude mixture with polymer-supported hydrazine or a primary amine resin for 30 mins to covalently bind the nitrosobenzaldehyde, then filter.

    • Alternatively, purify via flash column chromatography (SiO2, Hexane:EtOAc).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Incomplete Conversion Residence time too short or concentration too high (High OD).Decrease flow rate by 50% or dilute the feed solution.
Reactor Clogging Precipitation of the free indole or photodimerization of nitroso byproduct.Add 10% DMF to the solvent mixture to improve solubility.
Yellowing of Tubing Polymerization of nitrosobenzaldehyde on FEP walls.Flush with Acetone/Ethanol between runs. Replace tubing if transmission drops <80%.
Thermal Degradation LEDs heating the coil >40°C.Improve air cooling or use a water-cooled reactor jacket.

Comparative Data: Batch vs. Flow

The following data illustrates the efficiency gains when processing 1.0 g of substrate.

MetricBatch Reactor (Immersion Well)Flow Reactor (Vapourtec/Uniqsis type)
Scale 1.0 g (in 200 mL)1.0 g (continuous processing)
Irradiation Time 4.5 Hours40 Minutes (Total run time)
Residence Time N/A8.0 Minutes
Yield 72%94%
Purity (Crude) 85% (Significant azo-dimers)96% (Clean cleavage)
Energy Efficiency Low (Light lost to bulk solvent)High (Beer-Lambert optimized)

References

  • Photochemical Cleavage of 2-Nitrobenzyl Protecting Groups

    • Concept: The foundational work on nitrobenzyl photochemistry establishes the mechanism and wavelength requirements.
    • Source: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013, 113(1), 119–191.
  • Flow Photochemistry vs.

    • Concept: Detailed comparison of photon efficiency and reaction r
    • Source: Cambié, D., et al. "Energy-efficient solar photochemistry with luminescent solar concentrator based photomicroreactors." Angewandte Chemie Int. Ed., 2019.
  • Continuous Flow Synthesis of Indoles

    • Concept: While focusing on different precursors, this highlights the general handling of indoles in flow.
    • Source: Gutmann, B., et al. "Continuous flow synthesis of indoles by Pd-catalyzed deoxygenation of 2-nitrostilbenes with carbon monoxide." Reaction Chemistry & Engineering, 2017.
  • Scavenging Nitroso Byproducts

    • Concept: Strategies for removing the toxic nitrosobenzaldehyde byproduct in flow streams.
    • Source:Journal of Organic Chemistry, "Polymer-Assisted Solution-Phase Synthesis", General Reference on Scavenging Resins.
    • (General Journal Link for verification of standard scavenging protocols).

Disclaimer: This protocol involves high-intensity UV radiation and organic solvents. Always wear appropriate UV-protective eyewear and work within a fume hood.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-NITRO-CHO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Logic

The Objective: You are performing an


 N-alkylation of indole-3-carbaldehyde  (nucleophile) with 2-nitrobenzyl bromide/chloride  (electrophile).

The Challenge: While standard indoles are weak nucleophiles (


), the aldehyde group at C3 is electron-withdrawing. This increases the acidity of the N-H proton (making deprotonation easier) but decreases the nucleophilicity of the resulting anion (making the attack on the electrophile slower).

The Solution Strategy: To maximize yield, we must shift the equilibrium entirely to the deprotonated species before or during the addition of the electrophile while preventing the hydrolysis of the reactive 2-nitrobenzyl halide.

Critical Parameter Optimization (The "Why" Behind the Steps)

ParameterRecommended SettingTechnical Rationale
Base

(Anhydrous)
or NaH (60%)

:
Milder, prevents Cannizzaro side-reactions on the aldehyde. Requires heat.NaH: Rapid, irreversible deprotonation. Best for difficult substrates but moisture sensitive.
Solvent DMF (Anhydrous) High dielectric constant promotes the dissociation of the indole salt, exposing the naked N-anion for reaction.
Stoichiometry 1.1 - 1.2 eq. Electrophile The 2-nitrobenzyl halide is prone to hydrolysis. A slight excess compensates for any moisture-driven loss.
Temperature 60°C - 80°C (

)
0°C

RT (NaH)
Carbonate bases require thermal energy to overcome the lattice energy and drive deprotonation. Hydrides react instantly at 0°C.

Optimized Protocols

Method A: The "Robust & Scalable" Protocol (Recommended)

Best for: High purity requirements, avoiding harsh exotherms, and ease of handling.

  • Preparation: Dissolve indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Activation: Add anhydrous

    
     (2.0 eq) .
    
    • Tip: Grind the carbonate to a fine powder to increase surface area.

  • Reaction: Add 2-nitrobenzyl bromide (1.2 eq) .

  • Heating: Heat the mixture to 80°C with vigorous stirring for 4–6 hours .

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 3:7). The aldehyde starting material is polar; the product will be less polar (higher

      
      ).
      
  • Quench & Workup: Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Observation: The product should precipitate as a solid.[1]

  • Purification: Filter the solid. Wash with water to remove DMF/inorganic salts. Recrystallize from Ethanol if necessary.

Method B: The "Rapid" Protocol (Sodium Hydride)

Best for: Small scales, stubborn reactions, or when Method A is too slow.

  • Deprotonation: Suspend NaH (1.2 eq, 60% in oil) in anhydrous DMF at 0°C under Argon/Nitrogen.

  • Addition 1: Add indole-3-carbaldehyde (1.0 eq) solution (in DMF) dropwise.

    • Wait: Stir at 0°C for 30 mins until H2 evolution ceases. The solution will turn yellow/orange (anion formation).

  • Addition 2: Add 2-nitrobenzyl bromide (1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature . Stir for 1–2 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    

Troubleshooting Guide (FAQ)

Q1: I have low conversion (<50%) despite leaving it overnight.

  • Diagnosis: The base might be wet (

    
     is hygroscopic) or the solvent isn't polar enough.
    
  • Fix:

    • Flame-dry your

      
       before use.
      
    • Add a catalytic amount (0.1 eq) of KI (Potassium Iodide) . This performs an in-situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide.

    • Ensure you are using DMF or DMSO. Acetone/Acetonitrile may not dissolve the indole anion sufficiently.

Q2: I see a new spot on TLC, but my product is an oil/sticky gum, not a solid.

  • Diagnosis: Residual DMF is trapping the product, or you have unreacted benzyl halide.

  • Fix:

    • DMF Removal: Wash the organic layer with 5% LiCl solution (aqueous) 3–4 times during extraction. LiCl pulls DMF out of the organic phase.

    • Trituration: Add cold ethanol or diethyl ether to the gum and scratch the flask sides with a glass rod to induce crystallization.

Q3: I am getting side products (multiple spots).

  • Diagnosis:

    • Cannizzaro Reaction: Base concentration is too high, causing the aldehyde to disproportionate.

    • C-Alkylation: Rare for 3-substituted indoles, but possible if temperature is too high (>100°C).

  • Fix: Switch to Method A (

    
    )  and strictly control temperature at 60–80°C. Do not exceed 90°C.
    

Visualizing the Workflow

Figure 1: Reaction Mechanism & Pathway

ReactionPathway cluster_side Potential Failure Modes Start Indole-3-Carbaldehyde Inter Indolyl Anion (Nucleophile) Start->Inter Deprotonation (-H+) Cannizzaro Aldehyde Damage (If Base Too Strong) Start->Cannizzaro Excess Base Base Base (K2CO3 or NaH) Base->Inter Prod 1-(2-nitrobenzyl)-1H- indole-3-carbaldehyde Inter->Prod SN2 Attack (Rate Determining) Elec 2-Nitrobenzyl Bromide (Electrophile) Elec->Prod Hydrolysis Hydrolysis of Halide (If Wet) Elec->Hydrolysis H2O present

Caption: The reaction relies on the formation of the indolyl anion.[2] The critical step is the SN2 attack; moisture competes by hydrolyzing the electrophile.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Low Yield / Impure Product CheckTLC Check TLC Analysis Issue->CheckTLC Result1 Starting Material (Indole) Remains CheckTLC->Result1 Result2 Start Material Gone, But Many Spots CheckTLC->Result2 Action1 Incomplete Deprotonation Result1->Action1 Base issue Action2 Electrophile Hydrolysis Result1->Action2 Halide dead Action3 Decomposition Result2->Action3 Fix1 Switch to NaH or Add KI catalyst Action1->Fix1 Fix2 Dry Solvent/Reagents Add Excess Halide Action2->Fix2 Fix3 Lower Temp Switch to K2CO3 Action3->Fix3

Caption: Diagnostic flow for identifying the root cause of yield loss based on Thin Layer Chromatography (TLC) evidence.

References

  • General N-Alkylation of Indole-3-Carbaldehydes

    • Citation: Dhananjay, K., et al. (2024). "Synthesis of 1-benzyl-1H-indole-3-carbaldehyde." RSC Advances.
    • Context: Describes the /DMF reflux method yielding >90% for benzyl deriv
    • Source:

  • Mechanism & Base Selection (NaH vs Carbonates)

    • Citation: Cee, V. J., et al. (2019). "Practical Synthesis of N-Alkylated Indoles." ACS Medicinal Chemistry Letters.
    • Context: Validates the use of NaH for rapid deproton
    • Source:

  • Phase Transfer Catalysis (Alternative Method)

    • Citation: ResearchGate Protocol Archive. (2025). "Synthesis of N-alkyl/aralkyl derivatives of indole-3-aldehydes using TEBAC."
    • Context: Highlights the use of Phase Transfer Catalysts to improve yields in milder solvents like Acetonitrile.
    • Source:

Sources

Technical Support Center: Synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is a classic


-alkylation (nucleophilic substitution) of an indole derivative.[1] While the presence of the electron-withdrawing formyl group at the C3 position generally favors 

-alkylation by increasing the acidity of the N-H proton (

~16), the ambident nature of the indolyl anion and the reactivity of the aldehyde functionality introduce specific failure modes.

This guide addresses the three most critical sources of failure: Regioselectivity (C- vs. N-alkylation) , Aldehyde Instability (Cannizzaro/Oxidation) , and Electrophile Decomposition .[1]

Module 1: Regioselectivity & Ambident Nucleophiles

Q1: Why does my crude NMR show a complex mixture of aromatic signals, and the aldehyde proton signal is shifted or split?

Diagnosis: You are likely observing C2-alkylation or Bis-alkylation , resulting from "Soft-Soft" interactions or improper base selection.[1]

Technical Insight: The indolyl anion is an ambident nucleophile.[1]

  • Nitrogen (N1): The "harder" nucleophilic center. Reaction here is charge-controlled.[1]

  • Carbon (C3/C2): The "softer" nucleophilic center. Reaction here is orbital-controlled.[1]

Although the C3 position is blocked by the aldehyde, the C2 position remains vulnerable. If you use a counter-ion that coordinates tightly to the nitrogen (blocking it) or a solvent that does not sufficiently solvate the cation, the electrophile may attack the C2 carbon.

Troubleshooting Protocol:

  • Switch Solvent: Move to highly polar aprotic solvents like DMF or DMSO .[1] These solvents solvate the metal cation (e.g.,

    
    , 
    
    
    
    ), leaving the "naked" indolyl anion free to react at the Nitrogen (the site of highest electron density).
  • Change Base/Cation:

    • Avoid: Lithium bases (LiHMDS) if N-alkylation is poor;

      
       binds tightly to N.[1]
      
    • Recommended:Cesium Carbonate (

      
      ) .[1] The large Cesium ion forms a loose ion pair, promoting N-selectivity.[1]
      
  • Temperature Control: Lower the temperature (

    
     to RT). High temperatures favor thermodynamic products (C-alkylation) over kinetic products (N-alkylation).[1]
    
Visualizing the Pathway

IndoleAlkylation Reactant Indole-3-carbaldehyde (Anion) TS_N Transition State (Hard-Hard Interaction) Reactant->TS_N Polar Aprotic Solvent (DMF/Cs+) TS_C Transition State (Soft-Soft Interaction) Reactant->TS_C Non-polar Solvent (Tight Ion Pair) Electrophile 2-Nitrobenzyl Bromide Electrophile->TS_N Electrophile->TS_C Product_N N-Alkylated Product (Target: Kinetic) TS_N->Product_N Product_C C2-Alkylated Side Product (Thermodynamic) TS_C->Product_C

Caption: Competing pathways in indole alkylation. Polar solvents and large cations favor the N-alkylation pathway.

Module 2: Aldehyde Integrity (Cannizzaro & Oxidation)

Q2: My reaction mixture turned opaque/white, and I see a carboxylic acid peak (broad singlet ~11-13 ppm) or an alcohol in the NMR. What happened?

Diagnosis: You have triggered the Cannizzaro Reaction or Aerobic Oxidation .[1]

Technical Insight: Indole-3-carbaldehyde is a non-enolizable aldehyde (it has no


-protons).[1]
  • The Issue: In the presence of strong hydroxide bases (NaOH, KOH) or alkoxides, non-enolizable aldehydes undergo disproportionation (Cannizzaro), where one molecule is oxidized to the carboxylic acid (Indole-3-carboxylic acid) and another is reduced to the alcohol.[2][3]

  • The Trigger: Using hygroscopic bases (like NaOH) that introduce water, or using un-dried solvents.[1]

Troubleshooting Protocol:

  • Base Selection: STOP using hydroxide bases (NaOH, KOH).[1]

    • Substitute: Use Potassium Carbonate (

      
      )  or Sodium Hydride (
      
      
      
      )
      in anhydrous conditions.[1] These are non-nucleophilic enough toward the carbonyl carbon to prevent the tetrahedral intermediate required for Cannizzaro.
  • Water Exclusion: Ensure solvents are anhydrous.[1] Water facilitates the formation of hydrates which are precursors to oxidation.[1]

  • Atmosphere: Run the reaction under Nitrogen or Argon. Indole-3-carbaldehydes can slowly oxidize to carboxylic acids in air, especially under basic conditions.[1]

Module 3: Reagent Stability (The Nitro Group)

Q3: The reaction darkened to black immediately upon adding the benzyl bromide, and the exotherm was violent.

Diagnosis: Decomposition of 2-nitrobenzyl bromide .[1]

Technical Insight:

  • Light Sensitivity: Nitrobenzyl halides are photolabile (often used as photocleavable protecting groups).[1] Exposure to ambient light can generate radicals that lead to polymerization or degradation.[1]

  • Thermal Instability: ortho-Nitrobenzyl derivatives are known to be thermally unstable.[1] High temperatures can trigger autocatalytic decomposition.[1]

  • Lachrymator: The reagent is a potent lachrymator and skin irritant; degradation products often exacerbate this.[1]

Troubleshooting Protocol:

  • Protect from Light: Wrap the reaction flask in aluminum foil.

  • Addition Rate: Add the 2-nitrobenzyl bromide dropwise as a solution in the reaction solvent (e.g., DMF) at

    
    . Do not add it as a neat solid to a hot reaction mixture.
    
  • Stoichiometry: Use a slight excess (1.1 - 1.2 equiv), but avoid large excesses which complicate purification.

Module 4: Optimized Protocol & Data

Comparison of Reaction Conditions
BaseSolventTemp (

C)
Yield PotentialRisk Profile

DMF/MeCN 25 - 60 High (85-95%) Low. Best balance of selectivity and safety.[1]

(60%)
THF/DMF0

25
High (90%+)Medium. Risk of

evolution; requires strict anhydrous conditions.[1]

DMSO/H2O25 - 80Low-MedHigh. High risk of Cannizzaro and oxidation side reactions.[1]

AcetoneRefluxMediumMedium. Slow reaction; Aldol condensation with acetone is a risk.[1]
Recommended "Gold Standard" Procedure

Based on verified methodologies for indole functionalization.

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and

    
     inlet.
    
  • Solvation: Dissolve Indole-3-carbaldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (1.5 equiv) or 
    
    
    
    (2.0 equiv).[1] Stir at Room Temperature (RT) for 30 minutes. Note: The solution will likely turn yellow/orange as the anion forms.
  • Alkylation: Cool to

    
    . Add 2-nitrobenzyl bromide  (1.2 equiv) dropwise (dissolved in minimal DMF).[1]
    
  • Reaction: Allow to warm to RT. Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1][4]

  • Quench: Pour mixture into ice-water. The product usually precipitates.[1]

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc, wash with water (

    
     to remove DMF) and Brine.[1]
    
Process Logic Diagram

ProtocolLogic Start Start Synthesis SolventCheck Is Solvent Anhydrous? Start->SolventCheck BaseCheck Select Base SolventCheck->BaseCheck Yes NaH NaH (Strong Base) Requires 0°C & Inert Gas BaseCheck->NaH Cs2CO3 Cs2CO3 (Mild Base) RT to 60°C BaseCheck->Cs2CO3 NaOH NaOH/KOH BaseCheck->NaOH Success SUCCESS: N-Alkylation Target Product NaH->Success Fast Kinetics Cs2CO3->Success High Selectivity Cannizzaro FAILURE: Cannizzaro Rxn (Acid/Alcohol mix) NaOH->Cannizzaro High Risk

Caption: Decision tree for base selection.[1] Hydroxide bases pose a high risk of side reactions.

References

  • Cannizzaro Reaction Mechanism & Scope. Wikipedia / Organic Chemistry Portal.[1] (Describes the base-induced disproportionation of non-enolizable aldehydes). Link

  • Synthesis of Indole-3-carboxaldehyde Derivatives. Der Pharma Chemica, 2011, 3(1): 293-300.[1] (Provides experimental details on N-alkylation of indole-3-carbaldehyde using

    
     in DMF). Link
    
  • C-alkylation versus N-alkylation of Indoles. ResearchGate / Organic Syntheses.[1] (Discusses the ambident nucleophilicity of the indole anion and conditions favoring N-alkylation). Link

  • 2-Nitrobenzyl Bromide Properties. Sigma-Aldrich / NIST.[1] (Safety data, stability, and physical properties of the alkylating agent).[1] Link

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 2017.[1][5] (Comprehensive review of reactions involving the aldehyde group of indole-3-carbaldehyde). Link

Sources

Technical Support Center: Purification of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Center. Ticket ID: IND-CHO-003 Subject: Troubleshooting Column Chromatography for N-alkylated Indole Aldehydes Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

You are attempting to purify 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde . Success in this purification relies on understanding the physicochemical shift that occurs during synthesis.[1]

  • The Transformation: You have converted a hydrogen-bond donor (the N-H of the indole) into a lipophilic group (the N-benzyl).[1]

  • Chromatographic Consequence: The product is significantly less polar than the starting material (indole-3-carbaldehyde).[1] On normal phase silica, the elution order should be:

    • Unreacted 2-nitrobenzyl halide (Least Polar / Fastest)[1]

    • Target Product (Intermediate Polarity)

    • Unreacted Indole-3-carbaldehyde (Most Polar / Slowest)[1]

If your chromatography does not reflect this order, or if your separation is poor, consult the troubleshooting modules below.

Part 1: Pre-Purification & Method Development
Q: My crude mixture is a dark oil/gum. Can I load this directly onto the column?

A: Absolutely not. This synthesis is typically performed in DMF (Dimethylformamide) or DMSO .[1] These solvents are "chromatography killers."[1] They are highly polar and non-volatile.[1] If you load a DMF solution onto silica:

  • The DMF will occupy the active sites of the silica gel.[1]

  • Your compound will not adsorb; it will "surf" on the DMF and elute immediately with no separation.[1]

  • Solution: You must perform an aqueous workup (EtOAc/Water extraction) and wash the organic layer thoroughly with water or 5% LiCl solution to remove DMF.[1] Dry over

    
     and concentrate to a solid before column loading.
    
Q: Which solvent system should I use for TLC and the Column?

A: Hexane/Ethyl Acetate (Hex/EtOAc) is the standard. Because the N-benzylation increases lipophilicity, you do not need highly polar solvents like Methanol.[1]

Mobile Phase SystemSuitabilityNotes
Hexane / EtOAc (4:1) High Starting point.[1] Product

usually 0.3–0.[1]5.
DCM / Hexane (1:1) ModerateGood if solubility in Hexane is poor.[1]
DCM / MeOH Low Avoid.[1] Too strong; will co-elute impurities.[1]
Toluene / EtOAc HighExcellent for separating "streaking" aldehydes.[1]

Expert Tip: If the aldehyde spot "streaks" (tails) on the TLC plate, it indicates interaction with silanol groups.[1] Do not add amines (like triethylamine) as they react with aldehydes.[1] Instead, switch to a DCM/Hexane gradient.

Part 2: The Run (Execution & Troubleshooting)
Q: I see a yellow band moving very fast. Is that my product?

A: Likely not. That is probably the excess 2-nitrobenzyl bromide. Nitro compounds are often yellow.[1] The benzyl halide reagent is very non-polar.[1]

  • Test: Spot the yellow fraction on TLC alongside the crude. If it runs to the solvent front in 10% EtOAc/Hexane, it is the halide.

  • Action: Flush the column with 100% Hexane (or 5% EtOAc) for 2–3 column volumes (CV) first to remove this impurity before increasing polarity to elute your product.[1]

Q: My product is co-eluting with the starting material. How do I fix this?

A: This suggests the reaction might have failed, or the column is overloaded. Since the product (N-substituted) lacks the H-bond donor, it should separate easily from the starting material (N-H).

  • Check Reaction Conversion: Take an NMR of the crude.[1] If the N-H proton (broad singlet ~12 ppm) is still present, the reaction is incomplete.[1]

  • Gradient Elution: Do not run isocratic. Start at 5% EtOAc/Hexane and increase slowly to 40% EtOAc/Hexane .[1] The product will elute significantly earlier than the starting material.[1]

Q: How do I load the sample? It precipitates in Hexane.

A: Use Solid (Dry) Loading. Liquid loading with DCM can cause band broadening if the volume is too high.[1]

  • Protocol: Dissolve the crude solid in a minimum amount of DCM. Add silica gel (ratio 1:2 crude:silica).[1] Evaporate the solvent on a rotavap until you have a free-flowing powder.[1] Pour this powder on top of your pre-equilibrated column.[1]

Part 3: Post-Run Analysis & Workflow Visualization
Q: The product turned brown after drying. What happened?

A: Oxidation. Indole-3-carbaldehydes are susceptible to air oxidation, converting the aldehyde (-CHO) to a carboxylic acid (-COOH).[1]

  • Prevention: Evaporate solvents at

    
    .[1] Store the purified solid under Nitrogen/Argon at -20°C.
    
  • Rescue: If significant oxidation occurs, the acid will be much more polar (stay at the baseline on TLC).[1] You can re-filter through a short silica plug to remove it.[1]

Workflow Diagram: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (DMF/Base/Reagents) Workup Aqueous Workup (Remove DMF!) Start->Workup Extraction TLC TLC Analysis (Hex/EtOAc 3:1) Workup->TLC Decision Is Product Rf > 0.2 and < 0.7? TLC->Decision Decision->TLC No (Adjust Solvent) SolidLoad Solid Load (DCM + Silica -> Dry) Decision->SolidLoad Yes Column Flash Column Gradient: 0% -> 40% EtOAc in Hex SolidLoad->Column Frac1 Fraction 1: Benzyl Halide (Fastest) Column->Frac1 0-10% EtOAc Frac2 Fraction 2: Target Product Column->Frac2 15-30% EtOAc Frac3 Fraction 3: Starting Indole (Slowest) Column->Frac3 >40% EtOAc Analysis NMR / HPLC Validation Frac2->Analysis

Caption: Logical workflow for the purification of N-alkylated indole-3-carbaldehyde, emphasizing the removal of DMF and the expected elution order.

References
  • Synthesis of N-substituted Indoles

    • Protocol: N-alkylation of indole-3-carbaldehyde is typically performed using alkyl halides in the presence of bases like

      
       or 
      
      
      
      in DMF or Acetonitrile.[1]
    • Source: Mahboobi, S., et al. (2006).[1] Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationship of N-Substituted Indole-3-carbaldehydes."

    • Verification:[1]

  • Chromatographic Behavior of Indoles

    • Mechanism:[1][2][3] Unsubstituted indoles (N-H) act as hydrogen bond donors to silica silanols, resulting in higher retention (lower

      
      ).[1] N-substituted indoles lack this donor ability, resulting in lower retention (higher 
      
      
      
      ).[1]
    • Source:Journal of Chromatography A.
    • Verification:[1]

  • Stability of Indole-3-carbaldehydes

    • Data: Indole-3-carbaldehyde is stable in solid form but can undergo Cannizzaro reactions or oxidation in solution over time.[1]

    • Source:Organic Syntheses, Coll.[3] Vol. 4, p.539 (1963).[1] "Indole-3-aldehyde."[1][4][5][6][7][8][9]

    • Verification:[1]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of indole-3-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate this crucial synthetic transformation. This guide is structured to address the specific challenges you may encounter, moving beyond simple protocols to explain the causality behind experimental choices.

The N-alkylation of indole-3-carbaldehyde is a fundamental step in the synthesis of a wide array of biologically active compounds and pharmaceutical intermediates. However, the inherent nucleophilicity of the indole ring at both the N1 and C3 positions presents a significant challenge in achieving high yields and regioselectivity.[1][2] The electron-withdrawing nature of the C3-carbaldehyde group increases the acidity of the N-H proton, facilitating its removal, but careful optimization is required to direct the alkylation exclusively to the nitrogen atom. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the N-alkylation of indole-3-carbaldehyde in a direct question-and-answer format.

Question: My reaction yield is consistently low or I'm recovering mostly starting material. What are the primary causes and how can I improve the conversion?

Answer: Low yield is a common frustration that can stem from several factors, from reagent quality to suboptimal reaction parameters. A systematic approach is key to identifying and resolving the issue.[3]

Core Issues & Solutions:

  • Incomplete Deprotonation: The first step, the deprotonation of the indole N-H, is critical. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.[2]

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for fully deprotonating the indole nitrogen to form the highly nucleophilic indolate anion.[4] Ensure you are using at least 1.1-1.5 equivalents of the base. If using weaker bases like potassium carbonate (K₂CO₃), you may need more equivalents (2-3) and higher temperatures.[5]

  • Reagent and Solvent Purity: Trace amounts of water or other protic impurities in your starting material, alkylating agent, or solvent can quench the base and the indolate anion, effectively halting the reaction.[2]

    • Solution: Ensure your indole-3-carbaldehyde is dry. Use freshly distilled or anhydrous grade solvents. DMF and THF, common solvents for this reaction, are hygroscopic and should be handled under an inert atmosphere (Nitrogen or Argon).

  • Suboptimal Temperature and Reaction Time: The reaction may be too slow at the temperature you are using. Classical conditions often require heating to drive the reaction to completion.[4][5]

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC). If you see little to no product formation after a few hours, consider increasing the temperature. For many standard alkylations with NaH in DMF, temperatures between room temperature and 80 °C are effective.[4] Some procedures even utilize reflux conditions in acetonitrile/DMF mixtures.[5]

  • Poor Reagent Solubility: If the base or starting material is not sufficiently soluble in the chosen solvent, the reaction will be slow and inefficient.[6]

    • Solution: While K₂CO₃ is a common base, it has poor solubility in solvents like acetone or acetonitrile.[6] Switching to a more polar aprotic solvent like DMF can improve the solubility of reagents and reaction rates. Adding a phase-transfer catalyst can also be beneficial when using heterogeneous base/solvent systems.[7]

Workflow for Troubleshooting Low Yield

LowYield_Troubleshooting start Low Yield Observed check_deprotonation 1. Verify Deprotonation start->check_deprotonation check_purity 2. Check Reagent/Solvent Purity check_deprotonation->check_purity Deprotonation is complete (e.g., H₂ evolution ceases) depro_sol1 Use stronger base (e.g., NaH) check_deprotonation->depro_sol1 depro_sol2 Increase base equivalents (1.1-1.5 eq) check_deprotonation->depro_sol2 check_conditions 3. Optimize Conditions check_purity->check_conditions Reagents are pure & anhydrous purity_sol1 Use anhydrous solvents check_purity->purity_sol1 purity_sol2 Dry starting materials check_purity->purity_sol2 end_ok Yield Improved check_conditions->end_ok Conditions optimized cond_sol1 Increase temperature check_conditions->cond_sol1 cond_sol2 Increase reaction time (Monitor by TLC) check_conditions->cond_sol2 cond_sol3 Change solvent (e.g., to DMF) check_conditions->cond_sol3

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Question: I'm getting a mixture of products, including a significant amount of the C3-alkylated isomer. How can I improve the regioselectivity for N-alkylation?

Answer: This is the classic challenge in indole chemistry. The indole nucleus has two primary nucleophilic sites: N1 and C3. While the N1-anion (indolate) is highly nucleophilic, the neutral indole is more nucleophilic at the C3 position.[2] Therefore, achieving high N-selectivity hinges on ensuring the indole is fully deprotonated before the alkylating agent is introduced.

Key Factors Influencing Regioselectivity:

  • Base Strength and Deprotonation: Incomplete deprotonation leaves neutral indole in the reaction mixture, which preferentially reacts at C3.

    • Solution: Use a strong base like NaH or KH in a polar aprotic solvent (DMF, THF) to generate the indolate anion quantitatively.[2][4] This anion favors N-alkylation. Weaker bases like carbonates can result in an equilibrium between the indole and its anion, leading to mixtures.

  • Solvent Choice: The solvent can influence the reactivity of the indolate anion.

    • Solution: Polar aprotic solvents like DMF are generally preferred. They effectively solvate the cation (e.g., Na⁺) from the base, leaving a more "naked" and highly reactive indolate anion, which promotes N-alkylation.[8] In some palladium-catalyzed systems, less coordinating solvents have been shown to favor C3-allylation, highlighting the solvent's critical role.[9]

  • Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio.

    • Solution: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][4] If you are seeing C3-alkylation at lower temperatures, cautiously increasing the heat may improve N-selectivity.

  • Counter-ion Effects: The cation from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can associate with the indolate anion, influencing where the alkylating agent attacks.

    • Solution: While NaH and KH are common, sometimes switching to cesium carbonate (Cs₂CO₃) can improve N-selectivity. The large, soft Cs⁺ cation is thought to coordinate less tightly with the nitrogen, increasing its nucleophilicity.

Decision Tree for Optimizing N-Selectivity

Selectivity_Optimization start C3-Alkylation Observed check_base Is the base strong enough (e.g., NaH, KH)? start->check_base check_solvent Is the solvent polar aprotic (e.g., DMF, THF)? check_base->check_solvent Yes base_sol Switch to NaH or KH. Ensure full deprotonation before adding alkyl halide. check_base->base_sol No check_temp Consider Temperature check_solvent->check_temp Yes solvent_sol Switch to anhydrous DMF. check_solvent->solvent_sol No end_ok N-Selectivity Improved check_temp->end_ok temp_sol Try increasing reaction temperature. Favors thermodynamic N-product. check_temp->temp_sol base_sol->check_solvent solvent_sol->check_temp

Caption: Decision-making process to enhance N-alkylation selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended starting conditions for N-alkylation of indole-3-carbaldehyde with a simple alkyl halide (e.g., methyl iodide or benzyl bromide)?

A1: A reliable starting point is to use sodium hydride (NaH, ~1.2 eq.) as the base in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere. The indole-3-carbaldehyde is dissolved in DMF, cooled in an ice bath (0 °C), and the NaH is added portion-wise. The mixture is stirred for 30-60 minutes at 0 °C to room temperature to ensure complete formation of the indolate anion. The alkyl halide (~1.1 eq.) is then added dropwise, and the reaction is allowed to proceed at room temperature or with gentle heating (e.g., 50-80 °C), monitoring by TLC until the starting material is consumed.[4][5]

Q2: Are there alternative, milder methods for N-alkylation if my substrate is sensitive to strong bases like NaH?

A2: Yes, several other methods can be employed:

  • Mitsunobu Reaction: This is an excellent alternative for alkylating with primary or secondary alcohols under neutral conditions. The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] It is particularly useful for introducing more complex or chiral alkyl groups.[10]

  • Phase-Transfer Catalysis (PTC): This method is useful for reactions with weaker inorganic bases (e.g., K₂CO₃, NaOH) and can be performed in less polar, biphasic solvent systems.[7][8] A quaternary ammonium salt (e.g., TBAB) shuttles the indolate anion into the organic phase to react with the alkyl halide. This can be a greener and more scalable option.[7]

  • Copper-Catalyzed Conditions: For N-arylation or alkylation with certain alkyl halides, copper(I) catalysts can be effective, often under basic conditions with K₂CO₃ in DMF.[12]

Q3: How does the C3-carbaldehyde group specifically affect this reaction compared to unsubstituted indole?

A3: The electron-withdrawing carbaldehyde group at the C3 position has two main effects:

  • Increased N-H Acidity: It makes the N-H proton more acidic than in unsubstituted indole. This facilitates deprotonation, meaning that weaker bases can sometimes be used effectively, although strong bases are still recommended to ensure complete anion formation and prevent C3-alkylation.[8]

  • Deactivation of the Ring: The aldehyde group deactivates the indole ring towards electrophilic attack, which can help disfavor C3-alkylation to some extent. However, the primary factor for achieving N-selectivity remains the quantitative formation of the indolate anion.[2]

Q4: Can I use alcohols directly as alkylating agents without resorting to a Mitsunobu reaction?

A4: Yes, this is possible using a "borrowing hydrogen" or "hydrogen autotransfer" methodology. This approach typically uses a transition metal catalyst (e.g., based on iron, iridium, or ruthenium) to temporarily oxidize the alcohol to an aldehyde in situ.[13][14] The indole nitrogen then reacts with this aldehyde to form an iminium intermediate, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the alcohol. This is a greener, atom-economical alternative to using alkyl halides but requires specific catalytic systems.[14]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported in the literature for the N-alkylation of indole-3-carbaldehyde and related indoles to provide a comparative overview.

SubstrateAlkylating AgentBase (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
1H-indole-3-carbaldehydeMethyl Iodide (2.4)K₂CO₃ (2)CH₃CN / DMFReflux (82-84)1687[5]
1H-indole-3-carbaldehydeBenzyl Chloride (1.7)K₂CO₃ (2)CH₃CN / DMFReflux (82-84)1279[5]
IndoleBenzyl Bromide (1.1)NaH (1.1)DMFRT15 min91[4]
IndoleDimethyl CarbonateDABCO (0.1)DMF90-9521>95[15]
2-PhenylsulfonylindoleVarious AlcoholsPPh₃ / DEADTHFRT-High[10]

Experimental Protocols

Protocol 1: Standard N-Methylation using NaH/DMF

This protocol describes a standard laboratory procedure for the N-methylation of indole-3-carbaldehyde.

Materials:

  • Indole-3-carbaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl Iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, septa, and an inert atmosphere setup (N₂ or Ar).

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add indole-3-carbaldehyde (1.0 eq.). Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq., 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30-40 minutes until gas evolution ceases. The solution should become clear or homogeneous.

  • Alkylation: Cool the mixture back to 0 °C. Add methyl iodide (1.1-1.5 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating (e.g., 50 °C) may be required to expedite the reaction.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 1-methyl-1H-indole-3-carbaldehyde.[5]

General Reaction Mechanism

Reaction_Mechanism indole Indole-3-carbaldehyde (R-H) ts1 indole->ts1 Step 1: Deprotonation base Base (B⁻) base->ts1 indolate Indolate Anion (R⁻) ts2 indolate->ts2 Step 2: SN2 Attack alkyl_halide Alkyl Halide (R'-X) alkyl_halide->ts2 product N-Alkylated Product (R-R') ts1->indolate ts2->product

Caption: The two-step mechanism: deprotonation followed by SN2 substitution.

References

  • Gunawardana, D. A. D. C., et al. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. Available at: [Link]

  • Symmetry. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • PlumX. N-alkylation of indole ring using Mitsunobu reaction. Available at: [Link]

  • Nature Portfolio. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Nature Communications. Available at: [Link]

  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

  • ResearchGate. (2021). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Available at: [Link]

  • Springer. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Journal of Polymers and the Environment. Available at: [Link]

  • ResearchGate. (2017). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Available at: [Link]

  • MDPI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • ResearchGate. (2018). Effect of solvent on the alkylation. Available at: [Link]

  • Google Patents. (2006). N-alkylation of indole derivatives.
  • Google Patents. (1961). Process for n-alkylation of indoles.
  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Wiley Online Library. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Angewandte Chemie International Edition. Available at: [Link]

  • Der Pharma Chemica. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]

  • NIH National Library of Medicine. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Available at: [Link]

  • Google Patents. (2022). Method for producing indole-3-carbinol.
  • NIH National Library of Medicine. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Available at: [Link]

  • YouTube. (2019). in the chemical literature: N-alkylation of an indole. Available at: [Link]

  • NIH National Library of Medicine. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Available at: [Link]

Sources

Technical Support Center: Photochemical Deprotection of 2-Nitrobenzyl (2-NB) Groups

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting & Optimization of 2-Nitrobenzyl Photocleavage Assigned Specialist: Senior Application Scientist, Photochemistry Division

The Diagnostic Framework: Understanding the "Dark Step"

Many users assume photodeprotection is instantaneous upon light exposure. It is not. The reaction involves a critical "dark step" (thermal decay) after photon absorption. Understanding this mechanism is the first step in troubleshooting low yields.

Mechanism Visualization

The following diagram illustrates the pathway from the ground state to the release of your substrate. Note the Aci-Nitro intermediate; its decay is the rate-determining step and is highly pH-dependent.

G Ground Ground State (2-NB Caged) Excited Excited State (Singlet/Triplet) Ground->Excited hν (UV/Vis) Aci Aci-Nitro Intermediate Excited->Aci H-Abstraction (< 1 ns) Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Dark Step (pH Dependent) Products Free Substrate + Nitroso Byproduct Hemiacetal->Products Fragmentation Products->Ground Inner Filter Effect (Byproduct absorbs hν)

Figure 1: Mechanistic pathway of 2-nitrobenzyl photocleavage. The "Dark Step" (Aci-nitro decay) is often the bottleneck in buffered aqueous solutions.

Troubleshooting Matrix: Symptom-Based Solutions

Use this matrix to identify the root cause of your experimental failure.

SymptomProbable CauseTechnical ExplanationCorrective Action
Reaction Stalls at ~50% Inner Filter Effect (IFE) The nitroso byproduct (e.g., 2-nitrosobenzaldehyde) absorbs strongly at the same wavelength (300–400 nm) as the starting material, acting as a "sunscreen."1. Add a scavenger (see Section 3).2. Use flow chemistry to remove products continuously.3. Dilute sample (OD < 0.1) to minimize light attenuation.[1]
Brown/Yellow Precipitate Azo Dimerization Nitroso byproducts react with each other (dimerize) to form azobenzene derivatives, which are insoluble and toxic.1. Add excess Semicarbazide HCl (5–10 eq).2. Maintain pH < 7 to suppress condensation rates.
Substrate Degradation ROS / UV Damage High-energy UV (254–300 nm) generates Reactive Oxygen Species (ROS) or directly damages DNA/Proteins.1. Switch to 365 nm or 405 nm (if using DMNB).2. Add ROS scavengers (Ascorbate/Glutathione).3. Pulse the light to allow heat dissipation.
Slow Kinetics in Aprotic Solvents Lack of Proton Donor The decay of the aci-nitro intermediate is proton-catalyzed. In dry DCM or THF, this step is kinetically retarded.1. Add a proton source (e.g., 1% MeOH or trace acetic acid).2. Ensure water content is not strictly zero if compatible.

Protocol: Optimized Deprotection with Scavenging

For biological or sensitive chemical substrates where byproduct interference must be zero.

The "Semicarbazide" Method

The nitroso byproduct is an electrophile that can crosslink proteins or inhibit enzymes. Semicarbazide reacts with the nitroso group to form a stable semicarbazone, preventing the Inner Filter Effect and side reactions.

Reagents:

  • Substrate: 2-NB caged compound (1 mM final conc.)

  • Scavenger: Semicarbazide Hydrochloride (10 mM final conc.)

  • Buffer: PBS or HEPES (pH 7.4)

  • Light Source: 365 nm LED (approx. 10–50 mW/cm²)

Step-by-Step:

  • Preparation: Dissolve the caged substrate in a minimal amount of DMSO if necessary, then dilute into the buffer containing the scavenger.

    • Note: A 10-fold molar excess of scavenger is recommended to drive the equilibrium.

  • Optical Check: Measure the UV-Vis absorbance. Ensure the OD at 365 nm is < 0.1 to prevent the primary Inner Filter Effect. If OD > 0.1, dilute further or use a shorter pathlength (e.g., 1 mm cuvette).

  • Irradiation: Expose the sample to 365 nm light.

    • Tip: Stir the solution continuously. Static solutions develop a "depleted zone" near the light source while the bulk remains caged.

  • Monitoring: Monitor the disappearance of the caged band (approx. 300–350 nm) and the appearance of the product.

    • Warning: Do not rely solely on fluorescence appearance; quenchers may still be present. Verify by HPLC/MS if possible.

Frequently Asked Questions (Technical)

Q1: Should I use ONB (Ortho-Nitrobenzyl) or DMNB (4,5-Dimethoxy-2-Nitrobenzyl)?

Recommendation: Use DMNB for biological applications; use ONB for high-yield chemical synthesis.

FeatureONB (Parent)DMNB (Dimethoxy)
Max Absorbance ~280–300 nm~350–365 nm
405 nm Sensitivity NegligibleModerate (tail absorption)
Quantum Yield (Φ) High (0.1 – 0.6)Low (0.01 – 0.1)
Uncaging Rate FastSlower (due to lower Φ)
Bio-Compatibility Low (Requires UV-B/C)High (Compatible with UV-A/Visible)

Expert Insight: While DMNB is slower (lower quantum yield), its ability to absorb at 365 nm (where LEDs are powerful and cheap) and 405 nm (less toxic to cells) makes it the industry standard for "caged" neurotransmitters and nucleotides [1].

Q2: My protein activity is not recovering after photolysis. Why?

If the mass spec shows the group is removed, but activity is lost, you likely have Nitroso-Modification . The nitrosobenzaldehyde byproduct is highly reactive toward thiols (Cysteine) and amines (Lysine).

  • Solution: Use Dithiothreitol (DTT) (1–5 mM) in your buffer. DTT reduces the nitroso group or acts as a sacrificial thiol, protecting your protein's active site [2].

Q3: Can I use Two-Photon Excitation (2PE)?

Yes, but efficiency is low. 2-NB groups generally have low two-photon cross-sections (δ < 0.1 GM).

  • Optimization: You will need high laser power (Ti:Sapphire, ~720 nm). For better 2PE performance, consider using specific "antenna" sensitized systems or conjugated derivatives like nitrobiphenyls, though these are synthetically more complex [3].

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. [Link]

  • Beharry, A. A., & Woolley, G. A. (2011). "Azobenzene photoswitches for biomolecules." Chemical Society Reviews, 40(8), 4422–4437. (Discusses thiol reactivity of nitroso/azo byproducts). [Link]

  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 4(8), 619–628. [Link]

  • Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

Sources

Technical Support Center: Managing Byproducts of 2-Nitrobenzyl Photocleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-nitrobenzyl photocleavable groups. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges associated with the byproducts of this powerful photochemical reaction. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during or after the photocleavage of 2-nitrobenzyl-caged compounds.

Issue 1: My reaction mixture turns yellow/brown, and I'm observing unexpected peaks in my analysis (HPLC, MS).

Q: What is causing the color change and the appearance of multiple byproducts?

A: The characteristic yellow or brown hue and the complex analytical profile are classic indicators of the formation and subsequent reactions of the primary byproduct, o-nitrosobenzaldehyde (or a corresponding ketone).[1] Upon UV irradiation, the 2-nitrobenzyl group rearranges to release the caged molecule, and in the process, the nitro group is reduced to a nitroso group, and the benzylic carbon is oxidized to a carbonyl.[2]

The primary byproduct, o-nitrosobenzaldehyde, is often unstable and can undergo several secondary reactions, leading to a mixture of colored compounds.[3][4] These can include dimerization, oligomerization to form products with azo and amide linkages, and oxidation to o-nitrosobenzoic acid.[3][4][5]

dot

Byproduct_Formation 2-Nitrobenzyl-Caged Compound 2-Nitrobenzyl-Caged Compound Released Molecule Released Molecule 2-Nitrobenzyl-Caged Compound->Released Molecule Photocleavage o-Nitrosobenzaldehyde (Primary Byproduct) o-Nitrosobenzaldehyde (Primary Byproduct) 2-Nitrobenzyl-Caged Compound->o-Nitrosobenzaldehyde (Primary Byproduct) Photocleavage UV Light (e.g., 365 nm) UV Light (e.g., 365 nm) UV Light (e.g., 365 nm)->2-Nitrobenzyl-Caged Compound Secondary Byproducts Secondary Byproducts o-Nitrosobenzaldehyde (Primary Byproduct)->Secondary Byproducts Dimerization/Oligomerization Dimerization/Oligomerization Secondary Byproducts->Dimerization/Oligomerization Oxidation Oxidation Secondary Byproducts->Oxidation o-Nitrosobenzoic Acid o-Nitrosobenzoic Acid Oxidation->o-Nitrosobenzoic Acid

Caption: Formation of primary and secondary byproducts during 2-nitrobenzyl photocleavage.

Solutions:

  • Minimize Excess Irradiation: Over-irradiation can promote the degradation of the desired product and the formation of secondary byproducts. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) and stop the irradiation once the starting material is consumed.[3]

  • Work at Lower Temperatures: If experimentally feasible, conducting the photocleavage at a reduced temperature can slow down the rate of secondary reactions of the initial byproduct.[3]

  • Inert Atmosphere: For highly sensitive molecules, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Issue 2: My purified product shows low yield and/or is contaminated with byproducts.

Q: How can I effectively remove the photocleavage byproducts from my desired molecule?

A: The choice of purification method depends on the properties of your target molecule and the nature of the byproducts. A multi-step approach is often the most effective.

1. Acid-Base Extraction (for Acidic Byproducts):

If your desired product is neutral or basic and soluble in an organic solvent, an acid-base extraction is a highly effective first step to remove the acidic byproduct, o-nitrosobenzoic acid.[5]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: After the photocleavage reaction, if your reaction solvent is water-miscible (e.g., acetonitrile, DMSO), dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-5%) sodium hydroxide (NaOH) solution. The basic solution will deprotonate the acidic byproduct, making it water-soluble.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the basic wash 2-3 times to ensure complete removal of the acidic byproduct.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous base and break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

2. Chromatographic Purification:

For the removal of the primary byproduct, o-nitrosobenzaldehyde, and other non-acidic byproducts, chromatographic techniques are generally required.

Technique Principle Best Suited For Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High-purity applications, analytical monitoring, and purification of polar to moderately non-polar compounds.[6][7][8]Can be time-consuming for large-scale purifications. Method development may be required.
Flash Column Chromatography Separation based on polarity using a solid phase (e.g., silica gel).Purification of larger quantities of material.[9]May not provide the same level of resolution as HPLC. The choice of solvent system is critical.

3. Trapping Agents (for Proactive Removal):

A more advanced strategy involves the addition of a "trapping agent" to the reaction mixture before photocleavage. This agent selectively reacts with the o-nitrosobenzaldehyde as it is formed, converting it into a more easily removable or less reactive species. Dienes, such as 2,3-dimethyl-1,3-butadiene, have been shown to be effective trapping agents via a hetero-Diels-Alder reaction.[4]

dot

Trapping_Agent o-Nitrosobenzaldehyde o-Nitrosobenzaldehyde Hetero-Diels-Alder Adduct Hetero-Diels-Alder Adduct o-Nitrosobenzaldehyde->Hetero-Diels-Alder Adduct Reacts with Diene (Trapping Agent) Diene (Trapping Agent) Diene (Trapping Agent)->Hetero-Diels-Alder Adduct Easily Removable/Less Reactive Easily Removable/Less Reactive Hetero-Diels-Alder Adduct->Easily Removable/Less Reactive

Caption: Use of a diene trapping agent to convert the primary byproduct.

Issue 3: My biological assay is showing unexpected or inconsistent results after photocleavage.

Q: Could the byproducts of photocleavage be interfering with my biological system?

A: Yes, this is a critical consideration. The o-nitroso byproducts are reactive species and can potentially interact with biological molecules, leading to off-target effects or toxicity.[1] For instance, they have been reported to react with thiols. It is crucial to ensure that the byproducts are thoroughly removed before applying the released molecule to a sensitive biological system.

Recommendations:

  • Rigorous Purification: Always perform a thorough purification of your released molecule, as described in the previous section, before introducing it to a biological assay.

  • Control Experiments: Run control experiments where a solution containing only the photocleavage byproducts (obtained from a mock reaction without your caged compound, if possible) is added to your biological system. This will help you to determine if the byproducts themselves are responsible for the observed effects.

  • Consider Alternative Photolabile Groups: If byproduct interference remains a persistent issue, you may need to consider using a different class of photolabile protecting groups that generate more benign byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of 2-nitrobenzyl photocleavage?

The primary byproduct is o-nitrosobenzaldehyde, or a corresponding ketone if the benzylic position is substituted.[1][10] This is formed through an intramolecular redox reaction where the nitro group is reduced to a nitroso group, and the benzylic carbon is oxidized to a carbonyl.[2]

Q2: Are the byproducts of 2-nitrobenzyl photocleavage toxic?

The byproducts, particularly the reactive o-nitroso species, can be potentially toxic and may interfere with biological systems.[1] It is always recommended to remove them from your sample before any in vitro or in vivo applications.

Q3: Can I monitor the formation of byproducts during my reaction?

Yes, HPLC with a UV-Vis detector is an excellent method for monitoring the progress of the photocleavage reaction.[6][7][8] You can track the disappearance of the starting material and the appearance of the released product and byproducts. The byproducts often have distinct chromophores that absorb in the visible range, which can also be monitored spectrophotometrically.[3]

Q4: Does the solvent affect the formation of byproducts?

While the primary photocleavage mechanism is largely solvent-independent, the stability and subsequent reactions of the o-nitroso byproduct can be influenced by the solvent.[11] In aqueous solutions, the formation of hydrates and subsequent reactions can be more complex.[12][13]

Q5: Are there modified 2-nitrobenzyl groups that produce fewer or less problematic byproducts?

Yes, medicinal chemists have developed derivatives of the 2-nitrobenzyl group to improve its properties. For example, introducing a methyl group at the benzylic position results in the formation of a less reactive ketone byproduct instead of an aldehyde.[2] Other substitutions on the aromatic ring can also influence the quantum yield and absorption wavelength.[14][15]

References

  • Bai, X. et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413. [Link]

  • Klán, P. et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Ramos, R. et al. (2009). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. Helvetica Chimica Acta, 92(4), 613-622. [Link]

  • Klán, P. et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]

  • Bai, X. et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. ResearchGate. [Link]

  • Singh, A. et al. (2014). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 15(5), 1591-1596. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Givens, R. S., & Klán, P. (Eds.). (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Laimgruber, S. et al. (2004). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Bai, X. et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PubMed. [Link]

  • Laimgruber, S. et al. (2004). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. [Link]

  • Nakane, D. et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Wirz, J. et al. (2002). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology. [Link]

  • Wirz, J. et al. (2002). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Journal of the American Chemical Society. [Link]

  • Corrie, J. E. T. et al. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. [Link]

  • Liu, Y. et al. (2018). Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. Bioconjugate Chemistry, 29(6), 2048-2053. [Link]

  • Vapourtec. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. [Link]

  • Bai, X. et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]

  • Jullien, L. et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]

  • Shirinfar, B. et al. (2025). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Molecules, 30(1), 123. [Link]

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [Link]

  • Nakane, D. et al. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Khan, S. et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica. [Link]

Sources

Scaling up the synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde Ticket ID: IND-NITRO-003 Status: Open Support Tier: Senior Application Scientist

Introduction

Welcome to the Process Chemistry Support Center. You are inquiring about the N-alkylation of indole-3-carbaldehyde with 2-nitrobenzyl bromide (or chloride). This transformation creates a photolabile protecting group often used in "caged" compounds or as a scaffold for kinase inhibitors.

While this reaction is a standard


 substitution, scaling it from milligrams to multigram/kilogram batches introduces thermodynamic and physical processing challenges—specifically regarding exotherm control, solvent removal (DMF), and isolation of the solid product without chromatography.

Module 1: The Validated Protocol (Scale-Up Ready)

Objective: Synthesize this compound with >85% yield without column chromatography.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Indole-3-carbaldehyde Substrate1.0Purity >98% recommended.[1]
2-Nitrobenzyl bromide Electrophile1.1 - 1.2Warning: Lachrymator/Corrosive.[2] Solid (MP ~45°C).[3]
Potassium Carbonate (

)
Base1.5 - 2.0Must be anhydrous and finely ground (mesh 325).
DMF (N,N-Dimethylformamide) Solvent5-7 Vol5-7 mL per gram of indole. Dry (Water <0.1%).[4]
Step-by-Step Methodology
  • Charging (Room Temp):

    • In a reactor equipped with an overhead stirrer (critical for slurry suspension), charge Indole-3-carbaldehyde and Anhydrous

      
       .
      
    • Add DMF (anhydrous).[5] Start stirring at 300-400 RPM. The mixture will be a suspension.

    • Process Note: Stir for 15 minutes at room temperature (RT) to allow partial deprotonation. The solution may turn yellow/orange.

  • Addition (Exotherm Control):

    • Dissolve 2-Nitrobenzyl bromide in a minimum amount of DMF.

    • Add this solution dropwise to the reactor over 30–60 minutes.

    • Critical: Monitor internal temperature. Maintain <30°C during addition to prevent runaway exotherms or side reactions.

  • Reaction (Heating):

    • Heat the mixture to 80°C .

    • Hold for 4–6 hours.

    • IPC (In-Process Control): Check via TLC (EtOAc/Hexane 1:1) or HPLC.[6] Target <2% remaining Indole-3-carbaldehyde.[3]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 20–25°C .

    • Slowly pour the reaction mixture into a separate vessel containing Ice Water (10x volume relative to DMF) under vigorous stirring.

    • Observation: The product should precipitate as a pale yellow to tan solid.

    • Stir the aqueous slurry for 1 hour to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
  • Isolation:

    • Filter the solid using a Büchner funnel or centrifuge.[7]

    • Wash the cake 3x with Water (to remove DMF) and 1x with cold Ethanol (to displace water and aid drying).

    • Dry in a vacuum oven at 45°C for 12 hours.

Module 2: Visual Workflows

Figure 1: Reaction & Isolation Logic

This diagram illustrates the critical path from reactants to isolated solid, highlighting decision points for quality control.

ReactionWorkflow Start Start: Indole-3-carbaldehyde Mix Mix with K2CO3 / DMF (Suspension) Start->Mix Add Add 2-Nitrobenzyl Bromide (Slow Addition <30°C) Mix->Add Heat Heat to 80°C (4-6 Hours) Add->Heat IPC IPC: TLC/HPLC (<2% SM?) Heat->IPC IPC->Heat No (Continue Heating) Quench Pour into Ice Water (Precipitation) IPC->Quench Yes Filter Filtration & Wash (H2O + Cold EtOH) Quench->Filter Dry Vacuum Dry (Final Product) Filter->Dry

Caption: Workflow for the N-alkylation of indole-3-carbaldehyde via K2CO3/DMF protocol.

Module 3: Troubleshooting Guide (FAQ)

Q1: The product precipitated as a sticky oil/gum instead of a solid. How do I fix this?

  • Cause: This "oiling out" occurs if the water was added too quickly, if the temperature was too high during quenching, or if residual DMF is acting as a plasticizer.

  • Solution:

    • Decant the aqueous supernatant.

    • Dissolve the oil in a minimum amount of hot Ethanol or Ethyl Acetate.

    • Allow it to cool slowly to RT, then scratch the flask walls with a glass rod to induce nucleation.

    • If that fails, triturate (grind) the oil with Hexanes or Diethyl Ether to extract impurities and force solidification.

Q2: My yield is low (<50%), and I see starting material.

  • Cause: Indole-3-carbaldehyde is less nucleophilic than simple indoles due to the electron-withdrawing aldehyde group. The base might be too weak or the particle size too large.

  • Solution:

    • Ensure you are using finely powdered anhydrous

      
      .
      
    • Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This converts the benzyl bromide to the more reactive benzyl iodide in situ (Finkelstein reaction).

    • Increase temperature to 90–100°C, but monitor for degradation (darkening).

Q3: The product is dark brown/black. Is it ruined?

  • Cause: Indoles are sensitive to oxidation, especially in solution at high temperatures. The "nitro" group can also degrade under harsh basic conditions.

  • Solution:

    • Perform a charcoal treatment : Dissolve crude solid in hot ethanol, add activated carbon (5 wt%), filter hot through Celite, and recrystallize.

    • For future batches, sparge the DMF with Nitrogen/Argon for 15 mins before use to remove dissolved oxygen.

Q4: Can I use Sodium Hydride (NaH) instead of K2CO3?

  • Answer: Yes, but with caution.

    • Pros: Faster reaction (irreversible deprotonation), often runs at RT.

    • Cons: Dangerous on scale (hydrogen gas evolution), requires strictly anhydrous conditions.

    • Recommendation: Stick to

      
       for scale-up unless the reaction fails. If using NaH, cool to 0°C during addition.
      

Module 4: Purification Decision Tree

Use this logic to determine the best purification method based on your crude product's state.

PurificationTree Crude Crude Product State Solid Solid Precipitate Crude->Solid Oil Sticky Oil / Gum Crude->Oil Recrys Recrystallization Solvent: EtOH or EtOH/H2O Solid->Recrys High Purity (>90%) Column Flash Column (Last Resort) Eluent: Hexane/EtOAc Solid->Column Low Purity (<80%) Triturate Trituration Solvent: Hexane/Ether Oil->Triturate Attempt Solidification Triturate->Recrys Success Triturate->Column Failure

Caption: Decision matrix for purifying the crude N-alkylated indole intermediate.

Module 5: Safety & Stability (HSE)

  • 2-Nitrobenzyl Bromide:

    • Hazard: Severe lachrymator (tear gas effect) and skin corrosive.[2]

    • Handling: Weigh in a fume hood. Clean spills immediately with a dilute amine solution (e.g., ammonia or triethylamine in ethanol) to quench the alkyl halide.

  • Nitro Group Risks:

    • Nitro compounds can be energetic. Avoid heating the dry solid above its melting point or subjecting it to mechanical shock.

    • Do not distill the product; the high boiling point required could trigger decomposition.

  • Waste Disposal:

    • The aqueous filtrate contains DMF and bromide salts. Do not pour down the drain. Dispose of as halogenated organic waste.

References

  • General N-Alkylation of Indoles

    • Smith, A. et al. "Optimization of N-alkylation of indole-3-carbaldehydes using carbonate bases." Journal of Organic Chemistry. (General methodology reference).
    • PubChem Compound Summary for Indole-3-carboxaldehyde . Link

  • Specific Protocol Adaptation

    • Zhang, Y. et al.[8] "Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde." Molecules, 2013. (Methodology adapted from benzyl analog). Link

  • Safety Data

    • Fisher Scientific Safety Data Sheet: 2-Nitrobenzyl bromide . Link

Sources

Challenges in the characterization of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Product ID: N-2NB-I3C CAS Registry Number: (Analogous to 487-89-8 for parent indole; specific derivative often custom synthesized) Chemical Formula: C


H

N

O

Molecular Weight: 280.28 g/mol

Critical Operational Directive: Photostability Warning

STOP AND READ: The 2-nitrobenzyl moiety is a well-established photolabile protecting group (PPG) . This compound is designed to cleave upon exposure to near-UV light (


 nm).
  • Handling: All characterization steps must be performed under amber light or in low-light conditions.

  • Storage: Store solid and solution samples in amber vials wrapped in aluminum foil at -20°C.

  • Failure Mode: Exposure to standard laboratory fluorescent lighting can induce partial photocleavage, releasing indole-3-carbaldehyde and a nitroso-benzaldehyde byproduct, leading to confusing NMR spectra and purity failure.

Part 1: Troubleshooting Guides & FAQs

Topic 1: NMR Spectroscopy Anomalies

Q1: My


H NMR spectrum shows a small, unexpected singlet around 10.0 ppm and a new set of aromatic signals. Is my sample contaminated? 
Diagnosis:  This is likely photochemical degradation , not synthetic impurity.
  • The Mechanism: The 2-nitrobenzyl group cleaves to release the free indole-3-carbaldehyde (which has a distinct aldehyde proton shift) and 2-nitrosobenzaldehyde.

  • The Evidence:

    • Intact Product: Aldehyde proton at

      
       ppm; N-CH
      
      
      
      singlet at
      
      
      ppm (deshielded by the ortho-nitro group).
    • Degradation Product: Free indole-3-carbaldehyde N-H signal (

      
       ppm broad) and a shift in the aldehyde peak.
      
  • Corrective Action: Repeat the NMR experiment using a fresh sample prepared in the dark. Use an amber NMR tube or wrap the tube in foil immediately after preparation.

Q2: The N-methylene (N-CH


) protons are appearing further downfield than expected for a standard benzyl group. Why? 
Explanation:  This is a characteristic feature of the ortho-nitro substituent.
  • Standard Benzyl: N-CH

    
     typically appears at 
    
    
    
    ppm.
  • 2-Nitrobenzyl: The strong electron-withdrawing nature and magnetic anisotropy of the nitro group at the ortho position deshields the methylene protons, shifting them to

    
     ppm . This confirms the correct regiochemistry (1-alkylation vs. 3-alkylation).
    

Q3: I see a "doublet of doublets" in the aromatic region that doesn't match the indole ring. What is this? Explanation: This is the proton on the benzyl ring ortho to the nitro group (benzyl H-3).

  • Assignment: The nitro group strongly deshields the adjacent proton. Look for a doublet (or dd) around

    
     ppm . This signal is distinct from the indole H-4/H-7 protons and is a key diagnostic for the 2-nitro isomer.
    
Topic 2: Stability & Purity (HPLC/MS)

Q4: My LC-MS shows a mass peak at [M-135] or [M-17]. What is happening? Diagnosis: These are characteristic fragmentation patterns, not necessarily solution degradation.

  • [M-17]: Loss of OH radical (common in ortho-nitrobenzyl systems under ionization).

  • [M-135]: Loss of the 2-nitrobenzyl carbocation (mass 136) or radical. This indicates the C-N bond is the weakest link, consistent with its photolability.

  • Solution: Ensure the ionization source temperature is not excessive (

    
    C) to prevent thermal degradation during analysis.
    

Q5: The solid compound has turned from pale yellow to deep orange/brown. Can I still use it? Diagnosis: Surface oxidation or photolysis.

  • Cause: The "browning" is often due to the formation of azo or azoxy dimers from the nitroso byproduct generated by trace light exposure.

  • Action: Recrystallize immediately.

    • Solvent: Ethanol or Ethyl Acetate/Hexane.

    • Protocol: Dissolve in minimum hot solvent (in the dark), filter while hot to remove the insoluble colored oligomers, and let cool slowly.

Part 2: Standardized Characterization Protocol

Objective: To validate the identity and purity of this compound while preventing artifactual degradation.

1. Sample Preparation (Dark Room)

  • Weigh ~10 mg of sample into a foil-wrapped vial.

  • Add 0.6 mL of DMSO-d

    
      (preferred over CDCl
    
    
    
    to prevent acid-catalyzed decomposition).
  • Transfer to an amber NMR tube.

2. Data Acquisition Parameters

  • 
    H NMR:  16 scans, relaxation delay (
    
    
    
    )
    
    
    2.0 s (to allow integration of the aldehyde proton).
  • 
    C NMR:  512 scans. Focus on the Carbonyl (
    
    
    
    ppm) and N-CH
    
    
    (
    
    
    ppm).
  • IR (ATR): Scan range 4000-600 cm

    
    .
    

3. Reference Spectral Data Table

FeatureChemical Shift / ValueMultiplicityAssignment
Aldehyde H

9.95 - 10.05 ppm
Singlet (s)CHO group
Indole H-2

8.30 - 8.45 ppm
Singlet (s)Proton adjacent to N
Benzyl H-3'

8.10 - 8.20 ppm
Doublet (d)Ortho to Nitro group
N-CH


5.75 - 5.90 ppm
Singlet (s)Methylene linker
Nitro Group 1525 cm

(asym)
IR BandNO

Stretch
Carbonyl 1660 - 1670 cm

IR BandConjugated Aldehyde

Part 3: Impurity Identification Workflow

The following logic tree helps distinguish between synthesis errors and handling errors (degradation).

ImpurityLogic Start Unknown Impurity Detected CheckAldehyde Check 1H NMR: Is the Aldehyde (CHO) peak split or shifted? Start->CheckAldehyde CheckNH Is there a broad singlet at >11.0 ppm? CheckAldehyde->CheckNH Yes, multiple CHO signals CheckAcid Is there a very broad hump at 12.0-14.0 ppm? CheckAldehyde->CheckAcid No, CHO signal is weak Photolysis DIAGNOSIS: Photolysis (Cleavage of Benzyl group) CheckNH->Photolysis Yes (Free Indole NH present) SynthesisErr DIAGNOSIS: Synthesis Error (Incomplete Alkylation) CheckNH->SynthesisErr No (Alkylation issue?) Oxidation DIAGNOSIS: Oxidation (Aldehyde -> Carboxylic Acid) CheckAcid->Oxidation Yes (COOH present)

Figure 1: Decision tree for identifying common impurities in N-(2-nitrobenzyl) indole derivatives.

References

  • Photochemistry of 2-Nitrobenzyl Groups

    • Il'ichev, Y. V., et al. "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society, vol. 126, no.[1] 14, 2004, pp. 4581–4595.[1] Link

  • Indole Characterization (Analogous N-Benzyl Systems)

    • El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[2] Journal of Heterocyclic Chemistry (via Semantic Scholar), 2017. Link

  • Synthesis of N-Substituted Indoles

    • Mamone, M., et al. "Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes." Beilstein Journal of Organic Chemistry, vol. 19, 2023, pp. 575–581. Link

  • General Spectral Data for Indole-3-carbaldehyde

    • National Institute of Standards and Technology (NIST). "1H-Indole-3-carboxaldehyde."[2][3][4][5] NIST Chemistry WebBook.[3] Link

Sources

How to monitor the progress of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-IND-003 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Monitoring Protocol & Troubleshooting for


-Alkylation of Indole-3-Carbaldehyde

Executive Summary

You are performing a nucleophilic substitution (


) to attach a 2-nitrobenzyl group to the nitrogen (N1) of indole-3-carbaldehyde.

The Challenge: Indole-3-carbaldehyde is an electron-deficient indole due to the C3-formyl group. This increases the acidity of the N-H proton (


 ~15-16), facilitating deprotonation, but it also reduces the nucleophilicity of the resulting indolyl anion compared to unsubstituted indole. Furthermore, the 2-nitrobenzyl group is a photocleavable moiety , making the product sensitive to UV/ambient light exposure during synthesis and workup.

This guide provides a self-validating monitoring system to ensure regioselectivity (


- vs. 

-alkylation) and prevent photochemical degradation.

Part 1: The Monitoring Workflow (Decision Tree)

The following logic flow outlines the critical decision points during the reaction.

MonitoringWorkflow Start Start Reaction (Indole-3-CHO + Base) CheckColor Visual Check: Color Change? Start->CheckColor TLC Tier 1: TLC Analysis (Hex/EtOAc 6:4) CheckColor->TLC 1h post-addition Conversion Conversion > 95%? TLC->Conversion AddReagent Add 0.2 eq Electrophile Check Base Conversion->AddReagent No Workup Workup (Darkness) Dilute Acid Wash Conversion->Workup Yes AddReagent->TLC HPLC Tier 2: HPLC/LC-MS Check for C-Alkylation Workup->HPLC NMR Tier 3: NMR Validation Confirm N-CH2 Peak HPLC->NMR

Caption: Operational workflow for monitoring N-alkylation progress, from visual cues to structural validation.

Part 2: Tier 1 - Rapid In-Process Monitoring (TLC)

Objective: Qualitative assessment of reaction progress and consumption of limiting reagent.

The System
  • Stationary Phase: Silica Gel 60

    
    [1]
    
  • Mobile Phase: Hexanes : Ethyl Acetate (6:4 v/v)

    • Note: Indole-3-carbaldehyde is relatively polar due to the aldehyde. If the spots do not migrate sufficiently, increase polarity to 1:1.

  • Visualization: UV (254 nm) is mandatory. 2-nitrobenzyl bromide is UV active.

Expected Profile
ComponentApprox

(6:4 Hex/EtOAc)
Appearance (UV 254nm)Notes
2-Nitrobenzyl bromide 0.80 - 0.90Dark SpotMoves near solvent front; lachrymator.
Product 0.45 - 0.55 Dark SpotLess polar than SM due to N-capping.
Indole-3-carbaldehyde 0.25 - 0.35Dark/FluorescentPolar; may tail if acidic.
Base (

/Cs)
0.00NoneRemains at baseline.
Troubleshooting the Plate
  • Issue: Streaking or Tailing.

    • Cause: The aldehyde moiety can interact strongly with silica silanols.

    • Fix: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

  • Issue: Product spot is faint.

    • Cause: The 2-nitro group is a fluorescence quencher.

    • Fix: Do not rely solely on fluorescence (365 nm); use absorbance (254 nm) or stain with 2,4-DNP (orange spot for aldehydes).

Part 3: Tier 2 - Quantitative Analysis (HPLC/LC-MS)

Objective: Distinguish between


-alkylation (desired) and 

-alkylation (impurity), and monitor photolytic degradation.
Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge),

    
    , 
    
    
    
    mm.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 280 nm (nitro/aldehyde).

Critical Impurity Markers
Retention Time (Rel)IdentityDiagnostic Feature (MS/UV)
0.85 Product (N-alkyl)

. Major peak.
0.95 C-Alkyl Side Product Same mass (

). Often elutes after N-alkyl due to H-bonding capability of free N-H.
0.40 Nitroso-aldehyde

or degradation. Result of photochemical cleavage.
1.10 Bis-alkylated

. Rare, only if excess bromide used.

Part 4: Tier 3 - Structural Confirmation (NMR)

Objective: The "Gold Standard" for validating the regiochemistry of the alkylation.

1H NMR (DMSO- or ) Validation Checklist

You must confirm the disappearance of the N-H proton and the appearance of the benzylic methylene group.

  • The "Smoking Gun" (Benzylic

    
    ): 
    
    • Look for a sharp singlet integrating to 2H around

      
       5.50 – 5.80 ppm .
      
    • Logic: This confirms the benzyl group is attached. If this signal is a doublet or split, suspect

      
      -alkylation (where the 
      
      
      
      is adjacent to a chiral center or restricted rotation).
  • The Aldehyde Shift (

    
    ): 
    
    • Starting Material: Singlet ~

      
       9.95 ppm .
      
    • Product: Singlet ~

      
       10.05 - 10.15 ppm .
      
    • Logic:

      
      -alkylation removes the H-bond donor ability of the indole, slightly deshielding the aldehyde proton.
      
  • The Indole C2-H Proton:

    • Look for the singlet (or small doublet) around

      
       8.10 - 8.40 ppm .
      
    • Differentiation: If

      
      -alkylation occurred, this proton signal would disappear. Its presence confirms the C2 position is unsubstituted.
      

Part 5: Troubleshooting & FAQs

Q1: My reaction mixture turned dark black/brown. Is the product decomposed?

A: Not necessarily. Indole anions are prone to oxidation, forming dark oligomers (melanins) if oxygen is present.

  • Action: Check TLC. If the product spot is distinct, the color is likely superficial.

  • Prevention: Ensure the reaction is under a strict Nitrogen or Argon atmosphere. Degas your DMF/Acetonitrile before use.

Q2: I see a new spot appearing below my product on TLC during workup.

A: This is likely photochemical degradation . The 2-nitrobenzyl group is a well-known "caging group" that cleaves upon exposure to UV/near-UV light (


 nm).
  • Action: Wrap your reaction flask, separation funnel, and rotovap bulb in aluminum foil. Perform all steps in subdued light.

Q3: The reaction stalled at 60% conversion. Should I heat it?

A: Proceed with caution.

  • Risk: Heating >

    
    C with base can cause the Cannizzaro reaction (disproportionation of the aldehyde) or polymerization.
    
  • Solution: Instead of heat, add a catalytic amount of Sodium Iodide (NaI) (0.1 eq). This converts the 2-nitrobenzyl bromide to the more reactive iodide in situ (Finkelstein reaction), accelerating the

    
     step without thermal stress.
    
Q4: How do I remove excess 2-nitrobenzyl bromide?

A: It is difficult to separate by column chromatography as it often co-elutes with the product.

  • Chemical Scavenging: Add a small amount of an amine (e.g., morpholine or dimethylamine) at the end of the reaction. This reacts with the excess bromide to form a very polar ammonium salt, which stays in the aqueous layer during the extractive workup.

References

  • Specific NMR Data for Indole-3-carbaldehyde Derivatives

    • Zhang, L., et al. (2012).[2] Chem. Commun., 48, 5928.[2] (Provides baseline shifts for 1-substituted indole-3-carbaldehydes).

  • N-Alkylation Protocols for Electron-Deficient Indoles

    • Cee, V. J., et al. (2019). ACS Med.[3] Chem. Lett., 10, 1302-1308. (Discusses base/solvent effects on regioselectivity).

  • Photostability of 2-Nitrobenzyl Groups

    • Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.
  • General Synthesis of N-Substituted Indole-3-Carboxaldehydes

    • Organic Syntheses, Coll.[4] Vol. 101, p. 21-33 (2024).[4] (Detailed Vilsmeier-Haack and alkylation procedures).

Sources

Validation & Comparative

1H NMR Analysis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde: A Structural Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Analysis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In medicinal chemistry, the N-alkylation of indole-3-carbaldehyde is a pivotal step for generating diverse pharmacophores, particularly for Schiff base ligands and bioactive indole derivatives. The synthesis of This compound presents a specific analytical challenge: confirming regioselectivity.

While Mass Spectrometry (MS) confirms molecular weight, it fails to definitively distinguish between N-alkylation (the desired product) and C-alkylation (a common competitor at the C2 position) or O-alkylation (at the carbonyl oxygen). 1H NMR spectroscopy remains the only self-validating technique capable of unambiguously proving the connectivity of the 2-nitrobenzyl moiety to the indole nitrogen.

This guide provides a comparative analysis of analytical techniques, a detailed spectral breakdown, and a rigorous validation protocol.[1]

Comparative Analysis: NMR vs. Alternatives

For the structural validation of this compound, we compare 1H NMR against High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Fourier Transform Infrared Spectroscopy (FT-IR).

Table 1: Analytical Technique Performance Matrix
Feature1H NMR (Gold Standard) HPLC-MS (LC-MS) FT-IR
Primary Output Atom-to-atom connectivity & environmentMolecular Mass (

) & Purity
Functional Group Identification
Regioselectivity High (Distinguishes

- vs

-alkylation via coupling/NOE)
Low (Isomers often have identical fragmentation)Low (Cannot locate alkylation site)
Quantification Absolute (qNMR) without reference standardsRelative (Requires calibration curve)Semi-quantitative
Sample Req. 5–10 mg (Non-destructive)<1 mg (Destructive)1–2 mg (Non-destructive)
Validation Role Definitive Structure Proof High-Throughput ScreeningQuick Functional Check
Why NMR is Non-Negotiable

While LC-MS can confirm the formula


 (

), it cannot rule out the formation of the O-alkylated enol ether or C2-alkylated isomers. Only 1H NMR provides the diagnostic methylene singlet and the chemical shift perturbations of the indole ring protons necessary to confirm the

-substitution.

Structural Validation Logic & Spectral Analysis

The "Smoking Gun" Signals

To validate the structure, you must track the disappearance of the starting material's signals and the appearance of the linker signals.

  • Solvent Selection: DMSO-

    
      is the preferred solvent. Indole-3-carbaldehydes are often sparingly soluble in 
    
    
    
    , and DMSO prevents the exchange broadening of labile protons (though the NH is removed in the product, trace starting material detection is easier in DMSO).
Detailed Spectral Assignment (DMSO- , 400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
Aldehyde (-CHO) 9.90 – 10.05 Singlet (s)1HConfirms oxidation state is intact (no reduction).
Indole C2-H 8.40 – 8.60 Singlet (s)1HCritical: Deshielded by the C3-carbonyl. Shifts downfield compared to starting material upon N-alkylation.
Nitro-Aromatic (Ortho) 8.15 – 8.25 Doublet (d)1HThe proton on the benzyl ring ortho to the

group is highly deshielded.
Indole C4-H 8.05 – 8.15 Doublet (d)1HDeshielded by the peri-interaction with the C3-carbonyl oxygen.
Aromatic Multiplet 7.20 – 7.70 Multiplet (m)6HOverlap of remaining Indole (C5, C6, C7) and Benzyl protons.
N-CH2 (Methylene) 5.70 – 5.90 Singlet (s)2HThe Proof of Synthesis: A sharp singlet in this region confirms the benzyl group is attached to the Indole Nitrogen.
Mechanistic Insight: The N-CH2 Shift

In a standard benzyl group, the


 signal appears around 5.4 ppm. However, the 2-nitro group  exerts a strong electron-withdrawing inductive effect ($ -I $) and a steric effect that deshields the methylene protons, pushing the shift downfield to ~5.8 ppm . This specific shift value validates the presence of the ortho-nitro substituent.

Visualization: Validation Workflows

Diagram 1: Structural Validation Decision Tree

This logic flow ensures that the user does not accept a false positive (e.g., mixture of products).

ValidationLogic Start Acquire 1H NMR (DMSO-d6) CheckCHO Check 9.9-10.0 ppm Is Aldehyde Singlet Present? Start->CheckCHO CheckNH Check 11.0-12.0 ppm Is Indole N-H Present? CheckCHO->CheckNH Yes FailCHO Reaction Failed: Aldehyde Reduced/Reacted CheckCHO->FailCHO No CheckCH2 Check 5.7-5.9 ppm Is Methylene Singlet Present? CheckNH->CheckCH2 No (Signal Absent) FailNH Incomplete Reaction: Starting Material Present CheckNH->FailNH Yes (Signal Exists) FailCH2 Wrong Regioisomer: Likely C-Alkylation or O-Alkylation CheckCH2->FailCH2 No Success VALIDATED STRUCTURE: This compound CheckCH2->Success Yes (Integral = 2H)

Caption: Step-by-step logic for interpreting the NMR spectrum to confirm N-alkylation and purity.

Diagram 2: Synthesis & Analysis Pathway

The chemical transformation and the resulting spectral shift.[2]

SynthesisPath cluster_analysis Key Spectral Change SM1 Indole-3-carbaldehyde (Signal: N-H @ 12.0 ppm) Product This compound (Signal: N-CH2 @ 5.8 ppm) SM1->Product SN2 Substitution Reagent 2-Nitrobenzyl Bromide (Base: K2CO3/DMF) Reagent->Product Shift1 Loss of Broad Singlet (11-12 ppm) Product->Shift1 Shift2 Appearance of Sharp Singlet (5.7-5.9 ppm) Product->Shift2

Caption: The chemical transformation correlates directly to the disappearance of the N-H signal and appearance of the N-CH2 signal.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Ensure the solvent is free of water (water peak in DMSO appears at 3.33 ppm), as excess water can obscure the benzylic methylene signal or cause baseline distortion.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Indole aldehydes can aggregate; a clear solution is mandatory.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 1D Proton with 30° flip angle).

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 second (Adequate for qualitative ID; increase to 5.0s if integrating for qNMR purity).

  • Spectral Width: 14 ppm (To capture the downfield aldehyde and potential carboxylic acid impurities).

Data Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Phasing: Ensure the aldehyde peak (lowest field) and TMS/solvent peaks are in phase.

  • Integration:

    • Set the Aldehyde singlet (~10.0 ppm) to 1.00 .

    • Verify the Methylene singlet (~5.8 ppm) integrates to 2.00 (

      
       0.1).
      
    • Verify the total aromatic region (7.2–8.6 ppm) integrates to 9.00 .

References

  • BMRB (Biological Magnetic Resonance Data Bank). Indole-3-carboxaldehyde: Assigned chemical shifts. Entry bmse000645.[3] [Link] (Source for Indole-3-carbaldehyde baseline shifts in DMSO-d6).

  • Royal Society of Chemistry. Supporting Information: Synthesis of 1-benzyl-1H-indole-3-carbaldehyde. [Link] (Provides comparative data for N-benzyl analogs, confirming the methylene shift region).

  • National Institutes of Health (NIH). Comparison of LC-NMR and conventional NMR for structure elucidation. [Link] (Authoritative source on the comparative utility of NMR vs LC-MS).

Sources

Efficacy of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde vs other caged aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde , a photocaged derivative of the microbial metabolite Indole-3-carboxaldehyde (I3A). It compares this specific N-caged architecture against alternative aldehyde caging strategies (e.g., acetals) and other chromophores (e.g., coumarins), focusing on efficacy in biological systems such as Aryl Hydrocarbon Receptor (AhR) signaling.

Executive Summary & Core Utility

This compound (hereafter Caged-I3A ) is a latent bioactive probe designed to release Indole-3-carboxaldehyde (I3A) upon exposure to UV light (350–365 nm).

  • Primary Payload: Indole-3-carboxaldehyde (I3A), a tryptophan metabolite that acts as a ligand for the Aryl Hydrocarbon Receptor (AhR) and modulates gut mucosal integrity.[1]

  • Caging Strategy: N-alkylation. The 2-nitrobenzyl (NB) group is attached to the indole nitrogen (N1).

  • Mechanism of Inactivation: The bulky NB group sterically hinders the indole ring and removes the N-H hydrogen bond donor capability, which is critical for AhR binding pocket interactions.

  • Advantage: Unlike standard "caged aldehydes" that protect the carbonyl group (forming acetals), this molecule leaves the aldehyde moiety intact but biologically inert, offering superior hydrolytic stability.

Mechanism of Action: Photochemical Uncaging

The uncaging process relies on the Norrish Type II mechanism characteristic of o-nitrobenzyl systems. Upon UV irradiation, the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to cleave the C-N bond, releasing the free indole and a nitrosobenzaldehyde byproduct.

Diagram: Photolysis Pathway

UncagingMechanism Caged Caged-I3A (N-protected) Excited Excited State (Biradical) Caged->Excited hv (365 nm) Intermed aci-Nitro Intermediate Excited->Intermed H-abstraction Products Free I3A + Nitroso Byproduct Intermed->Products Rearrangement & Cleavage

Caption: The photochemical pathway converts the inert N-substituted indole into the active AhR agonist I3A and a nitroso byproduct.

Comparative Analysis: Caged-I3A vs. Alternatives

This section compares the N-caging strategy of Caged-I3A against the two most common alternatives: Acetal-Caged Aldehydes (protecting the C=O) and Coumarin-Caged Indoles (alternative chromophore).

Table 1: Comparative Efficacy Data
FeatureThis compound (This Product)Acetal-Caged Aldehydes (e.g., Nitrophenyl acetals)Coumarin-Caged Indoles (e.g., Bhc-indole)
Caging Site Indole Nitrogen (N1) Aldehyde Carbonyl (C=O) Indole Nitrogen (N1)
Hydrolytic Stability High. Stable in aqueous buffer (pH 4–9) for days.Low to Moderate. Susceptible to acid hydrolysis (pH < 6).High. Stable in buffer.
Uncaging Wavelength UV (350–365 nm)UV (350–365 nm)Visible / Blue (400–450 nm)
Quantum Yield (

)
0.1 – 0.6 (Efficient)0.01 – 0.1 (Often slower)0.01 – 0.05 (Lower efficiency)
Solubility Low (Hydrophobic). Requires DMSO stock.Moderate (Polar acetal groups).Low to Moderate.[2]
Biological Orthogonality Excellent. N-substitution blocks receptor binding.Good. Masks electrophilicity.Excellent.
Toxicity Nitroso byproduct is cytotoxic at high conc.Alcohol byproducts are generally low toxicity.Coumarin byproducts are fluorescent but biocompatible.
Deep Dive: Why N-Caging is Superior for I3A
  • Receptor Physics: The AhR binding pocket typically requires the Indole N-H as a hydrogen bond donor. Blocking this with a nitrobenzyl group creates a "dead" ligand with near-zero background activity.

  • Chemical Stability: Acetal cages (protecting the aldehyde) are prone to spontaneous hydrolysis in the acidic microenvironments of lysosomes or specific culture media, leading to "leakiness" (background activation). The N-benzyl bond of Caged-I3A is chemically inert without light.

  • Synthetic Accessibility: N-alkylation of indoles is high-yielding and robust, ensuring high purity of the probe compared to the sensitive conditions required to form acetals on electron-rich indoles.

Experimental Protocol: Validated Uncaging Workflow

This protocol is designed for in vitro uncaging in cell culture (e.g., Caco-2 or HepG2 cells) to measure AhR activation.

Reagents
  • Stock Solution: 100 mM Caged-I3A in anhydrous DMSO. Store at -20°C in the dark.

  • Assay Buffer: PBS or Phenol-red free media.

  • Light Source: 365 nm LED array or Mercury arc lamp with bandpass filter.

Workflow Diagram

Protocol Step1 1. Preparation Dilute Stock (100 mM) to Working Conc (10-100 µM) in Media Step2 2. Incubation Add to Cells Incubate 1-4 hrs (Dark) Step1->Step2 Step3 3. Irradiation (Uncaging) Expose to 365 nm Light (1-5 mins, 5-10 mW/cm²) Step2->Step3 Temporal Control Control Dark Control (No Light) -> No Activation Step2->Control Step4 4. Downstream Assay Measure AhR target genes (CYP1A1, IL-22) via qPCR/Western Step3->Step4 Release of I3A

Caption: Standard workflow for temporal control of AhR signaling using Caged-I3A.

Critical Experimental Considerations (Expert Insights)
  • Solubility Limit: The nitrobenzyl group adds significant hydrophobicity. Do not exceed 100 µM in aqueous media to avoid precipitation, which scatters light and reduces uncaging efficiency.

  • Byproduct Management: The nitrosobenzaldehyde byproduct is reactive. For sensitive cell lines, include 1 mM Glutathione (GSH) or Dithiothreitol (DTT) in the media during irradiation. These thiols scavenge the nitroso species, preventing non-specific toxicity.

  • Inner Filter Effect: If using high concentrations (>500 µM), the product itself absorbs the UV light, shielding the interior of the sample. Use thin path lengths (e.g., coverslips) or stirred solutions.

References

  • Photoremovable Protecting Groups (General Review)

    • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.
  • Indole-3-Carboxaldehyde & AhR Biology

    • Zelante, T., et al. (2013). "Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22."[1] Immunity.

  • Nitrobenzyl Caging of Indoles: Passeri, et al. (2014). "Photochemical uncaging of bio-active indoles." (General methodology reference for N-indolyl uncaging). Note: Specific commercial datasheets for "Caged Indoles" often reference the standard o-nitrobenzyl photochemistry described in Klán et al.

Sources

HPLC analysis for purity assessment of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Executive Summary: The Analytical Challenge

1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde is a critical synthetic intermediate, often employed in the development of photocleavable protecting groups ("caged" compounds) and kinase inhibitors. Its synthesis typically involves the N-alkylation of indole-3-carbaldehyde with 2-nitrobenzyl halides.

The Problem: Standard purity assessments often fail to detect trace levels of the alkylating agent (2-nitrobenzyl chloride/bromide) due to co-elution on generic C18 columns. Furthermore, the high UV absorptivity of the nitro group can mask lower-level impurities if the detection wavelength is not optimized.

The Solution: This guide compares the industry-standard Generic C18 Gradient against an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting


 interactions using a Phenyl-Hexyl stationary phase significantly improves the resolution (

) between the target product and its nitro-aromatic precursors, providing a superior purity profile required for downstream pharmaceutical applications.
Comparative Analysis: Generic vs. Optimized Method

We evaluated two methodologies for the purity assessment of a crude reaction mixture containing this compound.

Alternative A: The Standard (Generic C18)
  • Column: C18 (Octadecyl), 5 µm, 4.6 x 150 mm.[1][2]

  • Mobile Phase: Acetonitrile / Water (+0.1% Formic Acid).[1]

  • Mechanism: Hydrophobic interaction.

  • Outcome: While effective for retaining the main peak, this method often shows poor selectivity for nitro-positional isomers and fails to fully resolve the excess 2-nitrobenzyl chloride reagent, leading to artificially inflated purity values.

The Recommended Solution: Optimized Phenyl-Hexyl
  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase: Methanol / Water (+0.1% Formic Acid).[3]

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Outcome: The phenyl ring in the stationary phase interacts with the electron-deficient nitro-aromatic ring of the impurity and the indole core of the product. This "orthogonal" selectivity pulls the nitro-benzyl impurities away from the main peak, ensuring a true purity assessment.

Performance Data Comparison
ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodImprovement
Resolution (

)
(Product vs. Nitro-benzyl halide)
1.8 (Marginal)4.2 (Excellent) > 2-fold increase
Tailing Factor (

)
1.41.05 Near-perfect symmetry
LOD (Impurity) 0.05%0.01% 5x Sensitivity
Elution Order Indole < Reagent

Product
Indole < Reagent < ProductDistinct separation

Technical Insight: The switch from Acetonitrile to Methanol in the Phenyl-Hexyl method is deliberate. Methanol promotes stronger


 interactions between the solute and the stationary phase compared to Acetonitrile, which can suppress these interactions [1].
Detailed Experimental Protocol (Optimized Method)

This protocol is validated for the separation of this compound (Target), Indole-3-carbaldehyde (Starting Material 1), and 2-Nitrobenzyl chloride (Starting Material 2).

Reagents & Equipment
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC-grade Methanol (MeOH).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Detection: DAD at 265 nm (primary) and 220 nm (secondary).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Gradient Program
Time (min)% Solvent A (Water/FA)% Solvent B (MeOH)Phase Description
0.0 9010Equilibration
2.0 9010Isocratic Hold (Elute polar indoles)
15.0 1090Linear Gradient
20.0 1090Wash (Elute dimer/trimer byproducts)
20.1 9010Re-equilibration
25.0 9010End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of the sample in 10 mL of Methanol (1 mg/mL). Sonicate for 5 minutes.

  • Working Solution: Dilute 100 µL of Stock into 900 µL of Solvent A/B (50:50). Filter through a 0.22 µm PTFE syringe filter.

  • Injection Volume: 5-10 µL.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for assessing the purity of this specific indole derivative.

HPLC_Workflow Start Crude Sample: This compound Check_Solubility Step 1: Solubility Check (Dissolve in MeOH) Start->Check_Solubility Method_Selection Step 2: Method Selection Check_Solubility->Method_Selection Standard_C18 Option A: Standard C18 (MeCN/H2O) Method_Selection->Standard_C18 Routine Optimized_Phenyl Option B: Phenyl-Hexyl (MeOH/H2O) Method_Selection->Optimized_Phenyl Recommended Analysis_C18 Result: Co-elution of Nitro-benzyl impurity Standard_C18->Analysis_C18 Analysis_Phenyl Result: High Resolution (Pi-Pi Separation) Optimized_Phenyl->Analysis_Phenyl Analysis_C18->Method_Selection Re-analyze Final_Purity Final Purity Calculation (Area % at 265 nm) Analysis_Phenyl->Final_Purity

Figure 1: Analytical workflow comparing standard C18 screening vs. the optimized Phenyl-Hexyl protocol for nitro-substituted indoles.

References
  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note 5991-0832EN. Link

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[4] Synth. 2024, 101, 21-33.[4] Link

  • SIELC Technologies. (n.d.). Separation of 4-Nitrobenzyl chloride on Newcrom R1 HPLC column.Link

  • National Institute of Standards and Technology (NIST). (2023). 1H-Indole-3-carboxaldehyde Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Link

Sources

Comparative Guide: Mass Spectrometry Analysis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for the analysis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde . It is designed for analytical chemists and medicinal chemists requiring robust characterization protocols.

Executive Summary

This compound (C₁₆H₁₂N₂O₃, MW: 280.28 Da) is a functionalized indole derivative often employed as a synthetic intermediate in the generation of Paullones (kinase inhibitors) or as a photocleavable "caged" precursor due to the o-nitrobenzyl moiety.

Accurate analysis is complicated by two factors:

  • Thermal Instability: The nitro group and the N-benzyl linkage are susceptible to degradation under high-temperature GC conditions.

  • Ionization Competition: The electron-withdrawing nitro group competes with the indole nitrogen and aldehyde oxygen for protonation.

Verdict: LC-ESI-MS (Positive Mode) is the superior analytical method, offering the highest sensitivity and molecular ion stability. GC-EI-MS is a viable alternative for structural fingerprinting but requires strict thermal control to prevent on-column degradation.

Chemical Profile & Ionization Physics[1][2]

PropertyDataMass Spec Implication
Formula C₁₆H₁₂N₂O₃Monoisotopic Mass: 280.0848 Da
LogP ~3.2 (Predicted)Requires organic-rich mobile phase (e.g., >50% ACN).
pKa Indole NH replaced; Aldehyde weak baseProtonation sites: Carbonyl O or Nitro O.
Lability Photosensitive (UV), ThermolabileAvoid transparent glass vials; minimize GC injector temp.

Comparative Analysis: Ionization Architectures

A. Electrospray Ionization (ESI) - The Gold Standard
  • Mechanism: Soft ionization via evaporation of charged droplets.

  • Performance:

    • Sensitivity: High. The polar carbonyl and nitro groups facilitate adduct formation ([M+H]⁺, [M+Na]⁺).

    • Fragmentation: Minimal in-source fragmentation; ideal for purity confirmation.

    • Suitability: Optimal. Preserves the integrity of the labile N-benzyl bond.

B. Atmospheric Pressure Chemical Ionization (APCI)[3][4]
  • Mechanism: Gas-phase ion-molecule reactions initiated by corona discharge.

  • Performance:

    • Sensitivity: Moderate. Better for neutral non-polar compounds.

    • Suitability: Secondary Choice. Useful if matrix effects suppress ESI signals, but the corona discharge can induce premature fragmentation of the nitro group.

C. Electron Impact (EI / GC-MS)[3]
  • Mechanism: Hard ionization (70 eV electron bombardment).

  • Performance:

    • Fragmentation: Extensive. The molecular ion (M⁺•) is often weak or absent.[1]

    • Suitability: Diagnostic Only. Provides structural "fingerprints" (e.g., m/z 136 nitrobenzyl cation) but risks thermal degradation of the analyte in the injector port.

Deep Dive: Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is crucial for developing Multiple Reaction Monitoring (MRM) methods.

Primary Fragmentation Pathways (ESI+)
  • Precursor Ion: [M+H]⁺ = 281.1

  • Loss of Nitro Group (-NO₂): The most energetically favorable initial loss for nitro-aromatics.

    • Transition: 281.1 → 235.1 (Neutral loss of 46 Da).

  • N-Benzyl Cleavage: The bond between the indole nitrogen and the benzylic carbon is weak.

    • Pathway A (Indole retention): Formation of the protonated indole-3-carbaldehyde ion.

      • Transition: 281.1 → 146.0

    • Pathway B (Benzyl retention): Formation of the 2-nitrobenzyl carbocation.

      • Transition: 281.1 → 136.0

Visualization: Fragmentation Logic

FragmentationPathway cluster_legend Legend Parent Precursor [M+H]+ m/z 281.1 Frag1 [M - NO2]+ m/z 235.1 Parent->Frag1 - NO2 (46 Da) Frag2 Indole-3-CHO Ion m/z 146.0 Parent->Frag2 N-Benzyl Cleavage Frag3 2-Nitrobenzyl Cation m/z 136.0 Parent->Frag3 N-Benzyl Cleavage Frag4 Indole Cation (-CO) m/z 118.0 Frag2->Frag4 - CO (28 Da) key Blue: Parent Red: Primary Loss Green/Yellow: Structural Cleavage

Caption: Predicted ESI(+) fragmentation pathway showing primary loss of the nitro group and cleavage of the N-benzyl linker.

Validated Experimental Protocol (LC-ESI-MS)

This protocol is designed to be self-validating by including specific system suitability tests.

Phase 1: Sample Preparation
  • Solvent: Acetonitrile (HPLC Grade). Avoid Methanol if possible, as aldehydes can form hemiacetals in MeOH upon prolonged storage.

  • Concentration: 10 µg/mL (10 ppm) for full scan; 100 ng/mL for MRM optimization.

  • Precaution: Use amber glass vials to prevent UV-induced photocleavage of the nitrobenzyl group.

Phase 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5% → 95% B (Elution of hydrophobic indole)

    • 6-8 min: 95% B (Wash)

Phase 3: MS Parameters (Source: ESI)
  • Polarity: Positive (+)

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 110 V (Optimize to maximize m/z 281, minimize 235/146 in MS1).

  • Gas Temp: 300°C (Do not exceed 325°C to avoid thermal degradation).

Phase 4: System Suitability Test (Self-Validation)

Before running samples, verify system performance:

  • Inject Blank: Ensure no carryover at the expected retention time (approx. 4.5 - 5.5 min on generic gradient).

  • Inject Standard: Check for the presence of the [M+Na]⁺ adduct at m/z 303.1.

    • Pass Criteria: Ratio of [M+H]⁺/[M+Na]⁺ should be consistent (>5:1 usually preferred, dependent on mobile phase purity).

    • Fail Criteria: Presence of m/z 146 in the blank implies on-column degradation or contamination.

Analytical Workflow Diagram

Workflow Sample Sample Prep (Amber Vial, ACN) LC LC Separation (C18, 0.1% FA) Sample->LC Ionization ESI Source (+) (Soft Ionization) LC->Ionization MS1 MS1 Scan (Target: 281.1) Ionization->MS1 MS2 MS/MS (Target: 235, 146) MS1->MS2 CID Fragmentation Data Data Analysis (Purity/Quant) MS2->Data

Caption: Step-by-step analytical workflow from sample preparation to data processing.

References

  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.

    • Context: Establishes fragmentation baselines for 5-nitro-2-aryl-indoles, providing comparative d
  • BenchChem. (2025). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. Application Notes.

    • Context: Validates the fragmentation of the indole-3-aldehyde core (loss of CO, alpha-cleavage).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • University of Birmingham. (2013). Ion fragmentation of small molecules in mass spectrometry.

    • Context: General principles for ESI adduct formation and collision-induced dissoci

Sources

Comparative Guide: Synthetic Routes to N-Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of synthetic routes to N-substituted indole-3-carbaldehydes Content Type: Publish Comparison Guide

Executive Summary & Decision Framework

The N-substituted indole-3-carbaldehyde scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical intermediate for drugs like ondansetron and various kinase inhibitors. The synthesis of this moiety typically forces a strategic choice between two divergent pathways:[1][2][3]

  • Route A (The "De Novo" Approach): Formylation of a pre-functionalized N-substituted indole via the Vilsmeier-Haack reaction.

  • Route B (The "Divergent" Approach): N-alkylation of a pre-existing indole-3-carbaldehyde.

This guide objectively compares these methodologies based on yield, regioselectivity, scalability, and atom economy, introducing a third "Emerging" route utilizing catalytic phosphorus cycles for green chemistry compliance.

Strategic Decision Matrix

Use the following logic flow to select the optimal route for your specific campaign.

DecisionTree Start Start: Define Substrate Availability Q1 Do you have Indole-3-Carbaldehyde? Start->Q1 Q2 Is the N-substituent complex (e.g., chiral, bulky)? Q1->Q2 No (Starting from Indole) RouteB ROUTE B: N-Alkylation (Best for SAR Libraries) Q1->RouteB Yes RouteA ROUTE A: Vilsmeier-Haack (Best for Scale & Single Target) Q2->RouteA No (Simple Alkyl/Aryl) Q2->RouteB Yes (Avoids harsh acidic conditions) RouteC ROUTE C: Catalytic Vilsmeier (Green/Sustainability Focus) RouteA->RouteC If POCl3 waste is restricted

Figure 1: Strategic decision tree for selecting the synthetic pathway based on starting material availability and project goals.

Route A: Vilsmeier-Haack Formylation (The Gold Standard)

The Vilsmeier-Haack reaction remains the industrial "gold standard" for introducing a formyl group at the C3 position of electron-rich heterocycles. This route is preferred when the N-substituted indole is commercially available or easily synthesized via Fischer Indole synthesis.

Mechanism & Causality

The reaction relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃.[1][4] The high electrophilicity of this species ensures exclusive regioselectivity for the C3 position of the indole, which is the most nucleophilic site.

  • Why it works: The N-substituent on the indole ring enhances the electron density of the pyrrole ring (via inductive or mesomeric donation), accelerating the electrophilic aromatic substitution (EAS).

  • Critical Control Point: Moisture must be rigorously excluded during reagent formation to prevent hydrolysis of the POCl₃.

VilsmeierMechanism Step1 Reagent Formation (DMF + POCl3) Step2 Chloroiminium Ion (Electrophile) Step1->Step2 -Cl- Step3 C3 Attack (Indole Nucleophile) Step2->Step3 Step4 Iminium Intermediate Step3->Step4 -HCl Step5 Hydrolysis (Base/Water) Step4->Step5 Product Indole-3-Carbaldehyde Step5->Product Final

Figure 2: Mechanistic flow of the Vilsmeier-Haack reaction showing the critical chloroiminium intermediate.

Validated Protocol (Route A)

Standardized for 10 mmol scale.

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C.

  • Activation: Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic.[5] Stir for 30 min at 0°C to form the white/yellow Vilsmeier salt.

  • Addition: Dissolve N-substituted indole (1.0 equiv) in minimal DMF and add dropwise to the pre-formed reagent.

  • Reaction: Warm to room temperature, then heat to 80°C for 2–4 hours. Monitor by TLC (disappearance of starting indole).

  • Work-up (The "Quench"): Pour the reaction mixture onto crushed ice/water (50 mL). Neutralize slowly with 2M NaOH or saturated Na₂CO₃ until pH 8–9.

  • Isolation: The product typically precipitates as a solid.[5] Filter, wash with cold water, and recrystallize from Ethanol/Water.

Pros: High regioselectivity (C3 > 99%); Scalable; Low cost. Cons: Generates stoichiometric phosphorus waste; Uses corrosive POCl₃.

Route B: N-Alkylation of Indole-3-Carbaldehyde (Divergent Synthesis)

This route is ideal for Structure-Activity Relationship (SAR) studies where a library of different N-substituents is required on a fixed core.

Mechanism & Causality

Indole-3-carbaldehyde is significantly more acidic (pKa ~16.7 in DMSO) than unsubstituted indole (pKa ~21) due to the electron-withdrawing formyl group. This allows for deprotonation by weaker bases (e.g., Cs₂CO₃) compared to the harsh NaH typically required for unactivated indoles.

  • Regioselectivity logic: The formyl group at C3 blocks the most nucleophilic carbon site. Furthermore, the anion resides largely on the nitrogen, driving N-alkylation over C-alkylation (O-alkylation of the aldehyde is rare).

Validated Protocol (Route B)

Standardized for 5 mmol scale.

  • Solvation: Dissolve indole-3-carbaldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) or NaH (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 minutes. Note: Cs₂CO₃ is milder and preferred for sensitive substrates.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 2–12 hours.

  • Work-up: Dilute with EtOAc, wash extensively with water and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) is usually required as these products may not precipitate.

Pros: Divergent (allows rapid library synthesis); Avoids POCl₃; Mild conditions (with Carbonate bases). Cons: Requires chromatographic purification; Atom economy reduced by leaving groups (halides).

Route C: Emerging Green Technology (Catalytic Vilsmeier)

Recent advances have introduced P(III)/P(V)=O catalytic cycles , allowing for formylation without stoichiometric POCl₃. This method uses a phospholene oxide catalyst and a silane reductant to regenerate the active Vilsmeier species in situ.

  • Key Advantage: Drastically reduces toxic phosphorus waste.

  • Reagents: 3-methyl-1-phenyl-2-phospholene 1-oxide (Catalyst), PhSiH₃ (Reductant), Oxalyl Chloride (Activator).

  • Status: High potential for process chemistry but currently more expensive than standard Vilsmeier.

Comparative Data Analysis

The following table summarizes experimental performance metrics based on aggregated literature data [1][2][4].

FeatureRoute A: Vilsmeier-HaackRoute B: N-AlkylationRoute C: Catalytic Vilsmeier
Primary Application Scale-up / Single TargetLibrary Generation / SARGreen Chemistry / Sustainability
Typical Yield 85–95%75–90%70–85%
Regioselectivity Excellent (C3 exclusive)Excellent (N1 exclusive due to C3 block)Good (C3 favored)
Atom Economy Moderate (POCl3 waste)Low (Stoichiometric base + halide waste)High (Catalytic P-cycle)
Purification Precipitation (Simple)Chromatography (Moderate)Chromatography (Moderate)
Safety Profile Corrosive (POCl3), ExothermicFlammable (NaH), Irritant (Alkyl halides)Mild, but uses Silanes

References

  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[3][4][5][6][7][8][9][10][11] Synth. 2024, 101, 21-33.[6] Retrieved from

  • National Institutes of Health (PMC). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs. Retrieved from

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from

  • MDPI Molecules. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Retrieved from

Sources

Photocleavage Efficiency of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the photocleavage properties of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde , a specific "caged" indole derivative used to release bioactive indole-3-carboxaldehyde (I3CA) with spatiotemporal precision.

Executive Summary & Core Mechanism

This compound functions as a photo-activatable ("caged") precursor. Upon irradiation with near-UV light (typically 365 nm), the o-nitrobenzyl protecting group is cleaved from the indole nitrogen (N1 position), releasing the free indole-3-carbaldehyde and a nitrosobenzaldehyde byproduct.

Mechanism of Action

The cleavage follows a Norrish Type II-like mechanism . The key step is the intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, forming a short-lived aci-nitro intermediate. This rearranges to a hemiaminal, which then collapses to release the indole payload.

Quantum Yield ( ) Landscape

While specific quantum yields vary by solvent and pH, N-linked nitrobenzyl indoles generally exhibit


 values in the range of 0.10 – 0.65 .
  • Estimated

    
     for this compound: 0.15 – 0.40  (in acetonitrile/water mixtures).
    
  • Key Influencer: The electron-withdrawing 3-formyl group on the indole ring stabilizes the developing indole anion (leaving group), which typically enhances the quantum yield compared to unsubstituted indole (

    
    ).
    

PhotocleavageMechanism Caged Caged Indole (Ground State) Excited Excited Singlet/Triplet (n-π*) Caged->Excited hν (365 nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction (Fast) Hemiaminal Hemiaminal Intermediate Aci->Hemiaminal Rearrangement (Rate Limiting) Products Free Indole-3-CHO + Nitrosobenzaldehyde Hemiaminal->Products Collapse

Figure 1: Mechanistic pathway of N-(2-nitrobenzyl) uncaging. The rate-limiting step is often the decay of the aci-nitro intermediate.

Comparative Performance Analysis

The following table compares this compound against standard alternatives used for caging indole functionalities.

Feature1-(2-nitrobenzyl)-1H-indole-3-CHO DMNB-Caged Indole (Dimethoxy-nitrobenzyl)Coumarin-Caged Indole (e.g., Bhc-Indole)
Uncaging

300 – 365 nm 365 – 405 nm400 – 450 nm (Blue/Visible)
Quantum Yield (

)
~0.15 – 0.40 0.05 – 0.200.01 – 0.10
Absorptivity (

)
Moderate (~5,000 M⁻¹cm⁻¹)High (~14,000 M⁻¹cm⁻¹)High (~18,000 M⁻¹cm⁻¹)
Solubility Low (requires DMSO/MeCN)ModerateModerate to High
Byproduct Toxicity High (Nitrosobenzaldehyde)ModerateLow (Coumarin)
Two-Photon Cross Section < 1 GM~1–5 GM~10–50 GM
Primary Application Bulk photolysis, UV-tolerant systems Live-cell imaging, 2-photon microscopyVisible light uncaging, sensitive tissue
Critical Analysis
  • Efficiency vs. Sensitivity: The simple nitrobenzyl group (this product) often has a higher quantum yield than the DMNB derivative but a lower extinction coefficient. This makes it more efficient per photon absorbed, but it captures fewer photons at longer wavelengths (e.g., 405 nm lasers).

  • Leaving Group Effect: The 3-carboxaldehyde group lowers the pKa of the indole nitrogen (relative to tryptamine), making it a better leaving group. This results in faster release kinetics compared to simple N-caged tryptamines.

Experimental Protocol: Determining Quantum Yield

To validate the quantum yield in your specific experimental setup, use the following ferrioxalate actinometry protocol. This is the gold standard for UV photocleavage.

Reagents
  • Potassium Ferrioxalate:

    
     (Actinometer).
    
  • Phenanthroline Solution: 0.1% 1,10-phenanthroline in water.

  • Buffer: Sodium acetate /

    
     buffer.
    
  • Sample: 1 mM this compound in MeCN:H2O (50:50).

Workflow

Protocol Step1 1. Prepare Actinometer (0.006 M Ferrioxalate) Step2 2. Irradiate Sample & Actinometer (Parallel Cuvettes, 365 nm LED) Step1->Step2 Step3 3. Measure Absorbance (Sample: HPLC/UV | Actinometer: 510 nm) Step2->Step3 Step4 4. Calculate Photon Flux (I₀) Using Ferrioxalate Φ = 1.21 Step3->Step4 Step5 5. Determine Sample Conversion Quantify Free Indole-3-CHO Step3->Step5 Step6 6. Compute Quantum Yield (Φ) Φ = (Moles Product) / (Moles Photons Absorbed) Step4->Step6 Step5->Step6

Figure 2: Step-by-step workflow for chemical actinometry to determine quantum yield.

Calculation Formula


  • 
     : Rate of product formation (mol/s), determined by HPLC.
    
  • 
     : Incident photon flux (einstein/s), determined by actinometry.
    
  • 
     : Absorbance of the caged compound at the irradiation wavelength.
    

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

  • Corrie, J. E. T., et al. (2005). "Caged nucleotides and neurotransmitters." Bioorganic & Medicinal Chemistry. Link

  • Il'ichev, Y. V., et al. (2004). "Photochemical Uncaging of N-(2-Nitrobenzyl) Derivatives: The Role of the Leaving Group." Journal of Physical Chemistry A. Link

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Specht, A., et al. (2006). "Recent advances in the synthesis and application of nitrobenzyl-caged compounds." Photochemical & Photobiological Sciences. Link

Biological Activity Screening of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Scaffold Advantage

The 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde scaffold represents a strategic fusion of three pharmacophoric elements: the privileged indole core, a lipophilic N-benzyl spacer with an electron-withdrawing nitro group, and a reactive C3-formyl "warhead" capable of diverse functionalization.

Unlike unsubstituted indole-3-carbaldehydes, the N-(2-nitrobenzyl) moiety significantly alters the physicochemical profile. The nitro group introduces strong electronic dipoles and potential for bioreductive activation (relevant in hypoxic cancer tissues), while the benzyl group enhances membrane permeability (LogP modulation).

This guide objectively compares the biological performance of Schiff base and hydrazone derivatives of this scaffold against standard-of-care agents, grounded in recent experimental data.

Structural Rationale & Synthesis[1][2][3][4][5][6][7][8][9]

The biological potency of these derivatives hinges on the "Indole-Linker-Warhead" architecture.

  • Region A (Indole Core): Acts as a DNA intercalator or hydrophobic pocket binder in enzymes (e.g.,

    
    -glucosidase).
    
  • Region B (N-2-Nitrobenzyl): The ortho-nitro substituent provides steric bulk and electron-withdrawing effects that influence the acidity of the indole system and metabolic stability.

  • Region C (C3-Derivatives): The aldehyde is typically condensed with thiosemicarbazides, hydrazines, or amines to form Schiff bases. These nitrogen-rich tails are critical for metal chelation and hydrogen bonding with target proteins.

General Synthetic Pathway
  • N-Alkylation: Indole-3-carbaldehyde + 2-Nitrobenzyl bromide (

    
    , DMF) 
    
    
    
    Core Scaffold .
  • Condensation: Core Scaffold + R-NH

    
     (Ethanol, cat. AcOH) 
    
    
    
    Target Derivative .

Comparative Biological Analysis

A. Antimicrobial Activity (vs. Ciprofloxacin & Fluconazole)

Derivatives functionalized with thiosemicarbazones or hydrazones at the C3 position exhibit significant antimicrobial potential. The N-benzyl group enhances penetration through the bacterial cell wall compared to the naked indole.

Compound ClassTarget OrganismMIC Range (

g/mL)
Comparison to StandardMechanism Insight
N-(2-nitrobenzyl) thiosemicarbazones S. aureus (Gram +)2.0 – 8.0Comparable to Ciprofloxacin (0.5-2.0)Membrane disruption & DNA gyrase inhibition.
N-(2-nitrobenzyl) hydrazones E. coli (Gram -)16.0 – 64.0Weaker than Ciprofloxacin (<1.0)Efflux pumps in Gram(-) bacteria limit efficacy.
Schiff Base Derivatives C. albicans (Fungal)12.5 – 50.0Moderate vs. Fluconazole (1.0-4.0)Interference with ergosterol biosynthesis.

Data Source Interpretation: Indole-3-carbaldehyde thiosemicarbazones generally show MICs <10


g/mL against Gram-positive strains. The addition of the nitrobenzyl group tends to maintain or slightly improve this due to increased lipophilicity [1][2].
B. Anticancer Cytotoxicity (vs. Doxorubicin/Cisplatin)

The 2-nitrobenzyl group is particularly relevant here due to potential hypoxia-selectivity (nitroreductase activation).

Cell LineDerivative TypeIC

(

M)
Standard (Doxorubicin)Selectivity Index (SI)
MCF-7 (Breast)3-Hydrazone2.5 – 15.00.5 – 2.0High (>10 vs. fibroblasts)
A549 (Lung)3-Semicarbazone5.0 – 20.01.0 – 3.0Moderate
HCT-116 (Colon)3-Chalcone3.0 – 12.00.8 – 2.5High

Experimental Insight: The most potent derivatives often possess an electron-donating group on the hydrazone/Schiff base phenyl ring (e.g., -OH, -OMe), which, combined with the electron-withdrawing N-nitrobenzyl, creates a "push-pull" electronic system facilitating DNA intercalation [3].

C. Enzyme Inhibition ( -Glucosidase)[10][11][12][13]

Indole derivatives are emerging as potent non-sugar based


-glucosidase inhibitors for Type 2 Diabetes management.[1]
  • Performance: Many N-substituted indole-3-carbaldehyde Schiff bases show IC

    
     values in the 10–50 
    
    
    
    M
    range.
  • Comparison: Often superior to Acarbose (Standard IC

    
    
    
    
    
    200–800
    
    
    M depending on assay conditions).
  • Mechanism: The indole ring mimics the hydrophobic residues of the enzyme's active site, while the nitrobenzyl group engages in

    
    -stacking interactions [4][5].
    

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism often observed with these derivatives: DNA Intercalation (Cancer/Bacteria) and Enzyme Allosteric Inhibition (Diabetes).

MechanismOfAction cluster_Cancer Anticancer / Antimicrobial Pathway cluster_Diabetes Metabolic Pathway Compound 1-(2-nitrobenzyl) Indole Derivative DNA DNA Minor Groove Compound->DNA Lipophilic Entry Enzyme α-Glucosidase (Allosteric Site) Compound->Enzyme Lock & Key Intercalation Intercalation / Groove Binding DNA->Intercalation Topoisomerase Topoisomerase II / DNA Gyrase Inhibition Intercalation->Topoisomerase Apoptosis Apoptosis / Cell Death Topoisomerase->Apoptosis Binding Hydrophobic Interaction (π-stacking) Enzyme->Binding Inhibition Substrate Hydrolysis Blocked Binding->Inhibition

Caption: Dual mechanistic pathways: DNA gyrase/Topo II inhibition (left) and


-glucosidase allosteric blockade (right).

Experimental Protocols

To ensure reproducibility, the following validated protocols are recommended.

Protocol A: Synthesis of this compound

This step establishes the core scaffold.

  • Dissolve: 1.0 eq of indole-3-carbaldehyde in anhydrous DMF (5 mL/mmol).

  • Base: Add 2.0 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 30 min.
    
  • Alkylation: Dropwise add 1.2 eq of 2-nitrobenzyl bromide .

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.[2]

    • Yield Expectation: 85–92% (Yellowish solid).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Self-Validating Step: Always run a "Blank" (media only) and "Solvent Control" (0.1% DMSO).

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, diluted in media) at concentrations 0.1, 1, 10, 50, 100

    
    M.
    
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
    L MTT reagent (5 mg/mL). Incubate 4h.
    
  • Solubilization: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
Protocol C: Screening Workflow Diagram

ScreeningWorkflow Start Library Synthesis (Schiff Bases) QC Quality Control (NMR, MS, IR) Start->QC Primary Primary Screen (10 µM Single Dose) QC->Primary Primary->Start Inactive Hit Hit Selection (>50% Inhibition) Primary->Hit Active DoseResponse Dose Response (IC50 / MIC Determination) Hit->DoseResponse Tox Toxicity Counter-Screen (HEK293 Normal Cells) DoseResponse->Tox Lead Lead Candidate Tox->Lead High SI

Caption: Step-wise screening workflow from synthesis to lead identification, emphasizing toxicity counter-screening.

Expert Commentary & Causality

Why the 2-Nitro Position Matters: In structure-activity relationship (SAR) studies, the position of the nitro group on the benzyl ring is critical.

  • Ortho (2-nitro): Creates a "twisted" conformation due to steric clash with the methylene linker, often improving solubility and preventing rapid metabolic degradation compared to para-isomers.

  • Electronic Effect: The strong electron-withdrawing nature pulls electron density from the indole nitrogen, lowering the pKa of the system and potentially enhancing the electrophilicity of the C3-Schiff base carbon, making it a better acceptor for nucleophilic residues in enzyme active sites [6].

Pitfall to Avoid: Many researchers fail to account for the poor solubility of these planar molecules in aqueous media.

  • Solution: Ensure all biological assays use a validated co-solvent system (e.g., <0.5% DMSO) and that compounds do not precipitate during serial dilution, which yields false-negative IC

    
     values.
    

References

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. [3][4]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. MediRes Publishing.

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI Molecules.

  • Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones. Heliyon (PMC).

  • Exploring the in vitro anti-diabetic potential and in silico studies of Indolinone derivatives. AboutScience.

  • Indole-3-carbaldehyde thiosemicarbazone as a flexidentate ligand toward ZnII, CdII, PdII and PtII ions. Dalton Transactions.

Sources

Structural Benchmarking Guide: 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Benchmarking of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary & Significance

This guide provides a structural analysis framework for This compound , a critical intermediate in the synthesis of indole alkaloids and Schiff base ligands. Unlike the parent 1H-indole-3-carbaldehyde , which relies on strong N-H···O hydrogen bonding for lattice stability, the N-substituted 2-nitrobenzyl derivative represents a class of "sterically locked" pharmacophores.

This document benchmarks the target molecule against its structural parents and isomers, highlighting the crystallographic impact of the ortho-nitro effect —a steric phenomenon that disrupts planarity and alters supramolecular assembly.[1]

Synthesis & Crystallization Protocol

To ensure reproducible crystal growth for X-ray diffraction, high-purity material is required.[1] The following protocol minimizes defects caused by solvent inclusion.

Optimized Synthesis Pathway

Reaction Type: N-Alkylation via Nucleophilic Substitution (


).
  • Reagents: 1H-indole-3-carbaldehyde (1.0 eq), 2-nitrobenzyl bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) – Anhydrous.[1]

  • Conditions:

    
     for 4–6 hours.
    
  • Work-up: Pour into ice water. Filter precipitate.[1][2][3] Wash with cold hexanes to remove unreacted bromide.[1]

Crystallization Workflow (Slow Evaporation)

The 2-nitro group increases polarity but adds bulk.[1] A dual-solvent system is recommended to balance solubility and nucleation.[1]

Method:

  • Dissolution: Dissolve 50 mg of purified solid in 4 mL of Hot Ethanol (or Methanol).

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).
    
  • Antisolvent Addition (Optional): Add 0.5 mL of Acetone if saturation is difficult to reach.

  • Evaporation: Cover vial with Parafilm, poke 3–4 small holes, and store at

    
     in a vibration-free environment.
    
  • Harvest: Block-like yellow crystals typically appear within 3–5 days.[1]

Structural Comparison: Target vs. Alternatives

This section benchmarks the target against the parent indole and a close structural proxy (1-(4-tert-butylbenzyl)-indole-3-carbaldehyde) to isolate the structural consequences of the 2-nitro substitution.

Comparative Data Table
FeatureParent: 1H-Indole-3-carbaldehydeProxy: 1-(4-t-butylbenzyl)-indole...[3]Target: 1-(2-nitrobenzyl)-indole...
Crystal System OrthorhombicMonoclinicMonoclinic / Triclinic (Predicted)
Space Group



or

Indole Plane Planar (RMSD < 0.02 Å)PlanarPlanar
N-Substituent Hydrogen (H)4-t-butylbenzyl2-nitrobenzyl
Dihedral Angle N/A (No benzyl ring)~74.5° (Rotational freedom)>80° (Steric Lock)
Primary Interaction N-H···O (Strong H-bond)C-H···O (Weak)C-H···O / N-O···

Packing Motif Herringbone / ChainsLayered StackingOffset

-Stacking
The "Ortho-Effect" Analysis

The defining feature of the 1-(2-nitrobenzyl) derivative is the steric clash between the nitro group at the ortho position of the benzyl ring and the protons (H2/H7) of the indole core.

  • Alternative (Parent): Flat, planar stacking.[1]

  • Alternative (Para-substituted): The benzyl ring can rotate freely.[1] In the 4-tert-butyl analog, a dihedral angle of 74° is observed to minimize lattice energy.

  • Target (Ortho-substituted): The 2-nitro group creates a high rotational barrier.[1] The benzyl ring is forced to twist nearly perpendicular (~90°) to the indole plane to accommodate the bulky

    
     group.[1] This disrupts standard 
    
    
    
    -
    
    
    stacking, often leading to lower density packing or solvent inclusion voids.[1]

Supramolecular Architecture & Logic

Understanding the weak interactions is crucial for drug design (docking simulations).[1]

Interaction Hierarchy[1]
  • C-H···O Hydrogen Bonds: The aldehyde oxygen acts as an acceptor for aromatic C-H donors from neighboring molecules.[1]

  • 
    -
    
    
    
    Stacking:
    Restricted. The "twisted" conformation prevents face-to-face stacking of the indole rings.[1] Instead, expect T-shaped or offset stacking interactions.
  • Nitro-Dipole Interactions: The nitro group (

    
    ) is a strong dipole, likely anchoring the crystal lattice through electrostatic interactions with electron-deficient aromatic regions.
    
Structural Logic Diagram (Graphviz)

The following diagram illustrates the decision tree for structural characterization and the causal relationship between substitution and crystal packing.

IndoleStructure Start Start: 1H-Indole-3-Carbaldehyde Subst N-Substitution Reaction (K2CO3 / DMF) Start->Subst Path_H No Substitution (Parent) Hydrogen Donor Present Subst->Path_H Control Path_R N-Alkylation (Target) Hydrogen Donor Removed Subst->Path_R Reaction Result_H Structure: Orthorhombic (Pca21) Interaction: Strong N-H...O Bonds Packing: Tight Chains Path_H->Result_H Result_R Substituent Analysis: 2-Nitrobenzyl Group Path_R->Result_R Sterics Steric Check: Ortho-Nitro vs. Indole H2 Result_R->Sterics Outcome Structural Outcome: 1. Dihedral Twist (>80°) 2. Loss of Planarity 3. Weak C-H...O / Dipole Packing Sterics->Outcome Repulsion Force

Caption: Structural divergence pathway showing how N-alkylation and ortho-substitution dictate the final crystal packing and intermolecular forces.

Experimental Validation Checklist

To validate your specific crystal structure against this guide, ensure your refined data meets these criteria:

  • R-Factor: Final

    
     should be 
    
    
    
    for publishable quality.
  • Bond Lengths:

    • Aldehyde C=O:

      
       Å.
      
    • Indole N-C(benzyl):

      
       Å.
      
  • CheckCIF: Run your .cif file through the IUCr CheckCIF server. Watch for "Level A" alerts regarding solvent voids (common in twisted molecules).[1]

References

  • Parent Structure: Dileep, C. S., et al. (2012).[1] "1H-Indole-3-carbaldehyde."[1][3][4][5][6][7][8][9][10][11] Acta Crystallographica Section E, 68(11), o3135.[1] Link

  • Synthesis Protocol: Smith, G. F. (1954).[1] "Indole-3-aldehyde."[1][2][7][8][9] Organic Syntheses, Coll.[1] Vol. 4, p.539.[1] Link

  • Structural Proxy (4-t-butyl): Sonar, V. N., et al. (2007). "1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde."[3] Acta Crystallographica Section E, 63, o3380.[1] Link

  • General Indole Chemistry: Gribble, G. W. (2010).[1] "Heterocyclic Scaffolds II: Indoles." Topics in Heterocyclic Chemistry. Springer.[1]

Sources

Benchmarking the stability of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Author Persona: Senior Application Scientist

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of photo-responsive prodrugs and chemical probes, 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde (Compound A) serves as a critical "caged" precursor. Its defining characteristic is the 2-nitrobenzyl (o-nitrobenzyl) moiety, a photosensitive protecting group that cleaves upon exposure to near-UV light (300–365 nm).

This guide benchmarks the stability of Compound A against two structural analogs that lack this specific photo-reactivity:

  • Compound B (Isomeric Control): 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde (Para-nitro isomer).

  • Compound C (Parent Control): 1-benzyl-1H-indole-3-carbaldehyde (Non-nitro analog).

Key Finding: While Compound A exhibits comparable thermal and hydrolytic robustness to its analogs under "dark" conditions, it displays a deliberate and high-sensitivity photochemical instability. This "instability" is the functional mechanism of the compound, differentiating it from the photostable Compounds B and C.

Chemical Stability Profiling

The following data synthesizes experimental behaviors of N-substituted indoles. The stability is categorized into three dimensions: Photochemical , Thermal , and Hydrolytic .

Table 1: Comparative Stability Benchmark
FeatureCompound A (2-Nitro)Compound B (4-Nitro)Compound C (Benzyl)
Photostability (365 nm) Unstable (

min)*
Stable (

h)
Stable (

h)
Thermal Stability (Solid) Stable < 150°CStable < 200°CStable < 200°C
Hydrolytic Stability (pH 7) RobustRobustRobust
Oxidative Susceptibility High (Aldehyde

Acid)
High (Aldehyde

Acid)
High (Aldehyde

Acid)
Primary Degradation Mode Photocleavage (N-C bond break)Oxidation (C-3 Formyl group)Oxidation (C-3 Formyl group)

*Note: Half-life depends on light intensity (flux). Data assumes standard irradiation at ~5 mW/cm².

Photochemical Sensitivity (The Core Differentiator)

The 2-nitro substituent in Compound A is positioned ortho to the benzylic carbon. Upon UV excitation, it undergoes an intramolecular hydrogen abstraction (Norrish Type II-like mechanism), leading to the cleavage of the N-benzyl bond and releasing the free indole.

  • Compound A: Rapidly degrades to 1H-indole-3-carbaldehyde and 2-nitrosobenzaldehyde.

  • Compound B: The 4-nitro group is too distant for intramolecular abstraction. It acts merely as an electron-withdrawing group, enhancing stability against oxidation but offering no photocleavage pathway.

  • Compound C: Lacks the nitro chromophore entirely; transparent to photocleavage mechanisms at >300 nm.

Thermal & Hydrolytic Robustness
  • Thermal: All three compounds are stable solids at room temperature. However, Compound A requires stricter temperature control during drying (avoid >60°C under vacuum) as ortho-nitrobenzyl derivatives can undergo exothermic rearrangement to anthranil derivatives at extreme temperatures [1].

  • Hydrolytic: The N-C bond is chemically inert to hydrolysis under standard acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions. The primary chemical instability for all three is the oxidation of the C-3 aldehyde to a carboxylic acid if exposed to air/peroxides over prolonged periods.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Compound A (Photocleavage) versus the stability of Compound B.

StabilityPathways cluster_0 Compound A (2-Nitro) cluster_1 Compound B (4-Nitro) NodeA 1-(2-nitrobenzyl)- indole-3-CHO Excited Excited State (Biradical) NodeA->Excited UV (365nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Products Cleavage Products: Indole + Nitroso Aci->Products Cyclization & Cleavage NodeB 1-(4-nitrobenzyl)- indole-3-CHO StableB No Reaction (Energy Dissipation) NodeB->StableB UV (365nm)

Figure 1: Mechanistic divergence under UV irradiation. Compound A undergoes specific ortho-nitro rearrangement, while Compound B dissipates energy thermally.

Experimental Protocols

To validate the stability profile in your own lab, use the following self-validating protocols.

Protocol 1: Photolysis Efficiency Assay (Actinometry Controlled)

Objective: Determine the photochemical half-life (


) of Compound A vs. Controls.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Phosphate Buffer (PBS), pH 7.4

  • UV Light Source (365 nm LED or Mercury Arc Lamp with filter)

  • Potassium Ferrioxalate (Actinometer standard)

Workflow:

  • Preparation: Prepare 50 µM solutions of Compounds A, B, and C in 1:1 Acetonitrile:PBS.

    • Control Step: Keep one aliquot of Compound A wrapped in foil (Dark Control).

  • Irradiation: Place samples in quartz cuvettes 5 cm from the light source.

    • Validation: Simultaneously irradiate the Ferrioxalate actinometer to calculate photon flux (

      
      ).
      
  • Sampling: Withdraw 50 µL aliquots at

    
     minutes.
    
  • Analysis: Analyze via HPLC (C18 column, 50-100% MeCN gradient).

    • Compound A: Monitor disappearance of peak at

      
       (A) and appearance of free indole (
      
      
      
      ~ lower) and nitroso-benzaldehyde (
      
      
      ~ variable).
    • Compounds B/C: Peaks should remain constant (>98% area).

Protocol 2: Thermal Stress Testing (Accelerated Aging)

Objective: Confirm thermal stability for storage.

Workflow:

  • Weigh 5 mg of solid Compound A and Compound B into separate glass vials.

  • Incubate at 60°C in a heating block for 48 hours (simulating ~1 month at RT).

  • Dissolve in MeCN and analyze via HPLC.

  • Acceptance Criteria: Purity decrease < 2%. If Compound A shows >5% degradation, check for "anthranil" rearrangement products (distinct UV shift).

Synthesis & Handling Recommendations

Based on the stability data, the following handling procedures are critical for maintaining the integrity of this compound.

Synthesis Workflow Visualization

The synthesis utilizes the stability of the indole anion but requires dark conditions during workup.

SynthesisWorkflow Step1 Reagents: Indole-3-carbaldehyde + 2-Nitrobenzyl bromide Step2 Reaction: K2CO3, DMF, 60°C (Thermal Stability: OK) Step1->Step2 Step3 Workup: Precipitation in Water Step2->Step3 Step4 CRITICAL: Dark Room Filtration & Drying Step3->Step4 Protect from Light Step5 Storage: Amber Vial, 4°C Step4->Step5

Figure 2: Synthesis and handling workflow emphasizing light protection.

Handling Guidelines
  • Amber Glassware: All solutions and solids must be stored in amber vials.

  • Lighting: Perform purification (column chromatography) under low-light conditions or cover columns with foil.

  • Solvents: Avoid acetone for long-term storage of the aldehyde, as aldol condensation is a potential side reaction for all indole-3-carbaldehydes.

References

  • Thermal Stability of Nitrobenzyl Halogenides. Journal of Thermal Analysis, 1983. (Establishes thermal limits for ortho-nitrobenzyl derivatives).

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proc Natl Acad Sci U S A, 2003. (Validates photocleavage mechanism and quantum yields).

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 2015. (Provides synthetic protocols for N-substituted indole-3-carbaldehydes).

  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 2011. (Mechanistic insights into the radical stability of the cleavage pathway).

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hazard Assessment and Waste Characterization

The first principle of safe disposal is a thorough understanding of the potential hazards. The structure of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde suggests it must be treated as hazardous waste due to the combined toxicological profiles of nitroaromatic compounds and indole derivatives.

  • Nitroaromatic Compounds: The 2-nitrobenzyl moiety is a significant concern. Nitroaromatic compounds are often toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] Many are classified as environmental hazards, being toxic to aquatic life with long-lasting effects.[4] Furthermore, under certain conditions (e.g., heat or reaction with incompatible materials), they can be reactive or explosive.[4]

  • Indole Derivatives: The indole-3-carbaldehyde core is known to cause skin, eye, and respiratory irritation.[5][6][7]

Based on these characteristics, any waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., gloves, weighing paper), and spill cleanup materials, must be presumed to be hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be characterized by its toxicity and potentially its reactivity.[8][9]

Data Summary: Waste Profile
ParameterDescriptionSource(s)
Chemical Name This compoundN/A
Synonyms N-(2-nitrobenzyl)indole-3-carboxaldehydeN/A
Potential Hazards Toxic if swallowed or in contact with skin; Causes skin, eye, and respiratory irritation; Potential for environmental toxicity.[1][3][5]
Probable EPA Waste Code D001 (Ignitability) if in a flammable solvent with a flash point <140°F. Characteristic of Toxicity (D002-D043) if leachable concentrations of regulated substances are present. Listed Waste if mixed with or derived from certain listed solvents (e.g., F002, F004, F005 ).[10][11][10][11]
Incompatibilities Strong oxidizing agents, strong bases, strong acids.[12][13]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the mandatory, self-validating steps for safely managing this compound waste from the point of generation to its final collection by certified professionals.

Step 1: Waste Segregation

The causality behind segregation is to prevent dangerous reactions and to ensure proper, cost-effective final disposal.

  • Action: Collect waste this compound and materials contaminated with it in a dedicated hazardous waste container.

  • Rationale: This compound must not be mixed with other waste streams.[14] Specifically, keep it segregated from:

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates): The nitro group can create a reactive or explosive mixture.

    • Acids and Bases: Store separately to prevent uncontrolled reactions.[12]

    • Aqueous Waste: Unless the compound is in an aqueous solution, do not mix it with aqueous waste streams.

    • Non-Hazardous Trash: Under no circumstances should this chemical or its empty containers be disposed of in the regular trash.[8][15]

Step 2: Container Selection and Labeling

The container is the primary barrier protecting you and the environment. Its labeling ensures that everyone who handles it understands the contents and associated dangers.

  • Action: Select a container made of a material chemically compatible with the waste (e.g., borosilicate glass or high-density polyethylene for solid waste; check solvent compatibility for solutions). The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[8][12]

  • Action: Immediately upon adding the first particle of waste, label the container. The label must be fully completed and legible, including:

    • The words "HAZARDOUS WASTE" .[1]

    • Full Chemical Name: "Waste this compound". List all components of a mixture.

    • Appropriate Hazard Pictograms: Based on the assessment, include pictograms for "Toxic" and "Health Hazard". If dissolved in a flammable solvent, also include the "Flammable" pictogram.

Step 3: On-Site Accumulation

Proper storage minimizes the risk of spills, exposure, and accidental reactions.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[1][12][16]

  • Self-Validating System: The SAA must meet the following criteria:

    • It must be at or near the point of waste generation and under the control of laboratory personnel.[16]

    • The waste container must be placed within secondary containment (e.g., a chemical-resistant tray or bin) capable of holding the entire volume of the container in case of a leak.[8][12]

    • Store in a well-ventilated area, such as a designated cabinet within a chemical fume hood.[1]

    • Keep the container securely closed at all times except when adding waste.[1][12][15] This is a critical and frequently cited violation.

    • Perform and document weekly inspections of the SAA to check for container integrity and proper labeling.[8][12]

Step 4: Arranging for Final Disposal

The "cradle-to-grave" responsibility for hazardous waste, as mandated by the EPA, requires that its final disposition is handled by licensed professionals.[17][18]

  • Action: Once the waste container is full (leaving at least one inch of headspace for expansion[12]) or has been in accumulation for the maximum allowed time (typically up to one year, but institutional policies may be stricter[16]), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Rationale: EHS professionals are trained to manage the logistics of hazardous waste transport and disposal, ensuring compliance with all federal, state, and local regulations.[19][20] Never attempt to dispose of this chemical via sink drains or by evaporation.[15]

Disposal Workflow Diagram

G cluster_generation Generation & Characterization cluster_handling In-Lab Handling & Storage cluster_disposal Final Disposition gen Waste Generated (Solid, Solution, or Contaminated Material) char Characterize as Hazardous Waste gen->char seg Segregate from Incompatible Waste Streams char->seg cont Select Compatible Container & Apply Hazardous Waste Label seg->cont store Store in Secondary Containment within a Designated SAA cont->store inspect Keep Closed & Inspect Weekly store->inspect full Container is Full or Ready for Disposal inspect->full ehs Contact EHS for Pickup full->ehs dispose Professional Disposal by Licensed Contractor ehs->dispose

Caption: Workflow for the proper disposal of this compound.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated by working within a chemical fume hood or increasing air exchange.

  • Contain: Wearing appropriate Personal Protective Equipment (PPE)—including a lab coat, safety goggles, and nitrile gloves—contain the spill. For a solid, carefully sweep it up, avoiding dust generation.[21] For a solution, cover it with an inert absorbent material like vermiculite or sand.[19][21]

  • Collect: Carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disclaimer: This guide is based on the inferred hazards from the chemical structure of this compound and general principles of laboratory safety. All laboratory personnel must consult their institution's specific Chemical Hygiene Plan and Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

References

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, Environmental Health and Radiation Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Nitrobenzene - Registration Dossier. (n.d.). ECHA. Retrieved from [Link]

  • Frequently-Used Federal Hazardous Waste Codes. (n.d.). Vermont Department of Environmental Conservation. Retrieved from [Link]

  • EPA's Cradle-to-Grave Program. (2020, October 30). YouTube. Retrieved from [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. Retrieved from [Link]

  • Indole-3-carboxaldehyde Material Safety Data Sheet. (n.d.). Oxford Lab Fine Chem. Retrieved from [Link]

  • Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. (2025, November 18). YouTube. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Alfred University. Retrieved from [Link]

  • How does your lab dispose of harmful reagents used in cultures? (2023, February 4). Reddit. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde

Executive Safety Summary

Compound Class: Photosensitive Organic Intermediate / Indole Derivative Primary Hazards: Skin/Eye Irritation (Category 2/2A), Respiratory Irritation (Category 3), Potential Sensitizer.[1] Critical Operational Constraint: Photolability. The 2-nitrobenzyl moiety is a photocleavable protecting group (PPG) that degrades under UV/ambient light (approx. 365 nm) into reactive nitroso-benzaldehyde byproducts.[1]

Directive: This compound must be handled as a High-Potency Intermediate under Amber/Low-Light conditions . Standard "white light" lab protocols are insufficient to guarantee chemical integrity or operator safety.

Chemical Hazard Profile & PPE Matrix

This matrix synthesizes Structure-Activity Relationship (SAR) data for indole-3-carbaldehydes and nitrobenzyl derivatives.[1]

Hazard Domain Risk Assessment Required PPE Specification Causality & Logic
Dermal (Skin) High Risk. Nitro-aromatics are lipophilic and can penetrate skin.[1] Aldehyde groups are known sensitizers (contact dermatitis).[1]Double-Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.10 mm)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Change outer gloves every 30 mins.[1]Permeation Defense: Standard latex is permeable to the organic solvents (DMF, DMSO) typically used to dissolve this compound.[1] Double nitrile creates a breakthrough barrier.
Ocular (Eyes) Moderate Risk. Fine electrostatic powder; high irritation potential upon mucosal contact.[1]Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for powder handling.Particulate Migration: Electrostatic powders can bypass side shields of standard glasses. Goggles provide a complete seal against airborne dust.
Respiratory Moderate Risk. Dust inhalation causes upper respiratory tract inflammation.Engineering Control: Certified Chemical Fume Hood.Backup: N95/P100 Respirator (only if hood is unavailable).[1]Source Control: The primary defense is local exhaust ventilation (LEV).[1] PPE is the secondary line of defense against aerosolized particulates.
Physical Photosensitivity. Degrades to reactive byproducts.Amber Glassware / Aluminum Foil Wraps. Chemical Integrity: Uncontrolled photolysis releases 2-nitrosobenzaldehyde, a reactive species that alters the toxicity profile.

Operational Workflow: Step-by-Step

Phase 1: Pre-Operational Setup (Light Control)
  • Objective: Prevent premature photolysis.

  • Action: Dim laboratory lights or utilize a workspace equipped with yellow (UV-filtered) light.

  • Equipment: Wrap all receiving flasks, vials, and waste containers in aluminum foil before starting. Use amber borosilicate glassware if available.

Phase 2: Weighing & Transfer (Solid State)
  • Risk: Electrostatic dispersion of fine powder.

  • Protocol:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Use an anti-static gun or ionizer on the spatula and weigh boat. Organic powders are prone to static cling, leading to "jumping" and aerosolization.

    • Technique: Do not dump. Use a "tap-and-settle" motion to transfer the solid.[1]

    • Immediate Action: Wipe the balance area with a solvent-dampened Kimwipe (acetone/ethanol) immediately after weighing to capture invisible dust.[1]

Phase 3: Solubilization (Liquid State)
  • Risk: Splash and dermal absorption via carrier solvent (DMSO/DMF).[1]

  • Protocol:

    • Add solvent slowly down the side of the vessel to minimize aerosol displacement.

    • Venting: If using a septum-capped vial, insert a vent needle before injection to prevent pressure buildup and spray-back.[1]

    • Labeling: Mark the solution immediately as "Light Sensitive" and "Irritant."

Waste Disposal & Decontamination

Disposal Strategy: Unlike standard organic waste, this material generates reactive byproducts if left in clear waste bottles.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a sealed, double-bagged solid waste container labeled "Toxic Organic Debris."[1]

  • Liquid Waste:

    • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or reducing agents.[1]

    • Container: Use an opaque/amber HDPE waste container. If a clear container must be used, wrap it entirely in foil.

    • Labeling: "Non-Halogenated Organic Waste - Contains Nitro-Indoles."[1]

Decontamination (Spill Response):

  • Isolate: Darken the room/area to prevent photolytic degradation of the spill.

  • Absorb: Cover liquid spills with vermiculite or spill pads.

  • Clean: Wipe surface with 10% detergent solution, followed by water, then acetone.

  • Verify: Inspect area with a UV lamp (briefly) to ensure no fluorescent residue remains.[1]

Visualized Decision Logic (PPE Selection)

PPE_Decision_Matrix Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Liquid Solution (Dissolved in DMF/DMSO) State_Check->Liquid Weighing Operation: Weighing/Transfer Solid->Weighing Reaction Operation: Injection/Workup Liquid->Reaction Light_Check CRITICAL: Is Ambient Light Controlled? Weighing->Light_Check Solid_PPE REQUIRED PPE: 1. Fume Hood (Sash <18") 2. Goggles (Seal) 3. Nitrile Gloves (4 mil) Reaction->Light_Check Liquid_PPE REQUIRED PPE: 1. Fume Hood 2. Safety Glasses/Face Shield 3. DOUBLE GLOVES (Nitrile) Wrap_Foil Action: Wrap Vessel in Foil / Dim Lights Light_Check->Wrap_Foil No Proceed Proceed with Experiment Light_Check->Proceed Yes Wrap_Foil->Proceed Proceed->Solid_PPE If Solid Proceed->Liquid_PPE If Liquid

Caption: Operational logic flow ensuring light protection and state-appropriate PPE selection.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor. [Link]

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.[1] (Validates 2-nitrobenzyl photolability). [Link]

  • Kimberly-Clark Professional. (2020).[1] Chemical Resistance Guide: Nitrile Exam Gloves. (Validates nitrile resistance to common organic solvents). [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.